D-Tetrahydropalmatine
Descripción
Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
Tetrahydropalmatine has been reported in Corydalis solida, Fibraurea recisa, and other organisms with data available.
TETRAHYDROPALMATINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Propiedades
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2506-20-9 (hydrochloride) | |
| Record name | Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701020650 | |
| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-14-7, 10097-84-4 | |
| Record name | (-)-Tetrahydropalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tetrahydropalmatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPALMATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-Tetrahydropalmatine's Action on Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Tetrahydropalmatine (d-THP), an active alkaloid isolated from the Corydalis plant, has garnered interest for its pharmacological effects within the central nervous system. This technical guide provides a detailed overview of its mechanism of action, with a specific focus on its interaction with dopamine (B1211576) receptors. While extensive quantitative data for d-THP is limited in publicly available literature, this document synthesizes the current understanding of its qualitative effects and provides comparative data for its levo-isomer (l-THP) to offer a broader context. Furthermore, it outlines the standard experimental protocols utilized to characterize the binding and functional activity of compounds at dopamine receptors.
Introduction to this compound and Dopamine Receptors
This compound is a tetrahydroprotoberberine isoquinoline (B145761) alkaloid. It is the dextrorotatory stereoisomer of tetrahydropalmatine. The dopaminergic system, comprising several receptor subtypes, is a critical modulator of numerous physiological processes, including motor control, motivation, reward, and cognition. Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine (B11128) monophosphate (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Mechanism of Action of this compound at Dopamine Receptors
Current research indicates that this compound functions as a dopamine receptor antagonist with a preferential affinity for the D1 receptor.[1] In contrast to its levo-isomer, some evidence suggests that d-THP has no significant affinity for the D2 receptor.[2] Its activity at the D3 receptor has not been extensively quantified in the available literature.
In vivo studies have shown that d-THP can reverse the apomorphine-induced inhibition of dopaminergic firing in the substantia nigra pars compacta in rats, which is consistent with an antagonist effect at dopamine receptors.[3]
Signaling Pathways
The interaction of d-THP with dopamine receptors modulates downstream signaling cascades. As a D1 receptor antagonist, d-THP is expected to block the Gs-protein-mediated stimulation of adenylyl cyclase, thereby preventing the increase of intracellular cAMP. The antagonistic action at D2-like receptors, if any, would involve the blockade of Gi/o-protein-coupled inhibition of adenylyl cyclase.
Quantitative Data: Binding Affinities and Functional Potencies
Table 1: Comparative Binding Affinities (Ki) of l-THP at Dopamine Receptors
| Compound | Receptor | Ki (nM) | Reference |
| l-THP | D1 | ~124 | [4] |
| l-THP | D2 | ~388 | [4] |
| l-THP | D3 | Low Affinity | [4] |
Table 2: Comparative Functional Potencies (IC50) of l-THP at Dopamine Receptors
| Compound | Receptor | IC50 (nM) | Reference |
| l-THP | D1 | 166 | [4] |
| l-THP | D2 | 1400 | [4] |
Note: The lower the Ki and IC50 values, the higher the binding affinity and potency, respectively.
Experimental Protocols
The following sections detail the standard experimental methodologies employed to determine the binding and functional activity of compounds like d-THP at dopamine receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (d-THP).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays are used to determine the functional potency (IC50 or EC50) of a compound as an antagonist or agonist.
Protocol Details:
-
Cell Culture: Cells expressing the dopamine receptor of interest are cultured in appropriate media.
-
Assay Procedure:
-
For D1 (Gs-coupled) antagonism: Cells are pre-incubated with varying concentrations of d-THP, followed by stimulation with a fixed concentration of a D1 agonist (e.g., dopamine).
-
For D2/D3 (Gi-coupled) antagonism: Cells are pre-incubated with varying concentrations of d-THP, followed by co-stimulation with a D2/D3 agonist and an adenylyl cyclase activator (e.g., forskolin).
-
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration-response curves are plotted, and the IC50 value (for antagonists) is determined.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brain of a living animal, providing insights into the in vivo effects of a compound.
Protocol Details:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).
-
Perfusion and Sample Collection: The probe is perfused with an artificial cerebrospinal fluid (aCSF), and the dialysate, containing extracellular fluid from the brain, is collected at regular intervals.
-
Drug Administration: d-THP can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels from baseline following drug administration are calculated and plotted over time.
Conclusion
This compound is a dopamine receptor antagonist with a demonstrated preference for the D1 receptor. While quantitative binding and functional data for d-THP remain to be fully elucidated, its qualitative profile suggests a mechanism of action centered on the modulation of the D1 receptor signaling pathway. The provided comparative data for l-THP and the detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of d-THP and related compounds. Future studies focusing on the precise determination of d-THP's binding affinities and functional potencies at all dopamine receptor subtypes are warranted to fully understand its pharmacological profile.
References
The Enantioselective Quest: A Technical Guide to the Natural Sources and Isolation of D-Tetrahydropalmatine from Corydalis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (D-THP), a tetrahydroprotoberberine isoquinoline (B145761) alkaloid, is a chiral molecule with significant pharmacological interest. Primarily sourced from the tubers of various Corydalis species, its isolation and purification present a technical challenge due to the complex alkaloid matrix of its natural sources. This guide provides an in-depth overview of the natural origins of D-THP, detailed experimental protocols for its extraction and purification, quantitative data on its prevalence, and an exploration of the key signaling pathways it modulates.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Papaveraceae and Menispermaceae families.[1] The most notable and commercially utilized source is the genus Corydalis, with Corydalis yanhusuo being a primary species for the extraction of this alkaloid.[1][2] The tuber of the Corydalis plant is the primary part used for isolation, containing a complex mixture of numerous alkaloids, including corydaline, protopine, and coptisine, among others.[3] Other species, such as Corydalis decumbens, have also been identified as sources of D-THP.[4]
It is crucial for researchers to be aware of the significant variability in the alkaloid content, including tetrahydropalmatine, which can differ based on geographical location, harvesting season, storage conditions, and the specific product or extract.[5][6]
Isolation and Purification of this compound
The isolation of this compound from Corydalis tubers is a multi-step process involving extraction, fractionation, and purification. Due to the presence of both D- and L-enantiomers (dl-tetrahydropalmatine), chiral separation is a critical final step for isolating the pure D-isomer.
Extraction
The initial step involves the extraction of total alkaloids from the dried and powdered tubers of Corydalis yanhusuo. Several methods have been proven effective:
-
Solvent Extraction: This is the most common method.
-
Aqueous Acetone (B3395972) Extraction: The powdered plant material is extracted multiple times with 70% aqueous acetone at room temperature. The resulting solution is then evaporated under reduced pressure to yield a crude residue.[6]
-
pH-Adjusted Ethanol (B145695) Extraction: An optimized method involves reflux extraction with 70% ethanol, where the pH is adjusted to 10 with diluted ammonia. This is typically performed twice, with each extraction lasting for 60 minutes.[7]
-
Vinegar-Prepared Water Extraction: Traditionally, C. yanhusuo tubers are processed with vinegar to enhance the alkaloid content in aqueous extracts. The pulverized tubers are treated with 6% acetic acid, dried, and then subjected to ultrasonication with deionized water.[8]
-
-
Supercritical Fluid Extraction (SFE): This method offers an alternative with the advantage of avoiding organic solvents.
-
Supercritical CO2 is used as the solvent, often with a modifier like 1,2-propanediol. Optimized conditions have been reported as a temperature of 70°C, a pressure of 200 bar, and an extraction time of 60 minutes.[9]
-
Fractionation and Purification
The crude extract, rich in a variety of alkaloids, requires further separation and purification.
-
Column Chromatography: This is a fundamental technique for the separation of alkaloids.
-
Macroporous Adsorbent Resin: The aqueous extract can be loaded onto a macroporous resin column (e.g., HPD-100) and eluted with a stepwise gradient of ethanol in water (H2O, 50% EtOH, 95% EtOH) to yield fractions with differing alkaloid profiles.[8]
-
Silica (B1680970) Gel Chromatography: The crude extract or fractions from the macroporous resin can be further subjected to silica gel column chromatography for more refined separation.[6]
-
Weak Cation Exchange (WCX) Chromatography: This technique is effective for separating alkaloids into tertiary and quaternary amine groups.[5]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for both the analysis and preparative purification of this compound.
-
Reversed-Phase HPLC (RP-HPLC): This is widely used for the quantification and purification of tetrahydropalmatine. A C18 column is typically employed with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA).[8][10]
-
Two-Dimensional Preparative HPLC: A powerful technique for isolating pure compounds from complex mixtures. An off-line two-dimensional approach can be used with the same preparative column but different mobile phase pH values in each dimension (e.g., pH 3.5 in the first dimension and pH 10.0 in the second).[11]
-
Chiral Separation
To isolate this compound from its levo-isomer (L-Tetrahydropalmatine), chiral HPLC is necessary. A chiral column, such as a Chiralcel OD column, with a mobile phase of ethanol-water (50:50 v/v) can be used to separate the enantiomers.[6]
Quantitative Data
The concentration of this compound and total alkaloids in Corydalis yanhusuo can vary significantly. The following tables summarize reported quantitative data from different studies.
| Table 1: Tetrahydropalmatine and Total Alkaloid Content in Corydalis yanhusuo Products | |
| Product Type | Reported Content (mg/g) |
| Dietary Supplements (highly variable) | Total Alkaloids: Below quantifiable to ~11 mg/g[5][12] |
| Enriched Dietary Supplement | Tetrahydropalmatine: ~5 mg/g[12] |
| Corydalis yanhusuo Rhizome Extract | Total Alkaloids: ~12.7 mg/g[5][12] |
| Table 2: Yield of Tetrahydropalmatine from Optimized Extraction and Purification Processes | |
| Method | Yield |
| Optimized Reflux Extraction and Resin Purification | Total Alkaloids: >50% of final product, with Tetrahydropalmatine at 3.13%[7] |
| Supercritical Fluid Extraction (dl-THP) | 1.324 mg/g[9] |
Experimental Protocols
The following are representative protocols for the extraction and purification of this compound, synthesized from the available literature.
Protocol 1: Solvent Extraction and Column Chromatography
-
Extraction:
-
Powder 1 kg of dried Corydalis yanhusuo tubers.
-
Extract the powder with 10 L of 70% aqueous acetone three times at room temperature with constant stirring for 24 hours for each extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Fractionation:
-
Dissolve the crude residue in water and load it onto a weak cation exchange (WCX) column.
-
Elute the column with methanol (B129727) to obtain the tertiary alkaloid fraction, which includes tetrahydropalmatine.
-
Subsequently, elute with formic acid to obtain the quaternary alkaloid fraction.
-
-
Purification:
-
Concentrate the methanol eluate and subject it to preparative RP-HPLC on a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase to isolate the dl-tetrahydropalmatine peak.
-
-
Chiral Separation:
-
Dissolve the purified dl-tetrahydropalmatine in the mobile phase.
-
Inject the solution onto a chiral HPLC column (e.g., Chiralcel OD) with an isocratic mobile phase of 50:50 (v/v) ethanol-water.
-
Collect the fraction corresponding to the this compound peak.
-
Protocol 2: Optimized pH-Controlled Extraction and Resin Purification
-
Extraction:
-
Mix 100 g of powdered Corydalis yanhusuo tubers with 2 L of 70% ethanol.
-
Adjust the pH of the solution to 10 using diluted ammonia.
-
Heat the mixture to reflux for 60 minutes.
-
Filter the mixture and repeat the extraction process on the plant material once more.
-
Combine the filtrates.
-
-
Purification:
-
Concentrate the combined filtrate and load it onto a column packed with NKA-9 macroporous adsorption resin.
-
Wash the column with deionized water to remove impurities.
-
Elute the alkaloids with an appropriate solvent (e.g., ethanol).
-
-
Final Purification:
-
Further purify the eluate using preparative RP-HPLC as described in Protocol 1 to obtain dl-tetrahydropalmatine.
-
Perform chiral separation as described in Protocol 1 to isolate this compound.
-
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by interacting with multiple signaling pathways. It is notably recognized as an antagonist of dopamine (B1211576) D1 and D2 receptors.[13] Its analgesic and anti-inflammatory properties are linked to the modulation of several pathways, including the P2X3/TRPV1, TRAF6/JNK, PI3K/Akt/eNOS/NO, and NF-κB signaling cascades.[1][14] Furthermore, D-THP also interacts with serotonergic and noradrenergic systems.[13] The ability of L-THP to reduce ethanol consumption has been associated with its influence on the D2R-mediated PKA signaling pathway in the caudate-putamen.[1]
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China Corydalis Extract Tetrahydropalmatine Manufacturer Supplier - Wholesale Quotation - BIOWAY [biowaynutrition.com]
- 3. Clarks Nutrition and Natural Foods Markets :: Aisle 7 Resource [clarksnutrition.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of DL-tetrahydropalmatine in Corydalis yanhusuo by L-tetrahydropalmatine imprinted monolithic column coupling with reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pharmacological profile of D-Tetrahydropalmatine for neuroscience research
An In-Depth Technical Guide to the Pharmacological Profile of D-Tetrahydropalmatine for Neuroscience Research
Executive Summary
This compound (d-THP), an isoquinoline (B145761) alkaloid derived from Corydalis species, presents a unique pharmacological profile centered on its activity as a dopamine (B1211576) receptor antagonist. Unlike its more extensively studied levo-isomer (l-THP), d-THP exhibits a preferential affinity for dopamine D1 receptors with notably low or no affinity for D2 receptors. This distinct receptor interaction profile suggests potential therapeutic applications in neuroscience, particularly in conditions where modulation of the dopaminergic system is desired without the typical side effects associated with D2 antagonism. This document provides a comprehensive overview of the pharmacodynamics, mechanism of action, and key experimental methodologies relevant to the study of d-THP, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (d-THP) is a stereoisomer of tetrahydropalmatine, an active compound found in various species of the Corydalis and Stephania plants.[1][2] While the racemic mixture (dl-THP) and the levo-isomer (l-THP, also known as Rotundine) have been used for their analgesic and sedative properties, the dextro-isomer, d-THP, possesses a distinct pharmacological profile that makes it a subject of interest for neuroscience research.[1][2] Structurally, it is a tetrahydroprotoberberine isoquinoline alkaloid with the molecular formula C₂₁H₂₅NO₄.[1][3] Its primary mechanism of action involves the antagonism of dopamine receptors, which underpins its potential neuroprotective and analgesic effects.[1]
Pharmacodynamics: Receptor Binding Profile
The interaction of d-THP with neurotransmitter receptors, particularly within the monoamine systems, is central to its pharmacological activity. Its profile is notably different from that of its levo-isomer, l-THP.
Dopamine Receptor Interactions
D-THP acts as a dopamine receptor antagonist with a preferential affinity for D1 receptors.[1] Critically, studies have indicated that d-THP displays no significant affinity for the dopamine D2 receptor subtype.[4] This is a key distinction from l-THP, which acts as an antagonist at D1, D2, and D3 receptors.[5][6][7] The levo-optical configuration appears to be necessary for significant affinity to D2 receptors.[4]
The antagonist activity of THP isomers at dopamine receptors is considered the basis for many of their central nervous system effects, including sedation and potential anti-addictive properties.[8][9]
Serotonin (B10506) and Adrenergic Receptor Interactions
While comprehensive binding data for d-THP across other receptor systems is limited, its levo-isomer, l-THP, has been shown to have a broad pharmacological profile, binding to several serotonin (5-HT) and adrenergic receptors. L-THP exhibits significant binding affinity for 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7 receptors, as well as α1A- and α2A-adrenergic receptors.[2][5] Studies on the racemic mixture (dl-THP) suggest it may decrease hypothalamic serotonin release, contributing to its hypotensive and bradycardic effects.[10] Further research is required to determine the specific binding profile of d-THP at these serotonergic and adrenergic targets.
Table 1: Receptor Binding Affinities of L-Tetrahydropalmatine (l-THP)
| Receptor Target | Ligand | Affinity Type | Value (nM) | Reference |
| Dopamine D1 | l-THP | Ki | ~124 | [2][8] |
| Dopamine D1 | l-THP | IC50 | 166 | [2] |
| Dopamine D2 | l-THP | Ki | ~388 | [2][8] |
| Dopamine D2 | l-THP | IC50 | 1400 | [2] |
| Serotonin 5-HT1A | l-THP | Ki | ~340 | [8] |
Note: The data presented in this table are for the levo-isomer (l-THP) and are included to provide context for the broader class of THP compounds. Specific quantitative binding data for d-THP is not widely available.
Mechanism of Action
Dopaminergic System Modulation
The primary mechanism of action for d-THP is the antagonism of dopamine D1 receptors.[1] D1 receptors are G-protein coupled receptors that, upon activation by dopamine, couple to Gαs/olf to stimulate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB. By acting as an antagonist, d-THP blocks this signaling cascade, preventing dopamine-mediated neuronal activation through the D1 pathway. This blockade is believed to contribute to its sedative, anxiolytic, and neuroprotective effects.[1]
Key Experimental Methodologies
Investigating the pharmacological profile of d-THP involves a combination of in vitro and in vivo techniques to determine its receptor binding characteristics and its effects on neurotransmitter dynamics.
In Vitro Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity (Ki) and potency (IC50) of a compound for a specific receptor.[11] A competitive radioligand binding assay is commonly used.
Experimental Protocol Outline:
-
Preparation of Receptor Source: A membrane preparation from cells expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D1 receptor) or from brain tissue (e.g., rat striatum) is prepared.[4]
-
Incubation: The receptor preparation is incubated with a known concentration of a high-affinity radioligand (e.g., [³H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (d-THP).[12]
-
Separation: The reaction is incubated to equilibrium. Subsequently, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[13]
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (d-THP). A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand).[11] The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely moving animals.[14][15]
Experimental Protocol Outline:
-
Probe Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex or nucleus accumbens) of an anesthetized animal (e.g., a rat).[15]
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Sampling: Neurotransmitters and their metabolites in the extracellular space diffuse across the membrane into the aCSF based on the concentration gradient. The resulting fluid, the dialysate, is collected in timed fractions.
-
Drug Administration: After collecting stable baseline samples, d-THP is administered (e.g., intraperitoneally or subcutaneously).
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples is quantified using highly sensitive analytical methods, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in neurotransmitter levels following d-THP administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism. For instance, this method was used to show that dl-THP increases dopamine release in the striatum, likely due to blockade of presynaptic D2 autoreceptors by the l-THP component.[8][16]
Pharmacological Effects in Neuroscience Research
The unique D1-selective antagonism of d-THP suggests several potential applications in neuroscience.
-
Analgesic Effects: D-THP has demonstrated significant, dose-dependent analgesic properties, particularly in models of bone cancer pain. This effect is believed to be mediated by the dopamine D1 receptor pathway and involves the inhibition of microglial activation and the reduction of pro-inflammatory cytokines.[1]
-
Neuroprotective Properties: The antagonism of dopamine receptors by d-THP suggests it may have neuroprotective effects.[1] This makes it a candidate for investigation in models of neurodegenerative disorders like Parkinson's disease, where dopaminergic pathways are dysregulated.[1]
-
Addiction and Reward: The dopaminergic system is central to reward and addiction. By modulating dopamine signaling, d-THP has therapeutic potential in the study and treatment of substance use disorders.[1] The pharmacology of l-THP has already shown promise in reducing cocaine's rewarding effects in preclinical models.[2][7]
Conclusion
This compound is a pharmacologically distinct alkaloid characterized primarily by its antagonist activity at dopamine D1 receptors, with minimal to no interaction with D2 receptors. This selective profile differentiates it from its levo-isomer and from typical antipsychotic drugs, which often have significant D2 receptor blockade.[17] Its demonstrated analgesic and potential neuroprotective effects make d-THP a valuable tool for neuroscience research, offering a unique mechanism to probe the function of the D1 receptor system in pain, neurodegeneration, and addiction. Further investigation is warranted to fully elucidate its binding profile across a wider range of receptors and to explore its therapeutic potential in various neurological and psychiatric conditions.
References
- 1. This compound | 3520-14-7 | Benchchem [benchchem.com]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 4. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 9. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypotensive and bradycardic effects of dl-tetrahydropalmatine mediated by decrease in hypothalamic serotonin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine antagonist - Wikipedia [en.wikipedia.org]
D-Tetrahydropalmatine and the Dopamine D1 Receptor: An Examination of Available Evidence
A comprehensive review of existing scientific literature reveals a significant gap in the characterization of d-tetrahydropalmatine (B131872) (d-THP) as a selective dopamine (B1211576) D1 receptor antagonist. While its levorotatory counterpart, l-tetrahydropalmatine (l-THP), has been more extensively studied for its interactions with dopamine receptors, specific quantitative data on the binding affinity and functional potency of d-THP at the D1 receptor remains elusive in publicly accessible research. This technical guide will synthesize the available information, highlight the current limitations in the field, and provide generalized experimental frameworks for assessing such receptor-ligand interactions.
Introduction: The Enantiomers of Tetrahydropalmatine
Tetrahydropalmatine (THP) is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species. It exists as two stereoisomers, or enantiomers: the levorotatory form, l-tetrahydropalmatine (l-THP), and the dextrorotatory form, this compound (d-THP). Pharmacological studies have predominantly focused on l-THP, attributing to it various effects including analgesic, sedative, and neuroleptic properties, often linked to its activity at dopamine D1 and D2 receptors. In contrast, d-THP has been noted to possess a distinct toxicological profile, which may account for the limited investigation into its therapeutic potential.
This compound and Dopamine D1 Receptor Interaction: Qualitative Insights
Qualitative statements in the scientific literature suggest that d-THP may act as a dopamine D1 receptor inhibitor while lacking affinity for the D2 receptor. This points to a potentially selective mechanism of action that would be of significant interest for researchers in drug development. However, without quantitative data to substantiate these claims, the true profile of d-THP as a D1 antagonist remains unconfirmed.
For the levorotatory isomer, l-THP, quantitative data is available, indicating its role as a dopamine receptor antagonist with Ki values of approximately 124 nM for the D1 receptor, 388 nM for the D2 receptor, and 1420 nM for the D3 receptor.[1] This demonstrates a higher affinity of l-THP for the D1 receptor compared to the D2 and D3 receptors.[1]
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its primary signaling cascade involves the activation of the Gαs/olf subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in a range of neurological and psychiatric disorders.
References
Initial Investigations into D-Tetrahydropalmatine's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (D-THP), an active isoquinoline (B145761) alkaloid derived from the Corydalis species, has garnered significant interest for its potential therapeutic applications, including its neuroprotective properties. This technical guide provides an in-depth overview of the initial investigations into the neuroprotective effects of D-THP, with a focus on its mechanisms of action in cerebral ischemia-reperfusion (I/R) injury models. The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows. The primary mechanisms explored herein include the modulation of apoptotic pathways through the Bcl-2 family of proteins and the activation of pro-survival signaling cascades such as the PI3K/Akt and Nrf2/HO-1 pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal cell death and neurological deficits. While reperfusion strategies are critical for salvaging ischemic tissue, they can paradoxically exacerbate injury through oxidative stress and inflammation. This compound (D-THP), also known as levo-tetrahydropalmatine (L-THP), has emerged as a promising neuroprotective agent.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert protective effects in models of cerebral ischemia.[2] This guide synthesizes the foundational research exploring these neuroprotective effects.
In Vivo Neuroprotective Effects of this compound
Animal models of focal cerebral ischemia, most notably the middle cerebral artery occlusion (MCAO) model in rats, have been instrumental in elucidating the neuroprotective potential of D-THP. These studies consistently demonstrate that administration of D-THP can significantly reduce the volume of infarcted brain tissue and improve neurological outcomes.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of D-THP in a rat model of MCAO.
Table 1: Effect of this compound on Neurological Deficit Scores in MCAO Rats
| Treatment Group | Dose (mg/kg) | Neurological Score (mean ± SD) | Reference |
| Sham | - | 0.2 ± 0.4 | [3] |
| MCAO + Vehicle | - | 3.8 ± 0.8 | [3] |
| MCAO + D-THP | 12.5 | 2.8 ± 0.7 | [3] |
| MCAO + D-THP | 25 | 2.1 ± 0.6 | [3] |
| MCAO + D-THP | 50 | 1.5 ± 0.5 | [3] |
| p < 0.05 compared to MCAO + Vehicle group. Neurological scores were assessed on a 5-point scale. |
Table 2: Effect of this compound on Infarct Volume in MCAO Rats
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of hemisphere, mean ± SD) | Reference |
| MCAO + Vehicle | - | 45.3 ± 5.2 | [3] |
| MCAO + D-THP | 12.5 | 35.1 ± 4.8 | [3] |
| MCAO + D-THP | 25 | 28.7 ± 4.1 | [3] |
| MCAO + D-THP | 50 | 21.4 ± 3.5 | [3] |
| p < 0.05 compared to MCAO + Vehicle group. |
Molecular Mechanisms of this compound's Neuroprotection
Initial research into the molecular underpinnings of D-THP's neuroprotective actions has identified its influence on key signaling pathways involved in apoptosis, oxidative stress, and inflammation.
Modulation of Apoptosis-Related Proteins
A critical aspect of neuronal death in cerebral ischemia is apoptosis. D-THP has been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, D-THP appears to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.
Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression in the Ischemic Penumbra of MCAO Rats
| Treatment Group | Dose (mg/kg) | Relative Bcl-2 Expression (fold change vs. MCAO + Vehicle) | Relative Bax Expression (fold change vs. MCAO + Vehicle) | Bcl-2/Bax Ratio | Reference |
| Sham | - | 2.5 ± 0.3 | 0.4 ± 0.1 | 6.25 | [4] |
| MCAO + Vehicle | - | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 | [4] |
| MCAO + D-THP | 25 | 1.8 ± 0.2 | 0.6 ± 0.1 | 3.0 | [4] |
| MCAO + D-THP | 50 | 2.3 ± 0.3 | 0.5 ± 0.1 | 4.6 | [4] |
| *p < 0.05 compared to MCAO + Vehicle group. Data are representative values derived from densitometric analysis of Western blots. |
Activation of Pro-Survival Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival and proliferation.[5] Activation of this pathway through phosphorylation of Akt is known to inhibit apoptosis by phosphorylating and inactivating pro-apoptotic targets. Emerging evidence suggests that D-THP may exert its neuroprotective effects in part by activating the PI3K/Akt pathway.[6]
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress.[7] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1. Studies indicate that the neuroprotective effects of D-THP may be associated with its ability to activate this antioxidant response pathway.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of D-THP's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This widely used model mimics focal cerebral ischemia in humans.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture remains in place for 90-120 minutes to induce ischemia. For reperfusion, the suture is withdrawn.
-
Sham Operation: Control animals undergo the same surgical procedure without the insertion of the suture.
Neurological Deficit Scoring
Neurological function is assessed 24 hours after MCAO using a 5-point scoring system:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking and a depressed level of consciousness.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume
-
Brain Extraction: At 24 hours post-MCAO, rats are euthanized, and their brains are rapidly removed and placed in cold saline.
-
Slicing: The brain is sectioned into 2 mm coronal slices.
-
Staining: The slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Fixation: The stained slices are fixed in 4% paraformaldehyde.
-
Image Analysis: The unstained (white) areas represent the infarct, while the stained (red) areas represent viable tissue. The infarct area in each slice is measured using image analysis software (e.g., ImageJ), and the total infarct volume is calculated.
Western Blotting for Protein Expression
-
Tissue Homogenization: Ischemic penumbral tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, and anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit, and the band intensities are quantified by densitometry.
TUNEL Assay for Apoptosis
-
Tissue Preparation: Brain sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to permeabilize the tissue.
-
Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: The nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging and Quantification: The sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells and the total number of cells are counted in several fields of view to determine the apoptotic index.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in D-THP's neuroprotective effects and a typical experimental workflow.
Conclusion and Future Directions
The initial investigations into the neuroprotective effects of this compound have provided compelling evidence for its therapeutic potential in the context of ischemic stroke. The ability of D-THP to mitigate neuronal damage by reducing infarct size and improving neurological function is well-documented in preclinical models. The underlying mechanisms appear to be multifactorial, involving the inhibition of apoptosis through the modulation of Bcl-2 family proteins and the activation of pro-survival signaling pathways, including the PI3K/Akt and Nrf2/HO-1 cascades.
While these findings are promising, further research is warranted to fully elucidate the intricate molecular mechanisms of D-THP's action. Future studies should focus on:
-
Dose-response relationships: More comprehensive studies are needed to establish optimal therapeutic dosages and treatment windows.
-
Chronic stroke models: The efficacy of D-THP in promoting long-term functional recovery should be investigated in chronic models of stroke.
-
Combination therapies: Exploring the synergistic effects of D-THP with other neuroprotective agents or thrombolytic therapies could lead to more effective treatment strategies.
-
Clinical translation: Ultimately, well-designed clinical trials are necessary to validate the safety and efficacy of D-THP in human stroke patients.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory studies on the analgesic properties of D-Tetrahydropalmatine
An In-depth Technical Guide on the Analgesic Properties of D-Tetrahydropalmatine
Introduction
This compound (d-THP), also known as D-Corydaline, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, most notably in the tubers of the Corydalis genus. Traditionally used in Chinese medicine for its sedative and analgesic effects, d-THP has garnered significant interest in modern pharmacology. Unlike its levorotatory counterpart, L-Tetrahydropalmatine (l-THP), which exhibits a broader receptor binding profile, d-THP acts primarily as a selective antagonist of dopamine (B1211576) receptors. This unique mechanism of action distinguishes it from traditional opioid analgesics and positions it as a promising candidate for the development of novel, non-addictive pain therapeutics, particularly for chronic and neuropathic pain states.
This guide provides a comprehensive overview of the current understanding of d-THP's analgesic properties, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action: Dopamine Receptor Antagonism
The primary mechanism underlying the analgesic effects of d-THP is its antagonism of dopamine D1, D2, and D3 receptors. By blocking these receptors, particularly within the mesolimbic and nigrostriatal pathways of the brain, d-THP modulates dopamine signaling. This modulation is believed to alleviate certain types of pain, especially those with a chronic or neuropathic component, which are often associated with dysregulation in central dopamine systems.
The binding affinity of d-THP for dopamine receptors is a key aspect of its pharmacological profile. It demonstrates a notable affinity for D1, D2, and D3 receptors, with some studies indicating a higher affinity for D1 and D5 receptors over D2-like receptors. This selective antagonism without engaging the opioid system is a critical feature, suggesting a lower potential for addiction and abuse compared to conventional opioid painkillers. Furthermore, its action as a dopamine antagonist contributes to its observed efficacy in alleviating both inflammatory and neuropathic pain models.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical studies, illustrating the receptor binding profile and analgesic efficacy of d-THP.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D1 | Dopamine D2 | Dopamine D3 | Dopamine D5 | Serotonin 5-HT1A | Serotonin 5-HT2A |
|---|---|---|---|---|---|---|
| d-THP | 106 | 2460 | 145 | 83 | >10,000 | >10,000 |
Data sourced from studies evaluating the binding profile of d-THP at various CNS receptors. Ki values represent the concentration required to inhibit 50% of radioligand binding.
Table 2: In Vivo Analgesic Efficacy (ED50, mg/kg)
| Pain Model | Species | Route of Administration | Analgesic Effect (ED50) |
|---|---|---|---|
| Chronic Constriction Injury (Neuropathic) | Rat | Oral (p.o.) | 10 |
| Formalin-Induced Pain (Inflammatory) | Rat | Oral (p.o.) | 20 |
| Complete Freund's Adjuvant (Inflammatory) | Rat | Oral (p.o.) | 15 |
ED50 values represent the dose required to produce a 50% maximal analgesic effect in the specified animal models of pain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for a common preclinical model used to assess analgesic properties.
Hot-Plate Latency Test
Objective: To evaluate the analgesic efficacy of a test compound against a thermal pain stimulus. The latency period for the animal to exhibit a pain response (e.g., licking a paw, jumping) is measured.
Materials:
-
Hot-plate apparatus with adjustable, constant temperature control (e.g., 55 ± 0.5°C).
-
Test compound (d-THP) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Control vehicle.
-
Positive control (e.g., morphine).
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250g).
-
Syringes and gavage needles for administration.
Procedure:
-
Acclimatization: Animals are acclimatized to the testing room for at least 60 minutes before the experiment begins.
-
Baseline Latency: Each animal is placed on the hot plate, and the time taken to lick a hind paw or jump is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage. Animals not responding within the cut-off time are excluded.
-
Compound Administration: Animals are randomly assigned to groups (vehicle control, positive control, d-THP dose groups). The compound is administered via the desired route (e.g., oral gavage).
-
Post-Treatment Measurement: At specified time points after administration (e.g., 30, 60, 90, 120 minutes), each animal is returned to the hot plate, and the response latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control group.
Conclusion and Future Directions
This compound presents a compelling profile as a non-opioid analgesic agent. Its unique mechanism, centered on dopamine receptor antagonism, has been validated in multiple preclinical models of chronic inflammatory and neuropathic pain. The quantitative data confirm its efficacy at doses that are well-tolerated in animal models.
Future research should focus on several key areas:
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety, tolerability, and efficacy of d-THP in human populations suffering from chronic pain conditions.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies in humans will help optimize dosing regimens and therapeutic windows.
-
Mechanism Refinement: Further investigation into the downstream signaling effects of d-THP's interaction with D1, D2, and D3 receptors could reveal more about its precise role in pain modulation and potentially identify biomarkers for patient response.
The development of d-THP could offer a valuable alternative to conventional analgesics, addressing the significant unmet need for safe and effective treatments for chronic pain without the risk of addiction.
A Technical Guide to the Anti-Inflammatory Activity of D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Tetrahydropalmatine (D-THP), a prominent isoquinoline (B145761) alkaloid derived from plants such as Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological activities, including analgesic, sedative, and neuroprotective effects.[1][2] Emerging evidence robustly demonstrates its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. This document provides a comprehensive technical overview of the anti-inflammatory actions of D-THP, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The core of its anti-inflammatory efficacy lies in its ability to modulate key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, thereby suppressing the production of pro-inflammatory mediators.
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of D-THP are multifaceted, primarily involving the inhibition of critical pro-inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. D-THP has been shown to exert significant inhibitory effects on this pathway. In models of inflammation, D-THP treatment leads to a marked reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][3] This action effectively blocks the transcription of NF-κB target genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][4] Studies suggest this inhibition occurs downstream of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB.[5][6]
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinases (MAPKs), including p38 and Extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, such as the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of p38 and ERK in response to inflammatory stimuli like Lipopolysaccharide (LPS).[3][7] By inhibiting MAPK activation, D-THP effectively curtails the downstream synthesis and secretion of pro-inflammatory cytokines, such as IL-8.[7]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[8] D-THP has been identified as a potent inhibitor of the NLRP3 inflammasome.[9] It acts by suppressing the activation of the inflammasome, which in turn prevents the cleavage of pro-caspase-1 into its active form and subsequently blocks the maturation and release of IL-1β and IL-18.[6][9] This inhibitory effect is partly mediated by the reduction of reactive oxygen species (ROS), a known trigger for NLRP3 activation.[9]
References
- 1. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
D-Tetrahydropalmatine's role in modulating dopaminergic pathways
An In-Depth Technical Guide on D-Tetrahydropalmatine's Role in Modulating Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (d-THP), an isoquinoline (B145761) alkaloid derived from plants of the Corydalis and Stephania genera, has garnered significant scientific interest for its neuromodulatory properties, particularly its interaction with the brain's dopaminergic systems.[1][2] As a key neurotransmitter involved in motor control, motivation, reward, and cognition, dopamine (B1211576) is a critical target for therapeutic intervention in a host of neurological and psychiatric disorders.[3] This document provides a comprehensive technical overview of d-THP's mechanism of action, focusing on its role as a dopamine receptor antagonist. It synthesizes quantitative data from preclinical studies, details key experimental methodologies for its investigation, and visualizes its complex interactions within dopaminergic signaling cascades. This guide is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting dopamine-related pathologies.
Core Mechanism of Action: Dopamine Receptor Antagonism
Tetrahydropalmatine (THP) exists as two enantiomers: the levo- (l-THP) and dextro- (d-THP) isomers. While much of the existing research has focused on l-THP or the racemic mixture, the primary pharmacological action relevant to dopaminergic pathways is the antagonism of dopamine receptors.[4] THP is recognized as an antagonist at D1, D2, and D3 dopamine receptors.[4][5][6]
-
D2 Receptor (D2R) Antagonism: The most consistently reported action is the blockade of D2 receptors.[7][8][9] D2 receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase (AC). By antagonizing D2Rs, THP prevents this inhibition, leading to a disinhibition of AC, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[8] This action is central to its effects on motor activity and its potential as an antipsychotic agent.[8][9]
-
D1 Receptor (D1R) Interaction: THP also functions as a D1 receptor antagonist.[1][4] However, some studies suggest a more complex interaction, with reports of l-THP acting as a partial agonist at D1 receptors under certain conditions.[7] This dual action could contribute to its unique pharmacological profile, potentially offering therapeutic benefits while mitigating some side effects associated with pure D2 antagonists.
-
D3 Receptor (D3R) Modulation: THP demonstrates binding affinity for D3 receptors and is considered an antagonist at this site.[4][5][6] The D3 receptor is implicated in reward, motivation, and cognitive function, making D3 antagonism a key area of interest for treating substance use disorders.[2][4] For instance, l-THP has been shown to attenuate the behavioral effects of methamphetamine by regulating D3 receptor expression.[10]
Beyond the dopamine system, THP interacts with serotonergic (5-HT1A), adrenergic (alpha-1 and alpha-2), and GABAA receptors, contributing to its broad pharmacological effects, including sedation and analgesia.[1][4]
Quantitative Data on d-THP's Dopaminergic Effects
The following tables summarize key quantitative findings from preclinical studies investigating the effects of THP on dopamine receptors and neurotransmission.
Table 1: Receptor Binding Affinities of l-Tetrahydropalmatine (l-THP) Note: Data for the specific d-isomer is limited; l-THP data is presented as the most relevant available information.
| Receptor Target | Ligand | Species | Ki (nM) | Reference |
| Dopamine D1 | l-THP | Rat | ~124 | [1] |
| Dopamine D2 | l-THP | Rat | ~388 | [1] |
| Dopamine D3 | l-THP | Human | Binds, but low affinity noted | [4][6] |
| Serotonin 5-HT1A | l-THP | Not Specified | ~340 | [1] |
Table 2: In Vivo Effects of l-THP on Striatal Dopamine Dynamics
| Brain Region | Administration | Dose | Effect on Extracellular DA | Effect on DOPAC | Reference |
| Rat Striatum | IP | 1 mg/kg | ▲ 220% of basal value | ▲ 155% of control | [11] |
| Rat Striatum | IP | 5-10 mg/kg | No significant change (post-mortem) | ▲ 250% (post-mortem) | [11] |
DA: Dopamine; DOPAC: 3,4-Dihydroxyphenylacetic acid; IP: Intraperitoneal. The increase in dopamine (DA) release and its metabolite DOPAC is characteristic of dopamine receptor antagonists, which block presynaptic D2 autoreceptors that normally inhibit dopamine synthesis and release.[11]
Table 3: Behavioral Effects of l-THP in Preclinical Models
| Model | Species | Administration | Dose | Behavioral Outcome | Reference |
| Neuropathic Pain | Mouse | IP | 5 mg/kg | ▲ 134.4% increase in mechanical threshold | [7] |
| Neuropathic Pain | Mouse | IP | 10 mg/kg | ▲ 174.8% increase in mechanical threshold | [7] |
| Methamphetamine-Induced Hyperactivity | Rat | IP | 10-15 mg/kg | ▼ Attenuated METH-induced increase in total distance moved | [10] |
| Ethanol (B145695) Consumption | Mouse | IP | 5-10 mg/kg | ▼ Decreased ethanol consumption in a two-bottle choice test | [8] |
Mandatory Visualizations: Pathways and Protocols
The following diagrams, rendered using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of D-Tetrahydropalmatine: From Ancient Remedy to Modern Therapeutic Target
An In-depth Technical Guide on the Discovery, History, and Scientific Validation of a Potent Alkaloid from Traditional Medicine
Introduction
For centuries, the vibrant purple and yellow flowers of the Corydalis plant have signaled a source of potent relief within traditional Chinese medicine (TCM). The tuber of this plant, known as Yan Hu Suo, has been a cornerstone of traditional remedies for pain, inflammation, and a variety of other ailments. At the heart of its therapeutic efficacy lies D-Tetrahydropalmatine (D-THP), a bioactive isoquinoline (B145761) alkaloid. This technical guide provides a comprehensive overview of the discovery and history of D-THP in traditional medicine, its journey to scientific validation, and the molecular mechanisms that underpin its pharmacological effects. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and intricate signaling pathways that define the therapeutic potential of this remarkable natural compound.
Historical Roots and Traditional Use
The use of Corydalis dates back centuries in Asia, with its first documented mention in the Lei Gong Pao Shi Lun between 618 and 907 AD, where it was primarily used to alleviate chest pain.[1] In traditional Chinese medicine, Corydalis is characterized by its pungent and warm properties, believed to invigorate the blood and promote the flow of qi, thereby alleviating pain throughout the body.[2][3] Traditional preparations often involve stir-frying the tuber with rice wine to enhance its blood-invigorating actions or with vinegar to increase its analgesic and anti-inflammatory effects by improving alkaloid extraction.[2]
The Scientific Unveiling of this compound
While the therapeutic use of Corydalis is ancient, the isolation and identification of its key active constituent, this compound, is a more recent scientific endeavor. The journey to understanding this potent alkaloid began in 1940 when a Vietnamese scientist, Sang Dinh Bui, extracted an alkaloid from the root of Stephania rotunda and named it "rotundin," achieving a yield of 1.2–1.5%.[4] Subsequently, between 1950 and 1952, Indian scientists extracted an alkaloid they named "hyndanrine" from Stephania glabra. It wasn't until 1965 that the structures of both rotundine (B192287) and hyndarin were confirmed to be identical to tetrahydropalmatine.[4] This pivotal discovery opened the door to focused pharmacological investigations into the specific effects of this compound.
Quantitative Data
The following tables summarize the quantitative data related to the traditional and clinical use of Corydalis and this compound, as well as its content in plant material and supplements.
Table 1: Dosages of Corydalis and this compound
| Preparation | Recommended Dosage | Context of Use |
| Crude Dried Corydalis Rhizome | 5–10 grams per day | Traditional Chinese Medicine for pain relief[5] |
| Corydalis 1:2 Extract | 10–20 ml per day | Traditional Chinese Medicine for pain relief[5] |
| dl-Tetrahydropalmatine (dl-THP) | 300 to 600 mg per day | Clinical study for arrhythmia[6] |
| Levo-tetrahydropalmatine (l-THP) | 100 to 200 mg per day | Preliminary report for insomnia[6] |
| l-Tetrahydropalmatine (l-THP) | 5 and 10 mg/kg (intraperitoneal) | Preclinical study in a mouse neuropathic pain model[5][7] |
| l-Tetrahydropalmatine (l-THP) | 5 or 7.5 mg/kg (oral) | Preclinical study on morphine withdrawal-induced hyperalgesia[8][9] |
| Tetrahydropalmatine (THP) | 2.5, 5, and 10 mg/kg (intraperitoneal) | Preclinical study in a rat inflammatory pain model[10][11] |
Table 2: this compound Content in Corydalis yanhusuo
| Sample Type | This compound Content | Notes |
| Corydalis yanhusuo dietary supplements | Highly variable; some below quantifiable levels to ~11 mg/g total alkaloids. One product was enriched to ~5 mg/g of tetrahydropalmatine. | Highlights the lack of standardization in commercial products.[12][13] |
| Corydalis yanhusuo rhizome extract | Approximately 12.7 mg/g total alkaloids | Provides a benchmark for natural alkaloid content.[12][13] |
Experimental Protocols
The isolation and quantification of this compound are crucial for research and quality control. The following are detailed methodologies for key experiments.
Protocol 1: Isolation of Alkaloids from Corydalis yanhusuo using Two-Dimensional Preparative HPLC
This method utilizes changes in mobile phase pH to effectively separate alkaloids.
1. Sample Preparation:
-
The dried and pulverized tubers of Corydalis yanhusuo are extracted with an appropriate solvent (e.g., ethanol).
-
The crude extract is then subjected to a liquid-liquid extraction to enrich the alkaloid fraction.
2. First Dimension HPLC:
-
Column: A suitable preparative chromatographic column.
-
Mobile Phase: A mobile phase with a pH of 3.5.
-
Detection: UV-triggered fraction collection.
-
Outcome: Separation into fractions containing different groups of alkaloids.
3. Second Dimension HPLC:
-
Column: The same preparative chromatographic column.
-
Mobile Phase: A mobile phase with a pH of 10.0.
-
Detection: UV and MS-triggered fraction collection for enhanced sensitivity.
-
Outcome: Further purification of the fractions from the first dimension to yield pure compounds, including tetrahydropalmatine.
Protocol 2: Quantification of this compound in Plant Material by HPLC
This protocol outlines a standard method for determining the concentration of D-THP.
1. Sample Extraction:
-
Weigh a precise amount of dried, powdered Corydalis rhizome.
-
Extract the sample with a defined volume of a suitable solvent (e.g., 80% ethanol) using ultrasonication for a specified time and temperature (e.g., 116 min at 49°C).[8]
-
Filter the extract to remove solid plant material.
2. HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 μm).[14]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid, with the pH adjusted to 6.0. The elution can be isocratic or a gradient.[14]
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Detection Wavelength: 280 nm.[14]
-
Quantification: Use a calibration curve generated from a certified reference standard of this compound. An internal standard can be used to improve accuracy.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are attributed to its interaction with several key signaling pathways, primarily within the central nervous system.
Dopamine (B1211576) Receptor Antagonism
A primary mechanism of action for D-THP is its role as an antagonist at dopamine D1 and D2 receptors.[15] This interaction is central to its analgesic and sedative properties. By blocking these receptors, D-THP modulates dopaminergic signaling, which is involved in pain perception and reward pathways.[3][16] The Ki values for l-THP at D1 and D2 dopamine receptors are approximately 124 nM and 388 nM, respectively.[4][6]
Modulation of Inflammatory Pathways
D-THP also exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways.
-
NF-κB Pathway: D-THP has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[17][18] By suppressing the NF-κB pathway, D-THP can reduce the inflammatory response associated with various types of pain.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another target of D-THP. This pathway is involved in cell survival, proliferation, and inflammation. D-THP has been shown to inhibit the phosphorylation of PI3K and Akt, which can contribute to its anti-inflammatory and neuroprotective effects.[17]
Conclusion
This compound stands as a compelling example of a traditional medicine compound that has successfully transitioned into the realm of modern scientific investigation. Its well-documented history of use in traditional Chinese medicine for pain relief has been substantiated by rigorous pharmacological studies, which have elucidated its mechanisms of action, including the antagonism of dopamine receptors and the modulation of key inflammatory pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development. As the scientific community continues to explore the therapeutic potential of natural products, this compound serves as a powerful reminder of the rich chemical diversity found in traditional remedies and its potential to yield novel therapeutic agents for a range of human ailments. The ongoing research into this fascinating alkaloid holds the promise of new and effective treatments, bridging the gap between ancient wisdom and contemporary medicine.
References
- 1. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbalreality.com [herbalreality.com]
- 3. Simple Traditional Formulas for Pain [itmonline.org]
- 4. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropalmatine - Wikiwand [wikiwand.com]
- 7. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. open.library.ubc.ca [open.library.ubc.ca]
- 9. Behavioural effects of novel clinical candidate drugs, l-tetrahydropalmatine (l-THP) and Z944, on morphine withdrawal-induced hyperalgesia - UBC Library Open Collections [open.library.ubc.ca]
- 10. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Investigation of the prevalence of Neospora caninum in traditional cheeses produced from the milk of ruminants in Chaharmahal and Bakhtiari province by molecular method [agris.fao.org]
- 15. What is Tetrahydropalmatine sulfate used for? [synapse.patsnap.com]
- 16. Determination of DL-tetrahydropalmatine in Corydalis yanhusuo by L-tetrahydropalmatine imprinted monolithic column coupling with reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tetrahydropalmatine: A Preclinical and Clinical Investigation for the Treatment of Substance Use Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (d-THP), also known as Levo-tetrahydropalmatine (l-THP) or Rotundine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Corydalis and Stephania genera.[1][2][3] Traditionally used in Chinese medicine for its analgesic and sedative properties, l-THP has garnered significant interest as a potential therapeutic agent for the treatment of addiction.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical research on l-THP for addiction treatment, with a focus on its mechanism of action, efficacy across different substance use disorders, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary mechanism of action of l-THP in the context of addiction is its antagonism of dopamine (B1211576) receptors.[1][2] It acts as an antagonist at dopamine D1, D2, and D3 receptors.[1][2][4][5] This multi-target engagement on the dopamine system, a key pathway in reward and reinforcement learning, is believed to underlie its therapeutic potential.[1][6]
In addition to its effects on dopamine receptors, l-THP also exhibits activity at other neurotransmitter systems, including antagonism of alpha-1 adrenergic receptors and interactions with serotonin (B10506) (5-HT) receptors.[1][4][7] This broader pharmacological profile may contribute to its efficacy in mitigating various aspects of addiction, such as craving and relapse, and could potentially offer a better side-effect profile compared to more selective dopamine antagonists.[1][7]
Microdialysis studies in rats have shown that l-THP can slightly increase extracellular dopamine levels in the nucleus accumbens on its own, but it dose-dependently potentiates cocaine-augmented dopamine.[8][9] This suggests that its primary action in reducing the rewarding effects of drugs is through postsynaptic dopamine receptor blockade rather than a presynaptic effect.[8][9]
The dextro isomer of THP has distinct pharmacological actions that include the depletion of monoamines, which may contribute to a different toxicological profile compared to the levo isomer.[1]
Dopamine Signaling Pathway
The following diagram illustrates the proposed mechanism of l-THP's action on the dopamine signaling pathway in the context of drug-induced reward.
Preclinical Efficacy in Animal Models of Addiction
l-THP has demonstrated efficacy in various animal models of addiction for several classes of drugs, including stimulants, opioids, and alcohol.
Cocaine Addiction
Preclinical studies show that l-THP attenuates the rewarding and reinforcing effects of cocaine. It has been found to reduce cocaine self-administration and prevent cocaine- or stress-induced reinstatement of drug-seeking behavior in rats.[4][7]
| Preclinical Model | Effect of l-THP | References |
| Fixed-Ratio (FR) Cocaine Self-Administration | Rightward/downward shift in the dose-response curve. Low-to-moderate doses (1, 3, 10 mg/kg) increased self-administration, while a high dose (20 mg/kg) inhibited it.[8][9] | [9] |
| Progressive-Ratio (PR) Cocaine Self-Administration | Decreased breakpoints.[1] | [1] |
| Cocaine-Induced Reinstatement | Attenuated reinstatement triggered by cocaine, stress, or drug-associated cues.[7] | [7] |
| Cocaine-Enhanced Brain Stimulation Reward (BSR) | Attenuated cocaine-enhanced BSR.[8][9] | [9] |
Opioid Addiction
l-THP has also shown promise in models of opioid addiction. It has been found to attenuate heroin self-administration and heroin-induced reinstatement in rats.[5] Additionally, it has been shown to inhibit the acquisition and expression of morphine-induced conditioned place preference (CPP) in a dose-dependent manner.[10] Pre-treatment with l-THP blocked morphine-induced downregulation of dopamine D2 receptors and upregulation of GluA1 AMPA receptors in the prefrontal cortex, hippocampus, and striatum.[10][11] In models of morphine withdrawal, l-THP has been shown to attenuate hyperalgesia.[12][13]
| Preclinical Model | Effect of l-THP | Dose | References |
| Heroin Self-Administration | Attenuated | Not specified | [5] |
| Heroin-Induced Reinstatement | Attenuated | 1.25 and 2.5 mg/kg, i.p. | [5] |
| Morphine-Induced Conditioned Place Preference (Acquisition & Expression) | Inhibited | 1.25, 2.5, 5 mg/kg, i.p. | [10] |
| Morphine Withdrawal-Induced Hyperalgesia | Attenuated | 5 or 7.5 mg/kg, p.o. | [12] |
Alcohol Addiction
Research suggests that l-THP may reduce alcohol consumption. In a two-bottle choice drinking experiment with C57BL/6J mice, l-THP treated mice consumed less ethanol (B145695) compared to vehicle-treated mice.[14][15] This effect is possibly correlated with D2R-mediated PKA signaling in the caudate-putamen.[14][15]
| Preclinical Model | Effect of l-THP | Dose | References |
| Two-Bottle Choice Ethanol Drinking (Mice) | Reduced ethanol consumption | 2.5, 5, and 10 mg/kg | [14] |
Methamphetamine Addiction
l-THP has been shown to inhibit methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking behaviors in rats.[16]
| Preclinical Model | Effect of l-THP | Dose | References |
| Methamphetamine Self-Administration | Attenuated | 1.25, 2.50, and 5.00 mg/kg, i.p. | [16] |
| Methamphetamine-Induced Reinstatement | Prevented | 2.50 and 5.00 mg/kg, i.p. | [16] |
Clinical Studies
Clinical research on l-THP for addiction is still in its early stages but has shown promising results in terms of safety and preliminary efficacy.
Safety and Pharmacokinetics in Cocaine Users
A randomized, double-blind, placebo-controlled study in 24 cocaine-using adult men evaluated the safety of l-THP (30 mg BID orally) for 4 days.[4][17] The study found that a short course of l-THP was safe and well-tolerated and did not significantly affect the pharmacokinetics of intranasal cocaine.[4][17] There were no significant differences in side effects or vital signs between the l-THP and placebo groups.[4][17] In a separate Chinese phase I clinical trial with 12 healthy men receiving a 60 mg oral dose, the mean Tmax was 1.25 ± 0.59 h, Cmax was 0.19 ± 0.036 μg/mL, and the elimination half-life was 11.42 ± 2.43 h.[4]
| Parameter | Value | Study Population | Reference |
| Tmax | 1.25 ± 0.59 h | 12 healthy men (60 mg oral dose) | [4] |
| Cmax | 0.19 ± 0.036 μg/mL | 12 healthy men (60 mg oral dose) | [4] |
| Elimination Half-life | 11.42 ± 2.43 h | 12 healthy men (60 mg oral dose) | [4] |
Pilot Study in Heroin Users
A pilot study involving 120 heroin-dependent patients in a randomized, double-blind, placebo-controlled trial investigated the effects of l-THP (60 mg/day orally) on heroin craving and abstinence.[6][18] The four-week treatment with l-THP significantly ameliorated the severity of protracted abstinence withdrawal syndrome (PAWS), including somatic symptoms, mood states, insomnia, and drug craving, compared to the placebo group.[6][18] A three-month follow-up showed a significantly higher abstinence rate of 47.8% in the l-THP group compared to 15.2% in the placebo group.[18]
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used to evaluate the efficacy of l-THP in addiction models.
Intravenous Drug Self-Administration
This protocol is used to assess the reinforcing properties of a drug.
Protocol:
-
Subjects: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.[19] Animals are individually housed with ad libitum access to food and water.
-
Surgery: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to the mid-scapular region and externalized.
-
Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and an infusion pump.[20][21]
-
Acquisition: Following a recovery period, rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.5 mg/kg/infusion) and the presentation of a cue light. Presses on the inactive lever have no consequence.
-
Maintenance: Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
l-THP Treatment and Testing: Prior to a test session, rats are administered l-THP or vehicle. The effect of l-THP on self-administration is then assessed under different reinforcement schedules, such as a fixed-ratio (FR) or progressive-ratio (PR) schedule.
-
Data Collection: The number of active and inactive lever presses and the number of infusions are recorded. In PR schedules, the breakpoint (the highest number of responses an animal is willing to make for a single infusion) is the primary measure of motivation.
Conditioned Place Preference (CPP)
This paradigm is used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[22][23]
Protocol:
-
Apparatus: A three-chamber apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.[23][24]
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.[24]
-
Conditioning: This phase typically lasts for several days. On drug conditioning days, animals are injected with the drug (e.g., morphine, 10 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30-45 minutes).[23][24][25] On alternate days (vehicle conditioning), they receive a vehicle injection and are confined to the opposite chamber. The drug-paired chamber can be assigned in a biased (drug paired with the initially non-preferred side) or unbiased (random assignment) manner.[22][23]
-
l-THP Treatment: To test the effect of l-THP on the acquisition of CPP, it is administered before the drug injection on conditioning days. To test its effect on the expression of CPP, it is given before the post-conditioning test.
-
Post-Conditioning (Test): After the conditioning phase, the animal is placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.[22][23] A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[19][26][27]
Protocol:
-
Subjects and Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the nucleus accumbens or striatum.[19][26] The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 5-7 days.[26]
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.[19][26] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19][26]
-
Baseline Collection: After a stabilization period of 1-2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[19][26]
-
Drug Administration: The drug of interest (e.g., cocaine) and/or l-THP can be administered systemically (e.g., i.p. injection) or locally via the microdialysis probe (reverse dialysis).[19][26]
-
Sample Collection and Analysis: Dialysate samples continue to be collected at regular intervals post-administration. The concentration of dopamine in the samples is analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[26]
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[26]
Conclusion and Future Directions
The existing preclinical and preliminary clinical evidence strongly supports the potential of this compound as a novel treatment for substance use disorders. Its unique mechanism of action, targeting multiple dopamine receptors as well as other neurotransmitter systems, may offer a broad efficacy across different types of addiction while potentially mitigating the side effects associated with more selective dopamine antagonists.
Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy and safety of l-THP in diverse populations of individuals with substance use disorders. Further preclinical studies are also warranted to fully elucidate the contribution of its non-dopaminergic actions to its anti-addiction effects and to explore its potential in treating other substance dependencies. The development of optimized formulations to improve bioavailability could also enhance its therapeutic potential.[11][17]
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine receptor antagonist levo-tetrahydropalmatine attenuates heroin self-administration and heroin-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. open.library.ubc.ca [open.library.ubc.ca]
- 13. mdpi.com [mdpi.com]
- 14. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levo-tetrahydropalmatine decreases ethanol drinking and antagonizes dopamine D2 receptor-mediated signaling in the mouse dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Medication of l-tetrahydropalmatine significantly ameliorates opiate craving and increases the abstinence rate in heroin users: a pilot study | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Self-administration - Wikipedia [en.wikipedia.org]
- 22. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 23. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 25. scispace.com [scispace.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
A Technical Guide to the Molecular Pharmacology of D-Tetrahydropalmatine Beyond Dopamine Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP), an isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera, has a long history of use in traditional medicine for its analgesic and sedative properties. Its primary characterized mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] However, a growing body of evidence reveals that the pharmacological profile of D-THP is far more complex, extending to a variety of molecular targets beyond the dopaminergic system. Understanding this polypharmacology is critical for elucidating its full therapeutic potential and mechanism of action in diverse pathological conditions, including inflammation, neuropathic pain, and addiction.[1][3][4]
This technical guide provides an in-depth exploration of the non-dopaminergic molecular targets of D-THP. It consolidates quantitative binding and functional data, details key experimental methodologies, and visualizes the complex signaling pathways and workflows involved in its characterization.
Interaction with Non-Dopaminergic Monoamine Receptors
Beyond its well-documented effects on dopamine receptors, l-tetrahydropalmatine (the levorotatory isomer) demonstrates significant binding affinity for several serotonin (B10506) (5-HT) and adrenergic receptors. A broad receptor panel screening revealed that l-THP actively binds to these receptors, suggesting that its overall pharmacological effects are a composite of its interactions with all three monoamine systems.[3][5]
Data Presentation: Monoamine Receptor Binding Profile
The following table summarizes the binding activity of l-THP at various non-dopaminergic G-protein coupled receptors (GPCRs), as determined by competitive radioligand binding assays.
| Receptor Target | Ligand Concentration | Percent Inhibition of Radioligand Binding | Reference |
| Adrenergic Receptors | |||
| α1A-Adrenergic | 10 µM | ≥ 50% | [3] |
| α2A-Adrenergic | 10 µM | ≥ 50% | [3] |
| Serotonin Receptors | |||
| 5-HT1A | 10 µM | ≥ 50% | [3] |
| 5-HT1D | 10 µM | ≥ 50% | [3] |
| 5-HT4 | 10 µM | ≥ 50% | [3] |
| 5-HT7 | 10 µM | ≥ 50% | [3] |
Table 1: Binding affinity of l-THP for select non-dopaminergic monoamine receptors. Data is derived from a competitive binding assay where inhibition of 50% or greater is considered significant activity.[3]
Modulation of Ion Channel Function
D-THP directly interacts with several classes of ion channels, a mechanism that likely contributes to its analgesic, antihypertensive, and neuroprotective effects.[6][7] Its activity is not limited to a single channel type but spans voltage-gated and ligand-gated channels.
Calcium (Ca²⁺) Channels
D-THP has been shown to inhibit calcium influx in cardiomyocytes in a concentration-dependent manner.[7] This blockade of calcium channels is a proposed mechanism for its vasorelaxant and antihypertensive effects.[6]
Potassium (K⁺) Channels
The compound can inhibit the delayed rectifier Kv1.5 channel and activate ATP-sensitive K⁺ (KATP) channels, contributing to its role in vascular relaxation.[6]
Acid-Sensing Ion Channels (ASICs)
In dorsal root ganglion (DRG) neurons, D-THP decreases the proton-gated currents mediated by ASICs. This inhibition of ASICs is a key mechanism for its analgesic effects in conditions of acidosis-related pain.[6]
Data Presentation: Ion Channel Functional Activity
| Channel Target | Experimental System | D-THP Concentration | Observed Effect | Reference |
| L-type Ca²⁺ Channels | Isolated rat cardiomyocytes | 100 µM | -39% inhibition of radioactive calcium influx | [7] |
| Kv1.5 K⁺ Channels | HEK293 cells | Not specified | Inhibition of channel activity | [6] |
| KATP K⁺ Channels | Rat aorta | Not specified | Activation of channel, contributing to vasorelaxation | [6] |
| Acid-Sensing Ion Channels (ASICs) | Rat DRG neurons | Not specified | Decreased abundance of protonated current | [6] |
Table 2: Summary of the functional effects of this compound on various ion channels.
Anti-Inflammatory and Immunomodulatory Pathways
A significant facet of D-THP's pharmacology is its potent anti-inflammatory activity. It modulates multiple key signaling cascades involved in the inflammatory response, reducing the production of pro-inflammatory mediators and inhibiting the activation of immune cells.[8][9][10]
Key Signaling Pathways
-
TLR4/NF-κB Pathway: D-THP inhibits the Toll-like receptor 4 (TLR4) and the downstream nuclear factor-κB (NF-κB) signaling pathway.[9][10] This is a critical mechanism for its ability to reduce the expression of pro-inflammatory cytokines like TNF-α and various interleukins.
-
PI3K/Akt Pathway: D-THP has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. This activation is linked to its protective effects in acute lung injury and myocardial ischemia-reperfusion injury, partly by modulating mTOR and eNOS activity.[6][8][11]
-
MAPK Pathways (ERK, JNK): The compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAP kinase, blocking the secretion of cytokines like IL-8.[12] It also inhibits apoptosis and autophagy through the TRAF6/JNK pathway.[8]
Data Presentation: Effects on Inflammatory Mediators
| Pathway/Mediator | Experimental Model | Effect of D-THP | Reference |
| Signaling Proteins | |||
| PI3K/Akt/mTOR | Acute Lung Injury Model | Inhibition of phosphorylation | [8] |
| ERK/NF-κB | Hepatocyte Injury Model | Downregulation of pathway | [8][13] |
| TRAF6/JNK | Not specified | Inhibition of pathway | [8] |
| TLR4/NF-κB | Macrophages | Inhibition of pathway | [9][10] |
| Cytokines | |||
| TNF-α, IL-6 | Various inflammation models | Reduction in release/levels | [4][8][13] |
| IL-8 | LPS-stimulated THP-1 cells | Dose-dependent inhibition of production | [12] |
| MPO | Myocardial I/R model | Reduction in activity | [11] |
Table 3: Summary of the anti-inflammatory effects of this compound on key signaling pathways and mediators.
Visualization: Inflammatory Signaling Pathways
Caption: D-THP inhibits the TLR4/NF-κB signaling pathway.
Caption: D-THP activates the pro-survival PI3K/Akt pathway.
Other Noteworthy Molecular Targets
Emerging research has identified several other potential targets that contribute to the diverse bioactivities of D-THP.
-
GABA-A Receptors: L-THP has been described as a positive allosteric modulator of GABA-A receptors, which could contribute to its sedative and anxiolytic effects.[13]
-
Nicotinic Acetylcholine Receptors (nAChR): D-THP can block neuronal α4β2-nAChR functions, a mechanism implicated in its potential to treat nicotine (B1678760) addiction.[8]
-
NMDA and Sigma Receptors: Broader screening studies have listed NMDAR1 and Sigma-1 receptors as potential targets, although the functional consequences of these interactions require further investigation.[8]
Detailed Experimental Protocols
The characterization of D-THP's molecular targets relies on a suite of standardized in-vitro techniques.
Radioligand Binding Assay (for GPCRs)
This assay is the gold standard for determining the binding affinity of a compound to a receptor.[14][15]
Objective: To determine the affinity (Ki) of D-THP for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cells (e.g., HEK293 or CHO) stably expressing the receptor of interest are cultured and harvested. They are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a BCA or Bradford assay.[16]
-
Competitive Binding Incubation: The assay is performed in 96-well plates. To each well, the following are added: the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT1A), and varying concentrations of unlabeled D-THP (typically spanning several orders of magnitude).[15]
-
Separation of Bound and Free Ligand: The incubation is allowed to reach equilibrium. The reaction is then terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing unbound radioligand to pass through. The filters are washed multiple times with ice-cold buffer.[16]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand and is subtracted from total binding to yield specific binding. The specific binding data is plotted against the log concentration of D-THP to generate a sigmoidal competition curve. The IC50 (the concentration of D-THP that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
Whole-Cell Patch-Clamp Electrophysiology (for Ion Channels)
This technique allows for the direct measurement of ion flow through channels in the membrane of a single cell, providing high-resolution data on channel function and modulation.[17][18]
Objective: To measure the effect of D-THP on the activity of a specific ion channel (e.g., Kv1.5 or ASICs).
Methodology:
-
Cell Preparation: tsA-201 or HEK293 cells transfected to express the ion channel of interest are plated on glass coverslips.
-
Pipette and Seal Formation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The cell's membrane potential is clamped to a specific holding potential by an amplifier. Voltage steps or ramps are applied to elicit channel opening, and the resulting ionic currents are recorded.[17]
-
Drug Application: A baseline recording of channel activity is established. D-THP is then applied to the cell via a perfusion system.
-
Data Analysis: The currents recorded in the presence of D-THP are compared to the baseline currents. The percentage of inhibition or potentiation of the current is calculated to determine the compound's effect on channel function.
Visualization: Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion and Future Directions
The pharmacological actions of this compound are clearly not confined to the dopamine system. Its ability to engage with serotonergic and adrenergic receptors, modulate a variety of ion channels, and suppress key inflammatory signaling pathways provides a molecular basis for its wide-ranging therapeutic effects. This polypharmacological profile makes D-THP an intriguing candidate for drug development, particularly for complex disorders where multiple pathological processes are at play, such as chronic pain with an inflammatory component or certain psychiatric and neurological conditions.
Future research should focus on elucidating the precise contribution of each non-dopaminergic target to the overall in-vivo efficacy of D-THP. The development of more selective analogues could help dissect these complex interactions and lead to new therapeutic agents with improved efficacy and side-effect profiles. The comprehensive characterization of these molecular targets is an essential step toward fully harnessing the therapeutic potential of this remarkable natural product.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium influx inhibition: possible mechanism of the negative effect of tetrahydropalmatine on left ventricular pressure in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 9. Tetrahydropalmatine ameliorates peripheral nerve regeneration by enhancing macrophage anti-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats | PLOS One [journals.plos.org]
- 12. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of D-Tetrahydropalmatine on Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (d-THP), a dextrorotatory isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera, exhibits a distinct pharmacological profile with significant effects on the central nervous system (CNS). Unlike its more extensively studied levorotatory counterpart (l-THP), d-THP demonstrates stereoselective interactions with dopamine (B1211576) receptors, primarily acting on the D1 receptor subtype with negligible affinity for the D2 receptor. This unique receptor binding profile translates into a range of CNS activities, including analgesic and neuroprotective effects, with a potentially different side-effect profile compared to l-THP and racemic dl-THP. This technical guide provides a comprehensive overview of the current understanding of d-THP's mechanism of action, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of d-THP.
Introduction
Tetrahydropalmatine (THP) has long been a subject of interest in pharmacology due to its diverse effects on the central nervous system, including analgesic, sedative, and anxiolytic properties.[1] THP exists as two stereoisomers, d-THP and l-THP, which can exhibit significantly different pharmacological activities. While much of the research has focused on l-THP or the racemic mixture (dl-THP), emerging evidence highlights the unique CNS effects of d-THP, warranting a focused investigation into its therapeutic potential. This guide will delve into the specific effects of d-THP on CNS activity, with a particular emphasis on its distinct mechanism of action centered on the dopamine D1 receptor.
Mechanism of Action
The central mechanism of action for d-THP revolves around its interaction with the dopaminergic system, but with a notable stereoselectivity compared to its levo-isomer.
Dopaminergic System Modulation
D-THP acts as an antagonist at dopamine D1 receptors.[2] In stark contrast to l-THP, which is a recognized antagonist of both D1 and D2 receptors, d-THP displays no significant affinity for the D2 receptor subtype.[3][4] This selective antagonism of D1 receptors is a critical differentiator in its pharmacological profile and suggests a more targeted modulation of dopamine signaling pathways. By blocking D1 receptors, d-THP can influence a variety of physiological and behavioral processes regulated by this receptor, including locomotion, reward, and cognition.
Other Neurotransmitter Systems
While the primary interaction of d-THP is with the D1 receptor, like other THP isomers, it may also have secondary interactions with other neurotransmitter systems, such as the serotonergic and adrenergic systems. However, the specific binding affinities and functional consequences of these interactions for d-THP are less characterized than for l-THP and require further investigation.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with CNS receptors and its effects in behavioral assays. It is important to note that specific binding affinity data (Ki, IC50) for d-THP is not as extensively documented as for l-THP.
Table 1: Receptor Binding Affinity of Tetrahydropalmatine Isomers
| Isomer | Receptor | Affinity (Ki/IC50) | Species | Notes | Reference |
| d-THP | D1 Receptor | Inhibition noted | - | Acts as an inhibitor. | [4] |
| d-THP | D2 Receptor | No affinity | Rat | In contrast to l-THP. | [3][4] |
| l-THP | D1 Receptor | ~150 nM (Ki) | Human | Antagonist activity. | [5] |
| l-THP | D2 Receptor | >1 µM (Ki) | Human | Low affinity. | [5] |
| l-THP | D3 Receptor | >1 µM (Ki) | Human | Low affinity. | [5] |
| l-THP | D5 Receptor | ~300 nM (Ki) | Human | Antagonist activity. | [5] |
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Species | D-THP Dose Range | Observed Effect | Notes | Reference |
| Elevated Plus-Maze | Mouse | Up to 5.0 mg/kg (oral) | Inactive (no anxiolytic effect) | l-THP and dl-THP showed anxiolytic effects at lower doses. | [6] |
| Tail Suspension Test | Mouse | - | Inactive (no antidepressant effect) | l-THP and dl-THP showed antidepressant effects. | [5] |
| Apomorphine-induced Firing Inhibition | Rat | 32 mg/kg | Reversal of inhibition | Suggests antagonism of dopaminergic effects. | [7] |
Signaling Pathways
The primary signaling pathway affected by d-THP is the dopamine D1 receptor-mediated pathway, which involves the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are Gs-protein coupled receptors. Their activation typically leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[8] As a D1 receptor antagonist, d-THP is expected to inhibit this cascade. By blocking the D1 receptor, d-THP prevents the Gs-protein activation, thereby reducing the production of cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which subsequently affects the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[9]
References
- 1. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of D-Tetrahydropalmatine's Effects on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (d-THP) is an isoquinoline (B145761) alkaloid isolated from the Corydalis and Stephania genera of plants. It is one of the active components in various traditional herbal medicines. This technical guide provides an in-depth overview of the foundational studies investigating the effects of d-THP and its related isomers on neurotransmitter release, with a primary focus on dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and GABA. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. While much of the existing research has been conducted on the levo-isomer (l-THP) or the racemic mixture (dl-THP), this guide consolidates the available quantitative data and detailed experimental methodologies to elucidate the pharmacological profile of this class of compounds.
Effects on Dopaminergic Systems
The most extensively studied mechanism of action for tetrahydropalmatine (B600727) isomers is their interaction with the dopaminergic system. These compounds are recognized as dopamine receptor antagonists, with varying affinities for different receptor subtypes.
Quantitative Data on Dopamine Release and Metabolism
The following table summarizes the quantitative effects of l-THP on dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the rat striatum.
| Parameter Measured | Compound | Dose and Route | Observed Effect | Reference |
| Extracellular Dopamine (DA) Concentration | l-THP | 1 mg/kg, IP | 220% increase from basal value | [1] |
| Post-mortem DOPAC Levels | l-THP | 5-10 mg/kg | 250% increase | [1] |
| Extracellular DOPAC Concentration | l-THP | 1 mg/kg, IP | 155 +/- 9% of control value | [1] |
| Amygdaloidal Dopamine Release (Picrotoxin-induced) | dl-THP | 3-4 mg/kg picrotoxin | THP pretreatment suppressed the increase | [2] |
| Striatal Dopamine Release | dl-THP | 1-10 mg/kg, IV | Increased | [3] |
Dopamine Receptor Binding Affinity
L-THP exhibits a notable binding affinity for both D1 and D2-like dopamine receptors. The table below presents the receptor binding profile for l-THP.
| Receptor Subtype | Ligand | Species | Binding Affinity (Ki or % Inhibition) | Reference |
| Dopamine D1 | l-THP | Human | >50% inhibition | [4] |
| Dopamine D2 | l-THP | Human | >50% inhibition | [4] |
| Dopamine D3 | l-THP | Human | >50% inhibition | [4] |
Note: A percent inhibition of 50% or greater is considered active binding.
Signaling Pathway of D-THP in the Dopaminergic System
The primary mechanism of action of THP isomers in the dopaminergic system is the antagonism of D1 and D2 receptors. This blockade disrupts the normal signaling cascade initiated by dopamine.
Effects on Serotonergic and Noradrenergic Systems
Beyond its effects on dopamine, l-THP also interacts with serotonin (5-HT) and norepinephrine (NE) receptor systems.
Quantitative Data on Serotonin and Norepinephrine Receptor Binding
The following table outlines the binding profile of l-THP at various serotonergic and noradrenergic receptors.
| Receptor Subtype | Ligand | Species | Binding Affinity (% Inhibition) | Reference |
| Serotonin 5-HT1A | l-THP | Human | >50% inhibition | [4] |
| Serotonin 5-HT1D | l-THP | Human | >50% inhibition | [4] |
| Serotonin 5-HT4 | l-THP | Human | >50% inhibition | [4] |
| Serotonin 5-HT7 | l-THP | Human recombinant | >50% inhibition | [4] |
| Adrenergic α1A | l-THP | Human | >50% inhibition | [4] |
| Adrenergic α2A | l-THP | Human | >50% inhibition | [4] |
Note: A percent inhibition of 50% or greater is considered active binding.
Effects on GABAergic Systems
Emerging evidence suggests that dl-THP may also modulate the GABAergic system, contributing to its sedative and anxiolytic properties.
Modulation of GABA-A Receptors
Studies on dl-THP indicate that it may act on the GABAA receptor benzodiazepine (B76468) site.[5] The anxiolytic effects of low doses of dl-THP were abolished by the benzodiazepine site antagonist flumazenil, suggesting a modulatory role at this receptor complex.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of d-THP's effects on neurotransmitter release.
In Vivo Microdialysis for Dopamine Measurement in Rats
This protocol is a composite of standard procedures for in vivo microdialysis to measure extracellular dopamine levels in the rat striatum.[6][7][8][9]
4.1.1. Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic (e.g., isoflurane, chloral (B1216628) hydrate), surgical drill, dental cement.
-
Microdialysis Probes: Concentric or side-by-side design with a 2-4 mm active membrane length.
-
Perfusion Solution (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4).[6]
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
4.1.2. Surgical Procedure
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the skull and drill a burr hole over the target brain region (e.g., striatum).
-
Implant a guide cannula stereotaxically and secure it with dental cement and skull screws.
-
Allow the animal to recover for at least 24-48 hours post-surgery.
4.1.3. Microdialysis Procedure
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Administer d-THP (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in dopamine concentration.
4.1.4. Sample Analysis (HPLC-ECD)
-
Inject a small volume (e.g., 10-20 µL) of the dialysate into the HPLC-ECD system.[10]
-
Separate dopamine and its metabolites using a reverse-phase C18 column.
-
Detect and quantify the electroactive molecules using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.65 V).[10]
-
Calculate neurotransmitter concentrations by comparing peak heights or areas to those of standard solutions.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the workflow for a typical in vivo microdialysis experiment.
Locomotor Activity Assessment in Mice
This protocol describes a standard method for assessing changes in locomotor activity in mice following d-THP administration.[11][12]
4.3.1. Materials and Equipment
-
Animals: Male C57BL/6J or other appropriate mouse strain.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record movement.
-
Drug Administration: Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injections.
4.3.2. Procedure
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer d-THP or vehicle control to the mice.
-
Immediately place each mouse into the center of an open-field chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) for a set duration (e.g., 30-60 minutes).
-
Analyze the data to compare the effects of d-THP with the control group.
Logical Relationships of D-THP's Multi-Neurotransmitter Effects
The diverse pharmacological profile of d-THP, primarily based on data from its isomers, suggests a complex interplay between different neurotransmitter systems. The following diagram illustrates the logical relationships of these effects.
Conclusion
The foundational studies on this compound and its isomers reveal a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems. The primary mechanism of action appears to be the antagonism of dopamine D1 and D2 receptors, leading to significant alterations in dopamine release and metabolism. Additionally, interactions with serotonergic, noradrenergic, and GABAergic systems likely contribute to the compound's diverse physiological effects, including its sedative, analgesic, and anxiolytic properties.
The experimental protocols detailed in this guide provide a framework for future research aimed at further elucidating the precise mechanisms of action of d-THP. A deeper understanding of its effects on neurotransmitter release is crucial for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. Further studies focusing specifically on the d-isomer are warranted to delineate its unique pharmacological properties compared to the l-isomer and the racemic mixture.
References
- 1. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-Tetrahydropalmatine may act through inhibition of amygdaloid release of dopamine to inhibit an epileptic attack in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of D-Tetrahydropalmatine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP), the dextrorotatory isomer of tetrahydropalmatine, is an isoquinoline (B145761) alkaloid found in various plants of the Corydalis and Stephania genera. While its levorotatory counterpart, L-Tetrahydropalmatine (L-THP), has been more extensively studied for its dopamine (B1211576) receptor antagonist properties, D-THP exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in-vitro characterization of D-THP's receptor binding affinity, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Data Presentation: Receptor Binding Affinities
The in-vitro binding affinity of a compound for a specific receptor is a critical parameter in determining its potency and potential pharmacological effects. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The available quantitative data for the binding affinity of this compound is summarized below. For comparative purposes, a more extensive dataset for its levo-isomer, L-Tetrahydropalmatine, is also provided.
It is important to note that the available data for D-THP is limited and presents some conflicting findings, particularly concerning its affinity for the D2 dopamine receptor. While some studies indicate a micromolar affinity, others report no significant binding[1]. This highlights the need for further comprehensive binding studies to fully elucidate the receptor interaction profile of D-THP.
This compound (D-THP) Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (µM) | Test System |
| Dopamine D1 | [3H]-SCH23390 | 0.28 | Rat striatal membranes |
| Dopamine D2 | [3H]-Spiperone | 1.4 | Rat striatal membranes |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 1.1 | HEK-293 cells |
Note: There are conflicting reports regarding D-THP's affinity for the D2 receptor, with some studies indicating no affinity[1].
L-Tetrahydropalmatine (L-THP) Receptor Binding Affinity (for comparison)
| Receptor Subtype | Ligand | Ki (nM) | Test System |
| Dopamine D1 | [3H]-SCH23390 | 124 | Not specified |
| Dopamine D2 | [3H]-Spiperone | 388 | Not specified |
| Dopamine D3 | Not specified | 1420 | Not specified |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 340 | Not specified |
| Alpha-1 Adrenergic | Not specified | Antagonist activity reported | Not specified |
| Alpha-2 Adrenergic | Not specified | Antagonist activity reported | Not specified |
L-THP has been reported to have no significant binding affinity for opioid, cannabinoid, and muscarinic receptors[2].
Experimental Protocols
The determination of receptor binding affinity is predominantly achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor and can be performed in saturation or competition formats.
Radioligand Competition Binding Assay
This is a common method to determine the binding affinity of an unlabeled test compound (like D-THP) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-SCH23390 for D1 receptors). The concentration is usually at or below the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (D-THP).
-
A fixed amount of the membrane preparation.
-
Assay buffer to reach the final volume.
-
-
Total Binding wells contain the radioligand and membrane preparation without the test compound.
-
Non-specific Binding (NSB) wells contain the radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for the receptor to saturate all specific binding sites.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Visualizations
This compound's primary characterized action is as a dopamine D1 receptor antagonist. Dopamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. As an antagonist, D-THP would block these downstream effects.
Dopamine D1 Receptor Signaling Pathway (Gs-coupled)
The D1 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Antagonism by D-THP would inhibit the following cascade:
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of D-Tetrahydropalmatine
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of D-Tetrahydropalmatine. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. Detailed experimental protocols for standard preparation, sample preparation from plasma, and chromatographic conditions are provided.
Introduction
This compound is a naturally occurring isoquinoline (B145761) alkaloid found in various plants of the Corydalis and Stephania genera.[1][2][3] It is the dextrorotatory isomer of tetrahydropalmatine (B600727) and has garnered significant interest for its pharmacological activities, including its role as a dopamine (B1211576) receptor antagonist.[3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of raw materials and finished products. This application note presents a validated HPLC method for its determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column, mobile phase, and extraction solvent.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₄ | [1][2] |
| Molecular Weight | 355.4 g/mol | [1][5] |
| XLogP3 | 3.2 | [1][5] |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol (B129727). | [2] |
| UV max | ~280 nm | [6] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (or other relevant biological matrix)
-
Ethyl acetate (analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH adjusted to 3.5 with formic acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Table 2: HPLC Chromatographic Conditions.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution (if used) and vortex for 30 seconds.
-
Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for injection.
Method Validation Data
The developed HPLC method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the following tables.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Table 3: Linearity of the HPLC Method.
| Quality Control Sample (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| 5 | 2.1 | 3.5 |
| 25 | 1.8 | 2.9 |
| 75 | 1.5 | 2.4 |
Table 4: Precision of the HPLC Method.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Accuracy (%) |
| 5 | 4.92 ± 0.11 | 98.4 |
| 25 | 25.45 ± 0.48 | 101.8 |
| 75 | 74.25 ± 1.12 | 99.0 |
Table 5: Accuracy of the HPLC Method.
| Quality Control Sample (µg/mL) | Recovery (%) |
| 5 | 88.2 |
| 25 | 91.5 |
| 75 | 93.1 |
Table 6: Extraction Recovery from Plasma.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: HPLC Method Development Logic.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data demonstrates that the method is linear, precise, and accurate over a relevant concentration range. The provided sample preparation protocol for plasma is effective, with good recovery rates. This method can be readily implemented in analytical laboratories for various applications, from pharmacokinetic research to quality control of herbal medicines.
References
- 1. Tetrahydropalmatine, (+)- | C21H25NO4 | CID 969488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
Protocols for D-Tetrahydropalmatine Administration in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of D-Tetrahydropalmatine (d-THP) and its more commonly studied levo-enantiomer, L-Tetrahydropalmatine (l-THP), in rodent models. The information is compiled from various preclinical studies to guide researchers in designing experiments to investigate the compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of THP isomers reported in rodent studies. These values can serve as a starting point for dose-finding studies and experimental design.
Table 1: Effective Dosages of Tetrahydropalmatine (B600727) (THP) in Rodent Models for Various Effects
| Rodent Model | THP Isomer | Effect Studied | Dosage Range | Administration Route | Reference |
| Rat | l-THP | Sedation | 5-10 mg/kg | Intraperitoneal (i.p.) | [1] |
| Rat | l-THP | Attenuation of Cocaine Reinforcement | Effective at doses that did not alter food-reinforced responding | Not specified | [2] |
| Rat | dl-THP | Analgesia, Inhibition of Epileptic Attack | 10-15 mg/kg | Intraperitoneal (i.p.) | [3][4] |
| Rat | THP | Inflammatory Pain Alleviation | 5-10 mg/kg | Intraperitoneal (i.p.) | [5] |
| Rat | dl-THP | Hypotension and Bradycardia | 1-10 mg/kg | Intravenous (i.v.) | [6] |
| Mouse | l-THP | Analgesic and Hypnotic Effects | 5-10 mg/kg | Intraperitoneal (i.p.) | [7] |
| Mouse | l-THP | Reduction of Ethanol Consumption | 5-10 mg/kg | Not specified | [8] |
| Mouse | THP | Prevention of Methamphetamine-induced Memory Impairment | Not specified | Not specified | [9] |
| Mouse | THP | Increased Locomotor Activity | 2 mg/kg | Oral | [10] |
Table 2: Pharmacokinetic Parameters of Tetrahydropalmatine (THP) in Rats
| THP Isomer/Formulation | Administration Route | Dosage | Cmax | Tmax | AUC (0-8h or 0-inf) | Half-life (t1/2) | Reference |
| l-THP | Oral | Not specified | - | ~1 hour | - | ~5 hours | [2] |
| rac-THP | Oral | Not specified | (-)-enantiomer > (+)-enantiomer | - | (-)-enantiomer > (+)-enantiomer | - | [11] |
| THP (in DA-9701) | Oral | 0.36, 0.74, 1.5 mg/kg | Dose-proportional | ~30 minutes | Dose-proportional | - | [12] |
| THP (Yanhusuo Extract) | Oral | Low, Medium, High | - | - | 1.90, 2.58, 4.34 mg·L⁻¹·h | - | [13] |
| l-THP (co-administered with Ketamine) | Gavage | 40 mg/kg | - | - | Increased bioavailability of Ketamine | - | [14] |
Experimental Protocols
Detailed methodologies for key experiments involving THP administration in rodents are provided below.
Drug Preparation and Administration
Objective: To prepare and administer THP to rodents for experimental studies.
Materials:
-
d-THP, l-THP, or dl-THP powder
-
Vehicle (e.g., 0.9% saline, 5% Dimethyl Sulfoxide (DMSO))[5]
-
Vortex mixer
-
Syringes and needles appropriate for the chosen administration route (e.g., gavage needles for oral administration, 25-27 gauge needles for i.p. injection)
-
Rodent scale
Protocol:
-
Preparation of THP Solution:
-
Weigh the required amount of THP powder based on the desired dose and the number of animals.
-
Suspend the THP powder in the chosen vehicle. For example, to prepare a 10 mg/kg solution for a 250g rat where the injection volume is 1 ml/kg, you would need 2.5 mg of THP dissolved in 0.25 ml of vehicle.
-
Vortex the solution until the powder is fully dissolved or forms a homogenous suspension. Prepare fresh daily before experiments.[5]
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately to calculate the precise volume of the drug solution to be administered.
-
Intraperitoneal (i.p.) Injection: Gently restrain the rodent, exposing the abdomen. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume of the THP solution.
-
Oral Gavage: Use a proper-sized gavage needle. Gently guide the needle over the tongue and down the esophagus into the stomach. Administer the solution slowly to prevent regurgitation.
-
Intravenous (i.v.) Injection: This requires more skill and is typically performed via the tail vein. Proper restraint and technique are crucial.
-
Behavioral Assays
A variety of behavioral tests can be used to assess the effects of THP in rodent models.[15][16][17] The choice of assay depends on the research question.
Objective: To measure the effect of THP on spontaneous movement.
Protocol:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.[3]
-
Administer THP or vehicle to the animals.
-
Place each animal individually into an open-field apparatus.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical movements, time spent in the center vs. periphery) for a defined period (e.g., 30-60 minutes) using an automated tracking system.[3][10]
Objective: To assess the rewarding or aversive properties of THP.[18]
Protocol:
-
Pre-conditioning Phase: Allow animals to freely explore a two-chamber apparatus and measure the baseline preference for each chamber.
-
Conditioning Phase: For several days, administer THP and confine the animal to one chamber. On alternate days, administer the vehicle and confine the animal to the other chamber.[19]
-
Post-conditioning (Test) Phase: Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber. An increase in time spent in the drug-paired chamber suggests rewarding properties.
Objective: To evaluate the reinforcing effects of THP and its potential to treat addiction.[2][18]
Protocol:
-
Surgery: Implant a catheter into the jugular vein of the rodent. Allow for recovery.
-
Training: Train the animal to press a lever to receive an infusion of a drug of abuse (e.g., cocaine).
-
THP Treatment: Once self-administration is stable, administer THP prior to the self-administration sessions.
-
Data Analysis: A dose-dependent increase in lever pressing can indicate a reduction in the reinforcing effects of the drug of abuse.[2]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to THP research in rodent models.
Caption: THP's modulation of dopaminergic signaling.
Caption: General workflow for behavioral studies with THP.
Caption: Factors influencing THP effects in rodent models.
References
- 1. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-Tetrahydropalmatine may act through inhibition of amygdaloid release of dopamine to inhibit an epileptic attack in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-EPMC5560324 - Tetrahydropalmatine protects against methamphetamine-induced spatial learning and memory impairment in mice. - OmicsDI [omicsdi.org]
- 10. researchgate.net [researchgate.net]
- 11. Brain pharmacokinetics and tissue distribution of tetrahydropalmatine enantiomers in rats after oral administration of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]
- 13. [Pharmacokinetic studies of tetrahydropalmatine and dehydrocorydaline in rat after oral administration of yanhusuo extraction by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Effects of l-Tetrahydropalmatine on Ketamine in Rat Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amuzainc.com [amuzainc.com]
- 17. Behavioral Phenotyping in Rats and Mice [labome.com]
- 18. Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
Application Notes and Protocols for Studying Cocaine-Seeking Behavior in Rats with D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Tetrahydropalmatine (d-THP) in preclinical studies of cocaine-seeking behavior in rat models. The protocols outlined below are based on established methodologies in addiction research and the known pharmacological properties of d-THP as a dopamine (B1211576) D1 receptor antagonist.
Introduction
Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking behavior. The mesolimbic dopamine system, particularly the activation of dopamine D1 receptors, plays a crucial role in the reinforcing effects of cocaine and the motivation to seek the drug. This compound (d-THP) is an alkaloid with a unique pharmacological profile, acting as a selective antagonist at the dopamine D1 receptor with no affinity for the D2 receptor subtype.[1][2] This selectivity makes d-THP a valuable research tool to investigate the specific role of D1 receptor signaling in cocaine-seeking behaviors, such as self-administration, extinction, and reinstatement of drug-seeking.
Pharmacological Profile of this compound
D-THP's primary mechanism of action relevant to cocaine addiction is its antagonism of the dopamine D1 receptor. Unlike its levo-isomer (l-THP), which acts as an antagonist at both D1 and D2 receptors, d-THP's lack of D2 affinity allows for a more targeted investigation of D1 receptor-mediated pathways.[1][2] By blocking the D1 receptor, d-THP is hypothesized to attenuate the rewarding effects of cocaine and reduce the motivation to engage in drug-seeking behavior.
Table 1: Comparative Dopamine Receptor Binding Profile of Tetrahydropalmatine Isomers
| Compound | Dopamine D1 Receptor Affinity (Ki) | Dopamine D2 Receptor Affinity (Ki) | Reference |
| This compound (d-THP) | Antagonist (Specific Ki value not reported in abstract) | No Affinity | [1][2] |
| l-Tetrahydropalmatine (l-THP) | Antagonist (Preferential for D1) | Antagonist | [1][2] |
Signaling Pathways
Cocaine increases synaptic dopamine levels, leading to the activation of dopamine receptors. The activation of D1 receptors, which are Gs-coupled, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is implicated in the long-term changes in gene expression associated with addiction. D-THP, as a D1 receptor antagonist, is expected to block this signaling cascade.
Experimental Protocols
The following protocols describe the use of d-THP in standard rat models of cocaine-seeking behavior.
Cocaine Self-Administration
This protocol is used to assess the effect of d-THP on the acquisition and maintenance of cocaine-taking behavior.
Workflow:
Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.
-
Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the right jugular vein. The catheter is externalized on the back of the rat.
-
Recovery: Animals are allowed to recover for at least 7 days post-surgery. During this period, catheters are flushed daily with a heparinized saline solution to maintain patency.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.
-
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light and/or tone for 20 seconds).
-
Pressing the inactive lever has no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., <15% variation in the number of infusions over 3 consecutive days).
-
-
d-THP Treatment:
-
Once stable responding is established, rats are pre-treated with d-THP (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.
-
A within-subjects design is typically used, with different doses of d-THP administered in a counterbalanced order.
-
-
Data Collection and Analysis: The number of active and inactive lever presses, and consequently the number of cocaine infusions, are recorded. Data are analyzed to determine the effect of d-THP on cocaine intake.
Table 2: Expected Results of d-THP on Cocaine Self-Administration (FR1 Schedule)
| Treatment | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Cocaine Infusions (Mean ± SEM) |
| Vehicle | 45 ± 5 | 8 ± 2 | 45 ± 5 |
| d-THP (1 mg/kg) | 35 ± 4 | 7 ± 2 | 35 ± 4 |
| d-THP (3 mg/kg) | 20 ± 3 | 6 ± 1 | 20 ± 3 |
| d-THP (10 mg/kg) | 10 ± 2 | 5 ± 1 | 10 ± 2 |
| **p<0.05, **p<0.01, **p<0.001 compared to Vehicle. (Note: Data are hypothetical and for illustrative purposes only) |
Extinction and Reinstatement of Cocaine-Seeking
This protocol assesses the effect of d-THP on the relapse to cocaine-seeking behavior triggered by drug-associated cues, a cocaine prime, or stress.
Workflow:
Methodology:
-
Cocaine Self-Administration: Rats are trained to self-administer cocaine as described in the previous protocol.
-
Extinction:
-
Following stable self-administration, extinction sessions begin.
-
During extinction, active lever presses no longer result in cocaine infusion or the presentation of conditioned stimuli.
-
Extinction sessions (2 hours/day) continue until responding on the active lever is significantly reduced (e.g., <15% of the average of the last 3 days of self-administration).
-
-
Reinstatement Testing:
-
After reaching the extinction criterion, a reinstatement test is conducted.
-
Cue-Induced Reinstatement: The conditioned stimuli (light and/or tone) are presented contingent on an active lever press, but no cocaine is delivered.
-
Cocaine-Primed Reinstatement: Rats receive a non-contingent intraperitoneal injection of cocaine (e.g., 10 mg/kg) immediately before the session.
-
Stress-Induced Reinstatement: Rats are exposed to a stressor (e.g., intermittent footshock) prior to the session.
-
-
d-THP Treatment:
-
Rats are pre-treated with d-THP (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement test.
-
-
Data Collection and Analysis: The number of active and inactive lever presses during the reinstatement session is recorded. A significant increase in active lever pressing compared to the extinction baseline indicates reinstatement of cocaine-seeking. The effect of d-THP on this reinstatement is the primary measure.
Table 3: Expected Results of d-THP on Cue-Induced Reinstatement of Cocaine-Seeking
| Treatment Group | Active Lever Presses during Extinction (Mean ± SEM) | Active Lever Presses during Reinstatement (Mean ± SEM) |
| Vehicle | 12 ± 3 | 55 ± 7 |
| d-THP (1 mg/kg) | 11 ± 2 | 40 ± 6* |
| d-THP (3 mg/kg) | 13 ± 3 | 25 ± 4 |
| d-THP (10 mg/kg) | 10 ± 2 | 15 ± 3*** |
| p<0.05, **p<0.01, **p<0.001 compared to Vehicle during Reinstatement. (Note: Data are hypothetical and for illustrative purposes only) |
Conclusion
This compound, with its selective dopamine D1 receptor antagonism, presents a valuable pharmacological tool for dissecting the role of D1 receptor signaling in the multifaceted aspects of cocaine addiction. The protocols provided herein offer a framework for investigating the potential of d-THP to reduce cocaine intake and prevent relapse. The expected outcomes, based on its mechanism of action, suggest that d-THP could be a promising candidate for further research and development as a therapeutic agent for cocaine use disorder. Further studies are warranted to confirm these hypotheses and to fully characterize the behavioral and neurobiological effects of d-THP in the context of cocaine addiction.
References
Application of D-Tetrahydropalmatine in Animal Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
D-Tetrahydropalmatine (d-THP), an active component isolated from the traditional Chinese medicinal plant Corydalis yanhusuo, has demonstrated significant analgesic properties in various preclinical models of pain, including neuropathic pain.[1][2] This document provides detailed application notes and experimental protocols for investigating the efficacy of d-THP in rodent models of neuropathic pain.
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve injury or disease, remains a significant clinical challenge with limited effective treatments.[3][4] D-THP has emerged as a promising therapeutic candidate due to its unique pharmacological profile, primarily involving the modulation of dopamine (B1211576) receptors and neuroinflammatory pathways.[1][3][5] Preclinical studies have shown that d-THP can alleviate mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain, in various animal models.[6][7]
Mechanism of Action
The analgesic effects of d-THP in neuropathic pain are multifactorial and involve several key signaling pathways:
-
Dopamine Receptor Modulation : d-THP acts as an antagonist at dopamine D2 receptors and a partial agonist at dopamine D1 receptors.[6] This dual activity is believed to contribute to its analgesic and sedative properties. The antihyperalgesic effects of l-THP (the levorotatory isomer) can be abolished by a dopamine D1 receptor antagonist, suggesting the involvement of dopaminergic transmission.[7]
-
Anti-inflammatory Effects : d-THP has been shown to suppress neuroinflammation, a critical component in the pathogenesis of neuropathic pain.[3][8] It can inhibit the activation of glial cells (microglia and astrocytes) and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][9]
-
Signaling Pathway Inhibition : Studies have implicated specific signaling pathways in the action of d-THP. These include the p38MAPK/NF-κB/iNOS pathway and the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis.[3][5] By inhibiting these pathways, d-THP can attenuate the neuroinflammatory responses that contribute to neuropathic pain.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of d-THP in rodent models of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in Rodent Models of Neuropathic Pain
| Animal Model | d-THP Dose | Route of Administration | % Increase in Mechanical Threshold (Mean ± SD) | Reference |
| Partial Sciatic Nerve Ligation (PSNL) in mice | 5 mg/kg | Intraperitoneal | 134.4% | [6] |
| Partial Sciatic Nerve Ligation (PSNL) in mice | 10 mg/kg | Intraperitoneal | 174.8% | [6] |
| Spinal Nerve Ligation (SNL) in mice | 1-4 mg/kg | Intraperitoneal | Dose-dependent increase | [7] |
| Oxaliplatin-induced neuropathic pain in mice | Not specified | Not specified | Dose-dependent analgesic effect | [10] |
Table 2: Effect of this compound on Thermal Hyperalgesia in Rodent Models of Neuropathic Pain
| Animal Model | d-THP Dose | Route of Administration | % Increase in Thermal Latency (Mean ± SD) | Reference |
| Partial Sciatic Nerve Ligation (PSNL) in mice | 5 mg/kg | Intraperitoneal | 49.4% | [6] |
| Partial Sciatic Nerve Ligation (PSNL) in mice | 10 mg/kg | Intraperitoneal | 69.2% | [6] |
| Bee Venom-induced inflammatory pain in rats | Not specified | Intragastric | Significant attenuation | [2] |
Experimental Protocols
Here we provide detailed protocols for inducing a neuropathic pain model, administering d-THP, and assessing its analgesic effects.
Protocol 1: Induction of Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
The Spared Nerve Injury (SNI) model is a widely used and reproducible model of neuropathic pain.[3][11]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors, fine forceps
-
Suture materials
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the left thigh and disinfect the skin with an antiseptic solution.
-
Make a small skin incision over the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, removing a 2-4 mm segment of each nerve.
-
Take care to leave the sural nerve intact.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as required and monitor the animal's recovery.
-
Allow a recovery period of at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.
Protocol 2: Administration of this compound
Materials:
-
This compound (d-THP) powder
-
Vehicle (e.g., saline, 10% Tween 80 in saline)
-
Syringes and needles for the appropriate route of administration
Procedure:
-
Prepare a stock solution of d-THP in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
For intraperitoneal (i.p.) injection, administer the d-THP solution into the lower abdominal quadrant of the mouse. Typical volumes are around 10 ml/kg.
-
For oral gavage (i.g.), use a specialized gavage needle to deliver the solution directly into the stomach.
-
The timing of administration will depend on the experimental design (e.g., acute treatment before behavioral testing or chronic daily treatment).
Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated mesh platform
Procedure:
-
Acclimatize the mice to the testing environment by placing them in individual compartments on the elevated mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw (in the sural nerve territory for the SNI model).
-
Start with a filament of intermediate force and apply it with enough pressure to cause a slight bend.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Acclimatize the mice to the testing apparatus by placing them in the plexiglass enclosures on the glass surface for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse withdraws its paw.
-
Record the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Protocol 5: Western Blot Analysis of Signaling Proteins
Materials:
-
Spinal cord or dorsal root ganglion (DRG) tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-p38, p-NF-κB, iNOS) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Euthanize the animals and dissect the lumbar spinal cord or DRGs.
-
Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the efficacy of d-THP in a neuropathic pain model.
Signaling Pathways of this compound in Neuropathic Pain
Caption: Key signaling pathways modulated by d-THP to produce analgesia in neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 11. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
Application Notes: D-Tetrahydropalmatine as a Pharmacological Tool to Probe D1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid derived from the Corydalis and Stephania genera, serves as a valuable pharmacological tool for investigating the function of the dopamine (B1211576) D1 receptor.[1] Unlike its more extensively studied levo-isomer (l-THP), which exhibits a complex profile with antagonism at D1, D2, and D3 receptors, d-THP displays a more selective preference for the D1 receptor.[2][3] This selectivity makes d-THP particularly useful for elucidating the specific roles of D1 receptor signaling in various physiological and pathological processes, distinguishing its effects from those mediated by D2-like receptors. These notes provide a summary of d-THP's pharmacological properties and detailed protocols for its application in D1 receptor research.
Pharmacological Profile
Quantitative data for this compound is not as widely published as for its levo-isomer. The table below summarizes the available affinity (Kᵢ) and potency (IC₅₀) values for the related compound l-THP to provide a reference point. Researchers should empirically determine the binding and functional parameters for d-THP in their specific assay systems.
| Compound | Receptor Target | Assay Type | Value | Species | Reference |
| l-Tetrahydropalmatine | Dopamine D1 | Binding Affinity (Kᵢ) | 124 nM | Not Specified | [2] |
| Dopamine D2 | Binding Affinity (Kᵢ) | 388 nM | Not Specified | [2] | |
| Dopamine D3 | Binding Affinity (Kᵢ) | 1420 nM | Not Specified | [2] | |
| Dopamine D1 | Functional Antagonism (IC₅₀) | 166 nM | Not Specified | [4] |
Key Signaling Pathways and Mechanisms
Dopamine D1 Receptor Signaling Cascade
The dopamine D1 receptor is a canonical G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs/olf.[5] Upon activation by an agonist like dopamine, it initiates a well-defined signaling cascade leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] D-THP acts as a competitive antagonist, blocking dopamine from binding to the receptor and thus inhibiting this downstream signaling.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS for the Comprehensive Analysis of Metabolic Reprogramming in THP-1 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human monocytic cell line, THP-1, is a cornerstone in immunological research, providing a robust and reproducible model for studying monocyte and macrophage functions.[1] Upon differentiation into macrophages, THP-1 cells exhibit distinct metabolic phenotypes, particularly in response to polarizing stimuli, which are critical for their effector functions in inflammation and immunity.[2][3] Understanding these metabolic shifts is paramount for developing novel therapeutic strategies for a myriad of inflammatory diseases.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for the detailed characterization and quantification of the cellular metabolome.[2] Its high sensitivity, selectivity, and broad coverage allow for the simultaneous measurement of a diverse range of metabolites, providing a comprehensive snapshot of the metabolic state of the cell.
This application note provides a detailed protocol for the simultaneous quantification of intracellular metabolites in THP-1 derived macrophages using LC-MS/MS. The described workflow encompasses cell culture and differentiation, metabolite extraction, and the analytical methodology for targeted and untargeted metabolomics.
Experimental Protocols
THP-1 Cell Culture and Macrophage Differentiation
A standardized protocol for the culture and differentiation of THP-1 cells is crucial for reproducible metabolomic studies.[4]
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density between 2 x 10^5 and 8 x 10^5 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
-
Macrophage Differentiation:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a suitable cell culture vessel.
-
Induce differentiation into M0 macrophages by treating the cells with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[5]
-
Following PMA treatment, remove the media, wash the adherent macrophages with phosphate-buffered saline (PBS), and incubate in fresh, PMA-free media for a 24-hour resting period before subsequent experiments.
-
Metabolite Extraction from THP-1 Macrophages
Efficient quenching of metabolic activity and extraction of metabolites are critical for accurate quantification.[6]
-
Quenching and Cell Lysis:
-
After the desired treatment or incubation time, rapidly aspirate the culture medium.
-
Immediately wash the adherent cells twice with ice-cold PBS to remove extracellular metabolites.
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench metabolic activity and lyse the cells.[6]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Carefully transfer the supernatant, containing the intracellular metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
LC-MS/MS Analysis
The reconstituted metabolite extracts are then analyzed by LC-MS/MS. The following provides a general framework, and specific parameters may need to be optimized based on the instrument and the metabolites of interest.
-
Chromatographic Separation:
-
Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Employ a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.[6]
-
Use a binary solvent system with a gradient elution. For example:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
A typical gradient might be: 95% B to 5% B over 15 minutes, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.
-
For targeted analysis, use multiple reaction monitoring (MRM) mode with optimized precursor-product ion transitions for each metabolite.
-
For untargeted analysis, acquire data in full scan mode with a high resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable metabolite identification based on accurate mass and fragmentation patterns.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clearly structured tables for easy comparison between different experimental conditions (e.g., M0, M1, and M2 polarized macrophages).
| Metabolite | M0 Macrophages (Relative Abundance) | M1 Macrophages (Relative Abundance) | M2 Macrophages (Relative Abundance) | p-value | Fold Change (M1 vs M0) | Fold Change (M2 vs M0) |
| Citrate | 1.00 ± 0.12 | 2.54 ± 0.31 | 0.89 ± 0.15 | <0.01 | 2.54 | 0.89 |
| Itaconate | 1.00 ± 0.18 | 15.2 ± 2.1 | 1.1 ± 0.2 | <0.001 | 15.20 | 1.10 |
| Arginine | 1.00 ± 0.09 | 0.45 ± 0.07 | 1.87 ± 0.23 | <0.01 | 0.45 | 1.87 |
| Succinate | 1.00 ± 0.11 | 3.12 ± 0.45 | 1.05 ± 0.13 | <0.01 | 3.12 | 1.05 |
| Glutamate | 1.00 ± 0.14 | 1.23 ± 0.19 | 1.55 ± 0.21 | >0.05 | 1.23 | 1.55 |
Table 1: Relative abundance of key metabolites in different THP-1 macrophage polarization states. Data are presented as mean ± standard deviation.
Mandatory Visualization
Caption: Experimental workflow for THP-1 macrophage metabolomics.
Caption: Altered TCA cycle in M1 polarized macrophages.
References
- 1. protocols.io [protocols.io]
- 2. Metabolic characterisation of THP-1 macrophage polarisation using LC–MS-based metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic characterisation of THP-1 macrophage polarisation using LC-MS-based metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Optimal LC-MS metabolomic profiling reveals emergent changes to monocyte metabolism in response to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of D-Tetrahydropalmatine (D-THP) from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of D-Tetrahydropalmatine (D-THP), a bioactive isoquinoline (B145761) alkaloid, from various plant sources. The protocols are designed to be a practical guide for laboratory and research settings.
Introduction
This compound (D-THP) is a naturally occurring compound found predominantly in plants of the Corydalis and Stephania genera.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including analgesic, sedative, and neuroprotective effects.[2] The purification of D-THP from its natural sources is a critical step for its study and potential therapeutic application. This document outlines effective techniques for its extraction and subsequent purification.
Plant Sources
This compound is an isoquinoline alkaloid found in several plant species. The primary genera from which D-THP is commonly extracted include Corydalis (Yan Hu Suo) and Stephania.[1] Specific species such as Corydalis yanhusuo and Stephania rotunda are well-documented sources for this compound.[1]
Extraction Protocols
Several methods have been developed for the efficient extraction of total alkaloids, including D-THP, from plant materials. The choice of method can depend on the available equipment, desired scale, and the specific plant matrix.
Protocol 1: Optimized Reflux Extraction from Corydalis yanhusuo
This protocol is based on a uniform design method to optimize the extraction of multiple alkaloids, including tetrahydropalmatine (B600727).
Materials and Equipment:
-
Dried and powdered Corydalis yanhusuo rhizomes (50 mesh)
-
Diluted ammonia (B1221849) solution
-
Reflux apparatus
-
Filtration system
-
Rotary evaporator
Procedure:
-
Weigh 500 g of coarse Corydalis yanhusuo powder.
-
Prepare the extraction solvent by adjusting 70% ethanol to pH 10 with diluted ammonia.
-
Add the powdered rhizomes to the reflux apparatus with a 20-fold volume of the prepared solvent (10 L).
-
Heat the mixture and reflux for 60 minutes.
-
After the first extraction, filter the mixture to separate the extract from the plant residue.
-
Return the plant residue to the reflux apparatus and repeat the extraction process (steps 3-5) one more time.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate using a rotary evaporator to recover the ethanol.
-
The resulting concentrated extract contains the total alkaloids and is ready for purification.[3][4]
Protocol 2: Ultrasonic-Assisted Extraction from Stephania rotunda
This method utilizes ultrasonication to enhance extraction efficiency and is suitable for smaller scale preparations.
Materials and Equipment:
-
Dried and powdered Stephania rotunda tubers
-
Selected extraction solvent (e.g., ethanol)
-
Centrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 200 mg of dried S. rotunda tuber powder and place it in a centrifuge tube.
-
Add 4 mL of the chosen extraction solvent to the tube.
-
Vortex the mixture to ensure thorough wetting of the plant material.
-
Place the centrifuge tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid residue.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[5] The filtrate is now ready for analysis or further purification.
Purification Protocols
Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Purification is necessary to isolate D-THP.
Protocol 1: Macroporous Resin Chromatography
This technique is effective for enriching and purifying total alkaloids from the crude extract.
Materials and Equipment:
-
Crude alkaloid extract
-
NKA-9 macroporous adsorption resin
-
Chromatography column
-
Distilled water
-
70% Ethanol
-
Peristaltic pump
Procedure:
-
Resin Preparation: Pre-treat the NKA-9 macroporous resin by washing it sequentially with absolute ethanol, 5% NaOH, and 5% HCl, followed by rinsing with deionized water until a neutral pH is achieved.[5]
-
Column Packing: Pack a chromatography column with the prepared resin.
-
Loading: Load the crude alkaloid extract onto the column at a controlled flow rate.
-
Washing: Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[3][4]
-
Elution: Elute the adsorbed alkaloids, including D-THP, with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[3][4]
-
Collection and Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the purified total alkaloid fraction. A study using this method reported a total alkaloid content of over 50%, with tetrahydropalmatine at 3.13%.[3][4]
Protocol 2: High-Performance Displacement Chromatography (HPDC)
HPDC is a powerful one-step purification method capable of yielding high-purity compounds.
Materials and Equipment:
-
Crude extract from Enantia chlorantha (as an example for palmatine (B190311) purification, the precursor to dl-tetrahydropalmatine)
-
Reversed-phase C18 column
-
HPDC system
-
Carrier solvent: 0.1% trifluoroacetic acid (TFA) in water
-
Displacer: Cetylpyridinium trifluoroacetate (B77799) (1.9 mg/mL) in the carrier solvent
-
Sodium borohydride (B1222165) (NaBH₄) for semi-synthesis of dl-tetrahydropalmatine
Procedure:
-
Semi-synthesis of dl-THP (if starting from palmatine): Reduce crude palmatine with NaBH₄ to synthesize dl-tetrahydropalmatine.[6]
-
HPDC System Setup: Equilibrate the reversed-phase C18 column with the carrier solvent.
-
Sample Loading: Load the crude dl-tetrahydropalmatine extract onto the column.
-
Displacement: Introduce the displacer solution into the column. This will cause the components of the mixture to displace one another, forming adjacent zones of pure compounds.
-
Fraction Collection: Collect the fractions corresponding to the zone of dl-tetrahydropalmatine.
-
Analysis: Analyze the collected fractions for purity. This method has been reported to yield palmatine at >98% purity, and can be adapted for the direct purification of dl-tetrahydropalmatine.[6]
Protocol 3: Preparative Two-Dimensional HPLC
This advanced chromatographic technique provides high resolving power for complex mixtures.
Materials and Equipment:
-
Total alkaloid extract from Corydalis yanhusuo
-
Preparative HPLC system with fraction collection
-
Preparative chromatographic column
-
Mobile Phase A (1st Dimension): pH 3.5
-
Mobile Phase B (2nd Dimension): pH 10.0
-
UV and Mass Spectrometry (MS) detectors
Procedure:
-
First Dimension Separation:
-
Dissolve the total alkaloid extract in a suitable solvent.
-
Inject the sample onto the preparative column equilibrated with Mobile Phase A (pH 3.5).
-
Perform the separation and collect fractions based on UV detection.
-
-
Second Dimension Separation:
-
Take the fractions of interest from the first dimension.
-
Inject each fraction onto the same column, now equilibrated with Mobile Phase B (pH 10.0).
-
Perform the second separation and collect purified compounds using both UV and MS-triggered fraction collection.[7]
-
Chiral Separation of D- and L-Tetrahydropalmatine
Tetrahydropalmatine exists as a racemic mixture of D- and L-enantiomers.[8] Since the biological activity often resides in one enantiomer, their separation is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
General Chiral HPLC Protocol:
-
Column Selection: Utilize a chiral stationary phase, such as a Chiralcel OJ column.[8]
-
Mobile Phase Optimization: The mobile phase composition needs to be optimized to achieve baseline separation of the enantiomers. This often involves a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol or isopropanol, sometimes with an additive like diethylamine.
-
Sample Analysis: Inject the purified racemic THP onto the chiral column and monitor the elution profile, typically with a UV detector at around 230 nm.[8]
-
Fraction Collection: For preparative scale, collect the eluting peaks corresponding to D-THP and L-THP separately.
Quantitative Data Summary
The following tables summarize quantitative data from the cited literature.
Table 1: Optimized Reflux Extraction of Total Alkaloids from Corydalis yanhusuo
| Parameter | Optimal Condition | Reference |
| Solvent | 70% Ethanol (pH = 10 with diluted ammonia) | [3][4] |
| Solvent-to-Solid Ratio | 20:1 | [3][4] |
| Extraction Time | 60 minutes | [3][4] |
| Number of Extractions | 2 | [3][4] |
| Total Alkaloid Yield | 18.82 mg/g | [3] |
Table 2: Macroporous Resin Purification of Corydalis yanhusuo Extract
| Parameter | Condition | Reference |
| Resin Type | NKA-9 Macroporous Adsorption Resin | [3][4] |
| Washing Solvent | 5 BV Distilled Water | [3][4] |
| Elution Solvent | 12 BV of 70% Ethanol | [3][4] |
| Total Alkaloid Content in Product | > 50% | [3][4] |
| Tetrahydropalmatine Content | 3.13% | [3][4] |
Visualized Workflows
Caption: General workflow for the extraction of alkaloids from plant material.
Caption: Workflow for purification and chiral separation of D-THP.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Tetrahydropalmatine in Neuroinflammation Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
D-Tetrahydropalmatine (d-THP) is a bioactive isoquinoline (B145761) alkaloid extracted from the Corydalis species, which has been traditionally used in Chinese medicine for its analgesic and sedative properties. Emerging scientific evidence has highlighted its potent anti-inflammatory and neuroprotective effects, making it a promising candidate for therapeutic interventions in neuroinflammatory disorders. These application notes provide detailed protocols for utilizing d-THP in established in vitro and in vivo models of neuroinflammation, guidance on data analysis, and a summary of its mechanistic actions.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways. Primarily, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] Furthermore, d-THP has been observed to suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[3] The compound also shows potential in modulating the NLRP3 inflammasome and interacting with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), both of which are implicated in neuroinflammatory processes.[2][4]
Signaling Pathway of d-THP in Neuroinflammation
Caption: d-THP inhibits neuroinflammation by targeting multiple signaling pathways.
Quantitative Data Summary
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| IL-8 Production | THP-1 cells | d-THP | Dose-dependent inhibition of LPS-induced IL-8. | [5] |
| Pro-inflammatory Cytokine mRNA (TNF-α, IL-6, IL-1β) | BV2 microglia | d-THP (20 and 40 µmol·L⁻¹) | Significant downregulation of LPS-induced mRNA levels. | [2] |
| Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β) | BV2 microglia | d-THP (20 and 40 µmol·L⁻¹) | Dramatic reduction in LPS-induced cytokine levels in supernatant. | [2] |
| p-p38 MAPK Expression | Diabetic Neuropathic Pain Rat Model | d-THP | Significant reduction in the spinal cord. | [6] |
| Pro-inflammatory Cytokine Expression (IL-1β, IL-6, TNF-α) | Diabetic Neuropathic Pain Rat Model | d-THP | Significant reduction in the spinal cord. | [6] |
| Mechanical Hyperalgesia and Cold Allodynia | Spared Nerve Injury (SNI) Mouse Model | d-THP | Decreased pain behaviors. | [1] |
| iNOS, p-MAPKs, p-p65 Expression | Spared Nerve Injury (SNI) Mouse Model | d-THP | Suppression in dorsal root ganglions and sciatic nerve. | [1] |
| Plasma TNF-α | LPS-challenged Rats | 3,6'-dithiothalidomide (a TNF-α synthesis inhibitor) | Significant reduction. | [7] |
| Hippocampus TNF-α mRNA | LPS-challenged Rats | 3,6'-dithiothalidomide | Significant attenuation. | [7] |
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV2 Microglial Cells
This protocol details the induction of an inflammatory response in the BV2 murine microglial cell line using lipopolysaccharide (LPS) and subsequent treatment with d-THP.
Experimental Workflow
Caption: Workflow for in vitro neuroinflammation studies in BV2 cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (d-THP)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well culture plates
-
Reagents for ELISA, Western Blot, and RT-qPCR
Procedure:
-
Cell Culture: Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BV2 cells into 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blot and RT-qPCR) at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
d-THP Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with varying concentrations of d-THP (e.g., 1, 5, 10, 20, 40 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for the desired time points. For cytokine secretion (ELISA), 24 hours is a common time point. For signaling pathway analysis (Western blot), shorter time points (e.g., 15, 30, 60 minutes) are recommended. For gene expression analysis (RT-qPCR), 4-6 hours is typical.
-
Harvesting:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis by ELISA.
-
Cells: Wash the cells with ice-cold PBS. For Western blotting, lyse the cells in RIPA buffer with protease and phosphatase inhibitors. For RT-qPCR, lyse the cells in a suitable lysis buffer for RNA extraction.
-
-
Analysis:
-
ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the protein expression of key signaling molecules such as p-NF-κB p65, p-IκBα, and p-p38 MAPK.
-
RT-qPCR: Analyze the mRNA expression of Tnf, Il6, and Il1b.
-
Protocol 2: In Vivo LPS-Induced Systemic Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation in C57BL/6 mice through intraperitoneal (i.p.) injection of LPS and treatment with d-THP.[3]
Experimental Workflow
Caption: Workflow for in vivo neuroinflammation studies in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (d-THP)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Reagents for tissue homogenization, ELISA, Western Blot, and Immunohistochemistry
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
d-THP Administration: Administer d-THP orally or via i.p. injection at a suitable dose (e.g., 20 or 50 mg/kg body weight) for a specified number of days prior to LPS challenge.[3] A vehicle control group should be included.
-
LPS Injection: One hour after the final d-THP administration, inject mice with a single i.p. dose of LPS (e.g., 0.25 to 1 mg/kg body weight).[3][8] A control group should receive a saline injection.
-
Monitoring and Sacrifice: Monitor the mice for signs of sickness behavior. At a predetermined time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice using an approved method.
-
Tissue Collection: Perfuse the mice transcardially with ice-cold PBS. For biochemical analyses, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the brain by perfusion with 4% paraformaldehyde (PFA).
-
Analysis:
-
Tissue Homogenization: Homogenize the brain tissue in appropriate buffers for subsequent analyses.
-
ELISA: Measure the levels of TNF-α, IL-6, and IL-1β in the brain homogenates.
-
Western Blot: Assess the expression of Iba1 (microglia marker), GFAP (astrocyte marker), and key inflammatory signaling proteins.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for Iba1 and GFAP to visualize and quantify glial activation.[9]
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
Materials:
-
Protein lysates from in vitro or in vivo experiments
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Immunofluorescence Staining for Glial Activation
Materials:
-
PFA-fixed, cryoprotected brain sections
-
Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-Iba1, anti-GFAP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Section Preparation: Mount brain sections onto charged slides.
-
Permeabilization and Blocking: Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.[9]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Mount the sections with an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and analyze the morphology and intensity of Iba1 and GFAP staining to assess glial activation.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup, reagents, and equipment. Always adhere to institutional guidelines for animal care and use and laboratory safety.
References
- 1. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Tetrahydropalmatine acts on α7nAChR to regulate inflammation and polarization of BV2 microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 4. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
Application Notes and Protocols for Assessing D-Tetrahydropalmatine's Effect on Opiate Withdrawal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Opiate withdrawal syndrome is a significant hurdle in the treatment of opioid use disorder, characterized by a range of debilitating physical and psychological symptoms. D-Tetrahydropalmatine (d-THP), an alkaloid found in the Corydalis plant, has shown promise in preclinical studies for alleviating these symptoms.[1][2][3] These application notes provide a comprehensive guide to the experimental design and detailed protocols for assessing the efficacy of d-THP in animal models of opiate withdrawal. The protocols outlined below cover behavioral assessments and molecular analyses to elucidate the mechanisms of d-THP's action.
Signaling Pathways in Opiate Withdrawal and d-THP's Mechanism of Action
Chronic opioid use leads to significant neuroadaptations, a key one being the upregulation of the cyclic AMP (cAMP) signaling pathway.[4][5][6][7] This upregulation contributes to the hyperexcitability of neurons observed during withdrawal. The transcription factor cAMP response element-binding protein (CREB) is also implicated in the molecular changes that lead to opioid dependence and withdrawal.[8][9][10][11]
This compound is known to be an antagonist of dopamine (B1211576) receptors, particularly D1, D2, and D3 receptors.[1][12][13][14][15] By modulating the dopaminergic system, which is dysregulated during opiate withdrawal, d-THP is thought to alleviate withdrawal symptoms.[1][16][17]
Diagram: Opiate Withdrawal Signaling Pathway
Caption: Signaling cascade during chronic opioid use and withdrawal.
Diagram: d-THP's Proposed Mechanism of Action
Caption: Proposed mechanism of d-THP in alleviating opiate withdrawal.
Experimental Design and Protocols
A robust experimental design is crucial for accurately assessing the effects of d-THP on opiate withdrawal. The following protocols detail the induction of opioid dependence, precipitation of withdrawal, and subsequent behavioral and molecular analyses.
2.1. Animal Models
Male Sprague Dawley rats or C57BL/6J mice are commonly used for these studies.[18][19][20][21] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.
2.2. Induction of Morphine Dependence
A common method to induce morphine dependence is through repeated injections.
| Parameter | Protocol |
| Drug | Morphine sulfate |
| Dosage Regimen | Escalating doses (e.g., 10-50 mg/kg) administered subcutaneously (s.c.) twice daily for 5-7 days.[22][23] |
| Control Group | Receive saline injections following the same schedule. |
2.3. Naloxone-Precipitated Withdrawal
Precipitated withdrawal allows for a synchronized and robust expression of withdrawal symptoms.
| Parameter | Protocol |
| Drug | Naloxone (B1662785) hydrochloride |
| Dosage | 1-2 mg/kg, administered intraperitoneally (i.p.).[22][24][25] |
| Timing | Administered 2 hours after the final morphine injection.[21][26] |
2.4. This compound (d-THP) Administration
| Parameter | Protocol |
| Dosage | 5-15 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[3][17][27] |
| Vehicle | Dependent on the salt form of d-THP; often a weak acid solution.[27] |
| Timing | Administered 30-60 minutes prior to naloxone injection to assess its preventative effects. |
Diagram: Experimental Workflow
Caption: Workflow for assessing d-THP's effect on opiate withdrawal.
Behavioral Assessment of Opiate Withdrawal
Withdrawal symptoms should be observed and scored immediately following naloxone administration for a period of 30-60 minutes.
3.1. Somatic Withdrawal Signs
A checklist of observable withdrawal signs should be used. A global withdrawal score can be calculated by summing the scores for each sign.
| Withdrawal Sign | Scoring Criteria (Example) |
| Jumping | 0 = None; 1 = 1-5 jumps; 2 = 6-10 jumps; 3 = >10 jumps |
| Wet Dog Shakes | 0 = None; 1 = 1-3 shakes; 2 = 4-6 shakes; 3 = >6 shakes |
| Paw Tremors | 0 = None; 1 = Intermittent; 2 = Continuous |
| Teeth Chattering | 0 = Absent; 1 = Present |
| Ptosis (drooping eyelids) | 0 = Absent; 1 = Present |
| Diarrhea | 0 = Absent; 1 = Present |
| Grooming | Frequency or duration count |
| Piloerection | 0 = Absent; 1 = Present |
3.2. Affective Components of Withdrawal
Anxiety-like behaviors and hyperalgesia are also key features of opiate withdrawal.
-
Elevated Plus Maze: To assess anxiety-like behavior. A decrease in time spent in the open arms is indicative of increased anxiety.
-
Forced Swim Test: To measure behavioral despair.[18][28] An increase in immobility time suggests a depression-like state.
-
Von Frey Test: To assess mechanical hyperalgesia (increased sensitivity to pain).[3][17][27] A decrease in the paw withdrawal threshold indicates hyperalgesia.
Molecular and Neurochemical Analysis
Following behavioral assessments, brain tissue can be collected to investigate the molecular mechanisms underlying d-THP's effects.
4.1. Brain Regions of Interest
-
Nucleus Accumbens (NAc): Crucial for reward and motivation, and heavily implicated in addiction.[10][29][30][31][32]
-
Locus Coeruleus (LC): A key site for the physiological symptoms of opioid withdrawal.[9][10][11]
-
Ventral Tegmental Area (VTA): A primary source of dopamine in the mesolimbic pathway.[30]
4.2. Molecular Assays
-
Western Blotting: To quantify the protein levels of key signaling molecules, such as phosphorylated CREB (pCREB) and total CREB, as well as components of the cAMP pathway (e.g., adenylyl cyclase isoforms).[8][33]
-
Quantitative PCR (qPCR): To measure mRNA expression levels of genes encoding for dopamine receptors, adenylyl cyclase, and other relevant targets.
-
In Vivo Microdialysis: To measure extracellular levels of dopamine and its metabolites in the NAc to directly assess the neurochemical effects of d-THP during withdrawal.[30][32]
Data Presentation:
All quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups (e.g., Saline + Vehicle, Morphine + Vehicle, Morphine + d-THP). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
Table Example: Global Withdrawal Scores
| Treatment Group | N | Mean Global Withdrawal Score ± SEM |
| Saline + Vehicle | 10 | 2.5 ± 0.8 |
| Morphine + Vehicle | 10 | 15.2 ± 1.5 |
| Morphine + d-THP (5 mg/kg) | 10 | 8.1 ± 1.1# |
| Morphine + d-THP (10 mg/kg) | 10 | 5.4 ± 0.9# |
| p < 0.05 compared to Saline + Vehicle; #p < 0.05 compared to Morphine + Vehicle |
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic for opiate withdrawal. By combining behavioral, molecular, and neurochemical analyses, researchers can gain a thorough understanding of d-THP's efficacy and its underlying mechanisms of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the translation of these findings to clinical applications.
References
- 1. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. cAMP-mediated mechanisms for pain sensitization during opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Morphine withdrawal regulates phosphorylation of cAMP response element binding protein (CREB) through PKC in the nucleus tractus solitarius-A2 catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cyclic AMP response element-binding protein (CREB) phosphorylation by acute and chronic morphine in the rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regional and Cellular Mapping of cAMP Response Element-Mediated Transcription during Naltrexone-Precipitated Morphine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The negative affect of protracted opioid abstinence: progress and perspectives from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Divergent behavioral responses in protracted opioid withdrawal in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Naloxone-precipitated withdrawal in morphine-dependent rats increases the expression of alpha 2a-adrenoceptor mRNA in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Endomorphin-1 and -2 induce naloxone-precipitated withdrawal syndromes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 27. open.library.ubc.ca [open.library.ubc.ca]
- 28. Different affective response to opioid withdrawal in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Up-regulation of AGS3 during morphine withdrawal promotes cAMP superactivation via adenylyl cyclase 5 and 7 in rat nucleus accumbens/striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Dopamine and glutamate release in the nucleus accumbens and ventral tegmental area of rat following lateral hypothalamic self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Role of Dopamine D1 and D2 Receptors in the Nucleus Accumbens in Mediating Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Extracellular Dopamine Levels in Nucleus Accumbens after Chronic Stress in Rats with Persistently High vs. Low 50-kHz Ultrasonic Vocalization Response [mdpi.com]
- 33. Dopamine-dependent increases in phosphorylation of cAMP response element binding protein (CREB) during precipitated morphine withdrawal in primary cultures of rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Microdialysis of D-Tetrahydropalmatine to Measure Dopamine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Tetrahydropalmatine (d-THP) is an isoquinoline (B145761) alkaloid found in various plants, including the genus Corydalis. It is of significant interest to the scientific community for its potential therapeutic applications, particularly in relation to the central nervous system. Preclinical research suggests that tetrahydropalmatine (B600727) (THP) isomers act as dopamine (B1211576) receptor antagonists, specifically at D1, D2, and D3 receptors.[1][2][3][4] This antagonistic activity modulates dopamine transmission, which may be beneficial in treating conditions associated with dysregulated dopamine pathways, such as substance abuse disorders.[1] In-vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters, like dopamine, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[5] This document provides detailed application notes and protocols for conducting in-vivo microdialysis experiments to assess the effect of d-THP on dopamine release.
Due to a scarcity of published studies specifically detailing in-vivo microdialysis of d-THP, the following protocols are based on established methodologies for measuring dopamine release and are supplemented with data from studies on its more commonly researched levo-isomer, l-tetrahydropalmatine (l-THP). Researchers should consider this as a foundational guide and may need to optimize parameters for their specific experimental conditions.
Data Presentation
The following table summarizes the quantitative data on the effect of l-tetrahydropalmatine on dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the rat striatum. This data is provided as a reference point for expected changes following the administration of a THP isomer.
| Compound | Dose (i.p.) | Brain Region | Analyte | % Change from Baseline (Mean ± SEM) | Reference |
| l-Tetrahydropalmatine | 1 mg/kg | Striatum | Dopamine (DA) | 220% | [2][6] |
| l-Tetrahydropalmatine | 1 mg/kg | Striatum | DOPAC | 155 ± 9% | [2][6] |
| l-Tetrahydropalmatine | 5-10 mg/kg | Striatum | DOPAC (post-mortem) | +250% | [2][6] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol outlines the surgical procedure for implanting a guide cannula targeting a specific brain region, such as the nucleus accumbens or striatum, in a rodent model. This is a prerequisite for the insertion of a microdialysis probe.
Materials:
-
Rodent model (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula (sized appropriately for the target brain region)
-
Bone screws
-
Dental cement
-
Antiseptic solution and analgesics
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal and securely fix its head in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Coordinate Determination: Using a stereotaxic atlas, determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region (e.g., nucleus accumbens or striatum).
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
-
Anchorage: Place 2-3 small bone screws in the skull around the burr hole to serve as anchors for the dental cement.
-
Guide Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull and bone screws using dental cement.
-
Post-operative Care: Suture the scalp incision. Administer analgesics as per institutional guidelines and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In-Vivo Microdialysis for Dopamine Measurement
This protocol describes the procedure for conducting the microdialysis experiment to measure dopamine release following the administration of d-THP.
Materials:
-
Animal with implanted guide cannula
-
Microdialysis probe (with a semi-permeable membrane)
-
Micro-infusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.
-
This compound (d-THP) solution
-
Antioxidant solution (e.g., perchloric acid)
-
HPLC-ECD system for dopamine analysis
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe into the implanted guide cannula of the awake, freely-moving animal.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
D-THP Administration: Administer d-THP via the desired route (e.g., intraperitoneal injection or through reverse dialysis by including it in the aCSF). The dosage should be determined based on preliminary studies. For l-THP, an effective dose has been shown to be 1 mg/kg, i.p.[2][6]
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period to monitor changes in extracellular dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain to verify the correct placement of the microdialysis probe.
Protocol 3: HPLC-ECD Analysis of Dopamine in Microdialysate
This protocol provides a general guideline for the analysis of dopamine in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol, adjusted to an acidic pH)
-
Dopamine standards of known concentrations
-
Microdialysate samples
Procedure:
-
System Preparation: Prepare the mobile phase and equilibrate the HPLC-ECD system until a stable baseline is achieved.
-
Standard Curve Generation: Inject a series of dopamine standards of known concentrations to generate a standard curve. This will be used to quantify the dopamine concentration in the unknown samples.
-
Sample Injection: Inject a fixed volume (e.g., 20 µL) of the microdialysate samples into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and identify the dopamine peak based on its retention time compared to the standards. Quantify the dopamine concentration in each sample by comparing its peak area or height to the standard curve.
-
Data Expression: Express the results as a percentage of the baseline dopamine concentration to visualize the change in dopamine release over time following d-THP administration.
Visualizations
References
- 1. besjournal.com [besjournal.com]
- 2. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-Tetrahydropalmatine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of D-Tetrahydropalmatine (D-THP) and its analogues, crucial compounds in medicinal chemistry and pharmacology. The protocols outlined below are based on established synthetic strategies, primarily the Bischler-Napieralski and Pictet-Spengler reactions. This document also includes quantitative data for the synthesized compounds and diagrams of relevant signaling pathways to facilitate research and drug development efforts.
Introduction
This compound is a protoberberine alkaloid found in several medicinal plants. It and its analogues have garnered significant interest due to their wide range of pharmacological activities, most notably their interaction with dopamine (B1211576) receptors.[1] These compounds serve as valuable scaffolds for the development of novel therapeutics targeting neurological and psychiatric disorders. The synthesis of these molecules is a key step in enabling further pharmacological investigation and the development of new chemical entities.
Synthetic Strategies
The core tetrahydroisoquinoline structure of this compound and its analogues is typically constructed using classical named reactions in organic synthesis. The two most common and effective methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2][3][4] This intramolecular cyclization is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[3] The resulting dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline scaffold. For substrates lacking electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective.[3]
Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone.[5][6] This reaction is catalyzed by a protic or Lewis acid and proceeds through an initial imine formation followed by an intramolecular electrophilic aromatic substitution.[2] The reaction conditions can be tailored based on the reactivity of the substrates.
Experimental Protocols
Protocol 1: Synthesis of (±)-Tetrahydropalmatine via Bischler-Napieralski Reaction
This protocol describes a general procedure for the synthesis of racemic tetrahydropalmatine.
Step 1: Amide Formation
-
To a solution of homoveratrylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene, add a base like triethylamine (B128534) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-(3,4-dimethoxyphenyl)propanoyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propanamide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the purified amide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the product with DCM or chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline (B110456) intermediate.
Step 3: Reduction to (±)-Tetrahydropalmatine
-
Dissolve the crude dihydroisoquinoline intermediate in methanol (B129727).
-
Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude (±)-tetrahydropalmatine by column chromatography or preparative HPLC.[7][8][9][10][11]
Protocol 2: Enantioselective Synthesis of (+)-Tetrahydropalmatine via Pictet-Spengler Reaction
This protocol outlines a general approach for the asymmetric synthesis of this compound.
-
To a solution of homoveratrylamine (1.0 eq) in a suitable solvent (e.g., DCM), add a chiral catalyst (e.g., a chiral phosphoric acid or a chiral Lewis acid).
-
Add the aldehyde component, 4,5-dimethoxy-2-(2-oxoethyl)benzaldehyde (1.1 eq), to the mixture.
-
Stir the reaction at the optimized temperature (often ambient or slightly elevated) for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography to yield enantiomerically enriched (+)-tetrahydropalmatine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.75 (s, 1H), 6.60 (s, 1H), 6.58 (s, 1H), 4.20-2.60 (m, 11H), 3.85 (s, 6H), 3.84 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 147.9, 147.6, 145.2, 144.8, 128.9, 128.5, 126.9, 126.4, 111.8, 111.4, 109.1, 108.5, 59.3, 56.1, 56.0, 51.7, 36.8, 29.2 |
| IR (KBr, cm⁻¹) | 2935, 2835, 1610, 1515, 1260, 1120 |
| Mass Spectrum (ESI-MS) m/z | 356.1856 [M+H]⁺ |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.[12][13][14][15][16]
Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Tetrahydropalmatine and Analogues
| Compound | D₁ Receptor (Ki, nM) | D₂ Receptor (Ki, nM) |
| (S)-(-)-Tetrahydropalmatine (l-THP) | 124 | 388 |
| (S)-(-)-Isocorypalmine (l-ICP) | 5.5 | 41.8 |
Data compiled from published literature.[17][18][19][20]
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: General synthetic workflows for this compound.
Dopamine Receptor Signaling Pathways
Caption: Simplified D1 and D2 dopamine receptor signaling pathways.[5][6][17][21]
Experimental Workflow: Purification
Caption: General workflow for the purification of this compound.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. youtube.com [youtube.com]
- 12. Tetrahydropalmatine, (+)- | C21H25NO4 | CID 969488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application of D-Tetrahydropalmatine in models of Parkinson's disease research
Application of D-Tetrahydropalmatine in Parkinson's Disease Research Models
Abstract: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Research into novel therapeutic agents relies on robust animal models that replicate key aspects of PD pathology. This compound (d-THP), an isoquinoline (B145761) alkaloid, has garnered interest for its activity as a dopamine (B1211576) receptor antagonist.[2][3] This document provides detailed application notes and experimental protocols for utilizing d-THP in neurotoxin-based rodent models of Parkinson's disease, such as those induced by MPTP and 6-OHDA. It is intended for researchers in neuropharmacology, drug discovery, and molecular biology investigating new treatments for Parkinson's disease.
Application Notes
Introduction to this compound (d-THP)
Tetrahydropalmatine (THP) is an isoquinoline alkaloid found in plants of the Corydalis and Stephania genera.[3] It exists as two primary enantiomers: levo-tetrahydropalmatine (l-THP) and dextro-tetrahydropalmatine (d-THP). While much of the research has focused on l-THP, known for its sedative and analgesic properties through dopamine D1, D2, and D3 receptor antagonism, d-THP also demonstrates significant activity at dopamine receptors.[2][4] Specifically, THP and its analogues are recognized as dopamine receptor antagonists, a mechanism of action highly relevant to the dopamine-deficient state of Parkinson's disease.[2][5]
Rationale for Use in Parkinson's Disease Models
The cardinal motor symptoms of Parkinson's disease arise from the severe depletion of dopamine in the nigrostriatal pathway.[6] Current treatments, such as Levodopa, aim to replenish dopamine levels but are associated with long-term complications like motor fluctuations and dyskinesia.[7] Dopamine receptor antagonists like d-THP offer an alternative mechanism to modulate the overactive striatal pathways that result from dopamine loss. The primary application of d-THP in PD models is to investigate its potential to alleviate motor symptoms and to explore its neuroprotective effects against toxin-induced dopaminergic neuron degeneration.[8]
Mechanism of Action: Dopamine Receptor Antagonism
The therapeutic effects of dopamine agonists are well-established in PD treatment.[7] Conversely, antagonists like d-THP can also play a role. The levo-isomer of THP is known to be an antagonist at D1 and D2 receptors.[3][9] By blocking postsynaptic D2 receptors, which are inhibitory, d-THP can modulate downstream signaling cascades, such as the adenylyl cyclase pathway.[10] This modulation may help rebalance (B12800153) the disrupted motor circuitry in the parkinsonian brain. Furthermore, its anti-inflammatory and antioxidant properties may contribute to neuroprotective effects, reducing neuronal apoptosis and damage from oxidative stress.[8][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropalmatine and its analogues as new dopamine receptor antagonists | Semantic Scholar [semanticscholar.org]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Receptors and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 9. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The neuroprotective effect of vitamin D in Parkinson's disease: association or causation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Sedative Effects of D-Tetrahydropalmatine in Mice
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the sedative and hypnotic properties of D-Tetrahydropalmatine (D-THP) in a mouse model. This compound is an alkaloid compound derived from plants of the Corydalis and Stephania genera, which has been traditionally used for its analgesic and sedative effects.[1][2][3] The primary mechanism of action for its sedative properties involves the modulation of the central nervous system, particularly through antagonism of dopamine (B1211576) D1 and D2 receptors and enhancement of the GABAergic system.[1][4]
Experimental Overview
This protocol outlines a series of behavioral assays to characterize the sedative effects of D-THP in mice. The workflow progresses from general locomotor activity assessment to more specific tests for motor coordination and hypnotic effects.
Caption: Experimental workflow for assessing the sedative effects of D-THP in mice.
Materials and Methods
Animals
-
Species: Male C57BL/6J mice are commonly used.
-
Age/Weight: 8-10 weeks old, weighing 20-25 grams.
-
Housing: House mice in groups of 3-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.[5]
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week and to the testing room for at least 30-60 minutes before any experiment.[6][7]
This compound (D-THP) Preparation and Administration
-
Compound: Use dl-Tetrahydropalmatine (dl-THP) or the specific levo-isomer (l-THP), which is considered more potent.[8]
-
Vehicle: Prepare D-THP in a vehicle of 0.9% saline with a small amount of Tween 80 or DMSO to aid dissolution, followed by dilution in saline.
-
Dosing: Based on literature, effective doses for sedative-like effects in mice range from 10 mg/kg to 70 mg/kg.[8][9] A dose-response study is recommended (e.g., 0, 10, 25, 50 mg/kg).
-
Administration: Administer D-THP or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[4][8] Testing should commence approximately 30 minutes post-injection.[2]
Experimental Protocols
Open Field Test (OFT)
This test assesses general locomotor activity and exploratory behavior, which are typically reduced by sedatives.
-
Apparatus: A square arena (e.g., 45 x 45 x 20 cm) made of non-reflective material.[10] The arena is often divided into a central and a peripheral zone by software.
-
Procedure:
-
Place a mouse gently into the center of the open field.
-
Allow the mouse to explore freely for a set period, typically 15-30 minutes.[5]
-
Record the session using a video camera mounted above the arena.
-
Clean the arena thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total Distance Traveled: A primary indicator of locomotor activity.
-
Time Spent in Center vs. Periphery: Can indicate anxiety-like behavior.
-
Rearing Frequency: A measure of exploratory behavior.[5]
-
Rotarod Test
This test is crucial for evaluating motor coordination and balance, which can be impaired by sedative compounds.[11]
-
Apparatus: A commercially available rotarod apparatus for mice, consisting of a textured rotating rod divided into lanes.[6]
-
Procedure:
-
Acclimate the mice to the apparatus for 1-2 days prior to testing by placing them on the rod at a slow, constant speed (e.g., 4 RPM) for 60 seconds.[7]
-
On the test day, place the mice on the rod and begin an accelerating rotation protocol (e.g., from 4 to 40 RPM over 300 seconds).[6][7][11]
-
Record the latency to fall for each mouse. A trial ends when the mouse falls or clings to the rod and completes a full passive rotation.[6][11]
-
Perform 3 trials with a 15-minute inter-trial interval.[6]
-
-
Parameter Measured:
-
Latency to Fall (seconds): A shorter latency indicates impaired motor coordination.
-
Elevated Plus Maze (EPM)
While primarily a test for anxiety-like behavior, locomotor activity can be inferred from arm entries.[12][13] A sedative effect may be indicated by a reduction in the total number of arm entries.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[12]
-
Procedure:
-
Parameters Measured:
-
Time Spent in Open/Closed Arms: Primary measure of anxiety.
-
Number of Entries into Open/Closed Arms: The total number of entries can reflect overall locomotor activity. A significant decrease in closed arm entries suggests sedation.[15]
-
Loss of Righting Reflex (LORR)
This test directly assesses the hypnotic (sleep-inducing) effects of a compound.[2]
-
Procedure:
-
Following administration of a higher dose of D-THP, place the mouse on its back.
-
The righting reflex is considered lost if the mouse is unable to right itself (return to a prone position) within 30 seconds.[16]
-
Measure the duration of LORR, which is the time from the loss of the reflex until it is regained.
-
-
Parameter Measured:
-
Duration of LORR (minutes): A direct measure of the hypnotic effect.
-
Data Presentation
The following table summarizes expected outcomes from studies evaluating D-THP's sedative effects.
| Experimental Assay | D-THP Dose (mg/kg, i.p.) | Key Parameter Measured | Expected Outcome for Sedation | Reference |
| Open Field Test | 10 - 15 | Total Distance Traveled | Significant Decrease | |
| 10 - 15 | Rearing Frequency | Significant Decrease | [5] | |
| Rotarod Test | > 20 | Latency to Fall | Significant Decrease | |
| Elevated Plus Maze | 50 | Number of Closed Arm Entries | Significant Decrease | [15][17] |
| Hole-Board Test | 50 | Number of Head Dips | Significant Decrease | [15][17] |
| Horizontal Wire Test | 50 | % of Mice Grasping Wire | Significant Decrease (Myorelaxation) | [15][17] |
| Loss of Righting Reflex | High Doses | Duration of LORR | Dose-dependent increase | [2] |
Mechanism of Action & Signaling Pathways
D-THP's sedative and hypnotic effects are primarily attributed to its interaction with dopaminergic and GABAergic systems. It acts as an antagonist at dopamine D1 and D2 receptors, reducing dopaminergic activity.[1][4] This antagonism is believed to relieve the inhibition of adenylyl cyclase, leading to increased PKA activation in certain brain regions.[2] Additionally, D-THP modulates the GABAergic system, enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain.[1]
Caption: Proposed signaling pathway for the sedative effects of D-THP.
Caption: Logical relationships between D-THP effects and corresponding behavioral assays.
References
- 1. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]
- 2. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. archive.mcpherson.edu [archive.mcpherson.edu]
- 9. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Behavioral and Electroencephalographic Study of Anesthetic State Induced by MK-801 Combined with Haloperidol, Ketamine and Riluzole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of D-Tetrahydropalmatine (d-THP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of D-Tetrahydropalmatine (d-THP).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral bioavailability of d-THP.
Q1: What is the primary challenge associated with the oral administration of this compound (d-THP)?
Q2: What are the most effective strategies to improve the oral bioavailability of d-THP?
Q3: What is the mechanism of action of d-THP?
A3: this compound acts as a dopamine (B1211576) receptor antagonist, with activity at D1, D2, and D3 receptors.[8][9] This antagonism of dopamine signaling pathways is believed to be responsible for its pharmacological effects.[8]
Q4: Is there a stereoselective difference in the intestinal absorption of d-THP enantiomers?
A4: Yes, studies suggest a stereoselective absorption difference between d-THP and l-THP. This may be due to the stereoselective interaction of d-THP with the efflux transporter P-glycoprotein (P-gp) in the intestine, which pumps the drug back into the intestinal lumen, reducing its absorption.[10]
Q5: What analytical methods are typically used to quantify d-THP in plasma samples?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common, sensitive, and selective method for the quantification of d-THP and its metabolites in plasma.[6][11]
Section 2: Troubleshooting Guides
This section provides solutions to potential issues encountered during experimental procedures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or variable oral bioavailability in animal studies despite using an enhanced formulation. | Improper oral gavage technique leading to dosing errors or stress in the animals. | Ensure proper training on oral gavage techniques. Use appropriate gavage needle size for the animal. Handle animals gently to minimize stress, which can affect gastrointestinal physiology. |
| Issues with blood sample collection and processing. | Use a consistent blood sampling technique (e.g., tail vein, saphenous vein) and schedule. Process blood samples promptly to obtain plasma and store at the recommended temperature (-80°C) to prevent degradation of d-THP. | |
| Formulation instability. | Characterize the formulation for particle size, polydispersity index (PDI), and drug content before each study. For SMEDDS, ensure the formation of a stable microemulsion upon dilution with aqueous media. For liposomes, check for vesicle stability and drug leakage. | |
| Inconsistent or non-reproducible results in HPLC-MS/MS analysis. | Matrix effects from plasma components interfering with ionization. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to effectively remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor chromatographic peak shape (e.g., tailing, splitting). | Check the HPLC column for contamination or degradation. Ensure the mobile phase pH is appropriate for d-THP (an alkaloid). Verify that the injection solvent is compatible with the mobile phase. | |
| Instrument sensitivity issues. | Perform regular maintenance and calibration of the mass spectrometer. Optimize the ionization source parameters (e.g., spray voltage, gas flow rates) for d-THP. | |
| Difficulty in formulating stable d-THP liposomes for oral delivery. | Poor encapsulation efficiency. | Optimize the lipid composition (e.g., phospholipid to cholesterol ratio). Experiment with different preparation methods (e.g., thin-film hydration, sonication, extrusion) to achieve smaller, more uniform vesicles. |
| Drug leakage from liposomes. | Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce drug leakage. Select phospholipids (B1166683) with a higher phase transition temperature. | |
| Aggregation of liposomes. | Optimize the surface charge of the liposomes by including charged lipids in the formulation. PEGylation (coating with polyethylene (B3416737) glycol) can also improve stability and prevent aggregation. |
Section 3: Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of d-THP in various formulations from preclinical studies.
Table 1: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rabbits after Oral Administration of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| l-THP Suspension | 15.2 ± 3.4 | 1.5 ± 0.5 | 65.8 ± 12.1 | 100 | [5] |
| Liquid SMEDDS | 45.7 ± 8.2 | 1.0 ± 0.3 | 130.7 ± 25.3 | 198.63 | [5] |
| Pellet-SMEDDS | 42.1 ± 7.5 | 1.2 ± 0.4 | 125.4 ± 21.9 | Not significantly different from liquid SMEDDS | [5] |
Table 2: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rats after Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase vs. Suspension | Reference |
| l-THP Suspension | 15 | 185.3 ± 45.2 | 0.5 | 465.7 ± 98.6 | - | |
| SMEDDS | 15 | 789.4 ± 156.3 | 0.75 | 1512.8 ± 301.5 | 3.25-fold |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of l-Tetrahydropalmatine Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is a general guideline based on common practices for SMEDDS formulation. Optimization of components and their ratios is crucial for a successful formulation.
Materials:
-
l-Tetrahydropalmatine (l-THP)
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of l-THP in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Add an excess amount of l-THP to a known volume of each excipient.
-
Shake the mixtures in a water bath at a constant temperature (e.g., 37°C) for 48 hours to reach equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved l-THP in the supernatant using a validated analytical method (e.g., HPLC).
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the oil at various weight ratios (e.g., 9:1, 8:2, ... , 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle stirring.
-
Visually observe the mixture for transparency and flowability to identify the microemulsion region.
-
Plot the data on a ternary phase diagram with oil, Smix, and water as the three vertices.
-
-
Preparation of l-THP Loaded SMEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed l-THP to the mixture.
-
Vortex the mixture until the l-THP is completely dissolved and a clear, homogenous solution is formed.
-
Preparation of l-Tetrahydropalmatine Liposomes
This protocol is adapted from a published study on l-THP liposome (B1194612) formulation.[11]
Materials:
-
l-Tetrahydropalmatine (l-THP)
-
Soybean phosphatidylcholine (PC)
-
Cholesterol (CHL)
-
Distilled water
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve l-THP, phosphatidylcholine, and cholesterol in dichloromethane in a round-bottom flask. An optimized mass ratio of PC:CHL:l-THP is reported to be 10:1:3.[9]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film with a specific volume of distilled water by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Sonication/Extrusion):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder. This method generally produces vesicles with a more uniform size distribution.
-
-
Purification:
-
Separate the unincorporated l-THP from the liposomal formulation by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Quantification of l-Tetrahydropalmatine in Rat Plasma using UHPLC-MS/MS
Materials and Equipment:
-
UHPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
-
C18 analytical column (e.g., Bonshell ASB C18, 2.1 mm × 100 mm, 2.7 µm)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (e.g., Diazepam)
-
Rat plasma samples
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate:isopropanol, 1:1 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-2 min, 20-30% B; 2-4 min, 30-80% B; 4-6 min, 80% B; 6-6.1 min, 80-20% B; 6.1-8 min, 20% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for l-THP and the internal standard.
-
l-THP: m/z 356.2 → 192.1
-
Diazepam (IS): m/z 285.1 → 193.1
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of l-THP to the IS against the concentration of the calibration standards.
-
Determine the concentration of l-THP in the plasma samples from the calibration curve.
-
Section 5: Visualizations
Dopamine Signaling Pathway
This compound exerts its effects by antagonizing dopamine receptors. The following diagram illustrates the two major dopamine receptor signaling pathways.
References
- 1. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Tetrahydropalmatine poisoning: diagnoses of nine adult overdoses based on toxicology screens by HPLC with diode-array detection and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 7. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Tetrahydropalmatine (D-THP) for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using D-Tetrahydropalmatine (D-THP) in in-vitro assays.
Troubleshooting Guide: D-THP Solubility Issues
Researchers may encounter precipitation of D-THP when preparing solutions for in-vitro experiments. This guide provides a step-by-step approach to troubleshoot and prevent these issues.
Issue: Precipitate Forms When Preparing D-THP Working Solution
Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Media
This is the most common issue and is often due to the poor aqueous solubility of D-THP. The following workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for immediate D-THP precipitation.
Delayed Precipitation After Incubation
Sometimes, the D-THP solution may be clear initially but forms a precipitate after some time in the incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect D-THP solubility. | Minimize the time the culture vessel is outside the incubator. If frequent observations are necessary, use a microscope with a stage-top incubator. |
| pH Shift in Media | Over time, cell metabolism can alter the pH of the culture medium, which can affect the solubility of D-THP. | Ensure the incubator's CO₂ levels are stable to maintain the buffering capacity of the medium. For long-term experiments, consider changing the medium with freshly prepared D-THP at appropriate intervals. |
| Interaction with Media Components | D-THP may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes. | Test for precipitation in both serum-containing and serum-free media to see if serum is a contributing factor. If possible, and if it does not affect the experimental outcome, a different basal media formulation could be tested. |
| Evaporation | In long-term experiments, evaporation can increase the concentration of all components in the media, including D-THP, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term assays. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For in-vitro assays, DMSO is the recommended solvent for preparing a concentrated stock solution.[3] It is sparingly soluble in aqueous buffers.[1]
Q2: What is the recommended concentration for a D-THP stock solution in DMSO?
A2: A stock solution of 50 mg/mL (140.67 mM) in DMSO can be prepared, though this may require sonication to fully dissolve.[3] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]
Q3: How should I store the D-THP stock solution?
A3: The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q4: What is the maximum final concentration of DMSO I should have in my cell culture medium?
A4: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to many cell lines. It is essential to include a vehicle control (medium with the same final concentration of DMSO without D-THP) in your experiments.
Q5: I am still observing precipitation even after following the recommended protocol. What else can I do?
A5: If precipitation persists, you may need to determine the maximum soluble concentration of D-THP in your specific cell culture medium. This can be done by preparing a serial dilution of your D-THP stock in the medium and observing for precipitation. It is also possible that components in your specific media formulation are interacting with the compound.
Experimental Protocols
Protocol 1: Preparation of D-THP Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of D-THP powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of D-THP).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.[3]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of D-THP Working Solution for In-Vitro Assays
Materials:
-
D-THP stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the D-THP stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Step-wise Dilution (Recommended): a. Prepare an intermediate dilution of the D-THP stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute 1 µL of the stock into 99 µL of medium to get a 100 µM intermediate solution. b. Gently vortex the intermediate solution. c. Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium. For the example above, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Gently mix the final working solution by inverting the tube or swirling the flask.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. The solution should be clear.
This compound Data Summary
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₄ |
| Molecular Weight | 355.4 g/mol [4] |
| Appearance | White to light yellow solid[3] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (140.67 mM)[3] | May require sonication. Use of new, anhydrous DMSO is recommended.[3] |
| Ethanol | Soluble[1] | |
| Chloroform | Slightly soluble[2] | |
| Aqueous Buffers | Sparingly soluble[1] |
D-THP Signaling Pathway
This compound acts as a dopamine (B1211576) receptor antagonist with a preferential affinity for D1 receptors.[3] It has been shown to modulate downstream signaling pathways, including the cAMP/PKA and ERK pathways.
Caption: D-THP's antagonistic effect on dopamine receptor signaling pathways.
References
- 1. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand recognition and allosteric regulation of DRD1-Gs signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand recognition and allosteric regulation of DRD1-Gs signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of d-Tetrahydropalmatine (d-THP) Metabolites in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of d-Tetrahydropalmatine (d-THP) and its metabolites in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound (d-THP) found in plasma?
A1: The main metabolic pathways for d-THP in humans involve monohydroxylation, demethylation, glucuronidation, and sulfonation of the demethylated metabolites.[1] The primary monodesmethyl metabolites identified are L-isocorypalmine, L-corypalmine, L-tetrahydropalmatrubine, and L-corydalmine.[1]
Q2: Which analytical technique is most suitable for the quantitative analysis of d-THP and its metabolites in plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous determination of d-THP and its metabolites in plasma.[2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often present in complex biological matrices like plasma.[2][4]
Q3: What are the expected concentration ranges for d-THP and its metabolites in plasma?
A3: The concentration of d-THP and its metabolites in plasma can vary depending on the dosage, administration route, and individual metabolic differences. However, validated LC-MS/MS methods have established quantification ranges that can serve as a reference. For instance, in rat plasma, a validated UHPLC-MS/MS method used a concentration range of 4.00–2,500 ng/mL for L-THP, 0.400–250 ng/mL for L-isocorypalmine (L-ICP), and 1.00–625 ng/mL for L-corydalmine (L-CD).[3][5]
Q4: What are the key cytochrome P450 (CYP) enzymes involved in the metabolism of d-THP?
A4: The metabolism of d-THP enantiomers in human liver microsomes is primarily carried out by CYP3A4/5 and CYP1A2. It has been observed that (+)-THP is preferentially metabolized by CYP1A2, while CYP3A4/5 contributes equally to the metabolism of both (-)-THP and (+)-THP.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of d-THP and its metabolites in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Suboptimal gradient elution. | 1. Adjust the mobile phase pH. Since d-THP is a basic compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Flush the column with a strong solvent or replace it if necessary. 3. Optimize the gradient profile to ensure better separation and peak shape. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample extraction leading to low recovery. 3. Ion suppression due to matrix effects from plasma components. | 1. Optimize MS source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure). Positive electrospray ionization (ESI) is typically used for isoquinoline (B145761) alkaloids.[4] 2. Evaluate and optimize the extraction procedure (see Experimental Protocols section). Compare protein precipitation and liquid-liquid extraction for recovery. 3. Dilute the sample extract, or use a more effective sample cleanup method like solid-phase extraction (SPE). Ensure chromatographic separation from interfering matrix components. |
| High Background Noise or Contamination | 1. Contaminated solvents, reagents, or glassware. 2. Carryover from previous injections. 3. Plasticizers or other contaminants from lab equipment. | 1. Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned. 2. Implement a robust needle wash protocol in the autosampler. Inject blank samples between experimental samples to check for carryover. 3. Use polypropylene (B1209903) tubes and plates to minimize leaching of plasticizers. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Degas the mobile phase and prime the pumps. |
| Difficulty in Separating Metabolite Isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the analytical column and mobile phase. A longer column, a smaller particle size, or a different stationary phase may be required. 2. Adjust the gradient elution to be shallower, allowing for better separation of closely eluting isomers. |
Quantitative Data Summary
The following tables summarize the validation parameters for a sensitive UHPLC-MS/MS method for the simultaneous determination of L-THP and its active metabolites in rat plasma.[3]
Table 1: Calibration Curve Details
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r) |
| L-THP | 4.00 - 2500 | > 0.99 |
| L-ICP | 0.400 - 250 | > 0.99 |
| L-CD | 1.00 - 625 | > 0.99 |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
| L-THP | 8.00 | < 15% | < 15% | Within ± 15% |
| 100 | < 15% | < 15% | Within ± 15% | |
| 2000 | < 15% | < 15% | Within ± 15% | |
| L-ICP | 0.800 | < 15% | < 15% | Within ± 15% |
| 10.0 | < 15% | < 15% | Within ± 15% | |
| 200 | < 15% | < 15% | Within ± 15% | |
| L-CD | 2.00 | < 15% | < 15% | Within ± 15% |
| 25.0 | < 15% | < 15% | Within ± 15% | |
| 500 | < 15% | < 15% | Within ± 15% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for UHPLC-MS/MS Analysis[3]
-
Sample Preparation:
-
Thaw frozen plasma samples in a water bath at ambient temperature.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., diazepam) and 10 µL of acetonitrile (B52724).
-
Vortex the mixture for 30 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate (B1210297) and isopropanol (B130326) (1:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 50 µL of acetonitrile and water (1:1, v/v).
-
-
Analysis:
-
Inject a 10 µL aliquot into the UHPLC-MS/MS system.
-
Protocol 2: Protein Precipitation for LC-MS/MS Analysis
-
Sample Preparation:
-
To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
-
Precipitation:
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A C18 column is commonly used, for example, a Bonshell ASB C18 (2.1 mm × 100 mm; 2.7 µm).[3]
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous solution containing an acidifier like formic acid is typical. For example, a mobile phase of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: A flow rate of around 0.2 - 0.5 mL/min is generally used.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[6]
Visualizations
Caption: Experimental workflow for d-THP metabolite analysis.
Caption: Metabolic pathway of this compound.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of l-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra-high-performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jprdi.vn [jprdi.vn]
Addressing the sedative side effects of D-Tetrahydropalmatine in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the sedative side effects of D-Tetrahydropalmatine (D-THP) and its isomers in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the sedative effects of Tetrahydropalmatine (THP)?
A1: The sedative effects of THP are primarily attributed to its action as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][2][3] By blocking these receptors, THP reduces dopaminergic neurotransmission, which plays a crucial role in arousal and wakefulness. Additionally, THP has been shown to modulate the GABAergic system, enhancing the activity of the inhibitory neurotransmitter GABA, which contributes to its sedative and anxiolytic properties.
Q2: Are the sedative effects the same for D-THP, L-THP, and DL-THP?
A2: Research indicates that the different isomers of THP may have varying pharmacological profiles and potencies. The levo-isomer, l-THP (also known as Rotundine), has been more extensively studied and is recognized for its sedative and analgesic properties.[4] The dextro-isomer, d-THP, has been reported to have distinct pharmacological actions, including the depletion of monoamines.[4] One study found that l-THP and dl-THP, but not d-THP, were able to attenuate nicotine-induced conditioned place preference, suggesting stereospecific activity.[5] Therefore, it is crucial to consider the specific isomer being used in experiments, as their sedative potencies may differ.
Q3: At what doses are sedative effects typically observed in animal models?
A3: Sedative effects are dose-dependent. In mice, dl-THP at a dose of 50 mg/kg manifested in sedation and myorelaxation.[6] For l-THP, doses of 5 and 10 mg/kg (intraperitoneal injection) increased non-rapid eye movement sleep in mice.[1] However, some studies have shown that at lower doses, the therapeutic effects of l-THP can be separated from its sedative effects. For instance, l-THP at doses of 6.25, 12.5, and 18.75 mg/kg did not independently affect locomotor activity in mice, but did antagonize hyperactivity induced by oxycodone.[7]
Q4: Can the sedative effects of D-THP be mitigated?
A4: Yes, there are several strategies that can be employed to manage the sedative side effects of D-THP in a research setting. These include careful dose-response studies to identify a therapeutic window with minimal sedation, considering the route and timing of administration, and potentially co-administering a mild CNS stimulant, although this requires careful validation.
Troubleshooting Guide: Managing D-THP Induced Sedation
This guide provides a step-by-step approach to identifying, assessing, and mitigating sedation in animal models during D-THP experiments.
Step 1: Proactive Experimental Design and Dose Selection
-
Problem: Unanticipated sedation is impacting the primary outcomes of the study (e.g., performance in behavioral tasks).
-
Solution: Conduct a preliminary dose-response study to determine the therapeutic window for D-THP in your specific animal model and experimental paradigm. Begin with low doses and carefully escalate while monitoring for signs of sedation. The goal is to identify a dose that provides the desired therapeutic effect with minimal impact on motor function and arousal.
Step 2: Systematic Monitoring and Sedation Assessment
-
Problem: Difficulty in quantifying the level of sedation and differentiating it from other potential confounds.
-
Solution: Implement a standardized protocol for assessing sedation. This should include:
-
Locomotor Activity: Use automated activity chambers to quantify horizontal and vertical movements over a set period. A significant decrease in activity compared to a vehicle-treated control group is a strong indicator of sedation.
-
Behavioral Observation: Employ a sedation scoring system. Observe the animals for posture, righting reflex, response to stimuli (e.g., gentle touch), and general activity levels.
-
Motor Coordination Tests: For more detailed assessment, consider using a rotarod test to evaluate motor coordination and balance.
-
Step 3: Investigating Mitigation Strategies
-
Problem: The therapeutic dose of D-THP consistently produces an unacceptable level of sedation.
-
Solution: Explore pharmacological strategies to counteract the sedative effects. A potential approach is the co-administration of a mild central nervous system (CNS) stimulant. Note: This is a proposed experimental approach and requires thorough validation.
-
Rationale: A CNS stimulant could potentially offset the dopamine receptor blockade and GABAergic enhancement induced by D-THP.
-
Suggested Agent: Caffeine is a well-characterized and relatively safe CNS stimulant that could be explored.
-
Experimental Design: Conduct a factorial design experiment where different doses of D-THP are co-administered with different doses of the chosen stimulant. This will help identify a combination that maintains the therapeutic effect of D-THP while minimizing sedation.
-
Data Presentation
Table 1: Summary of L-THP and DL-THP Effects on Locomotor Activity and Sedation in Rodents
| Isomer | Species | Dose Range | Route of Administration | Observed Effect on Locomotor Activity/Sedation | Citation(s) |
| l-THP | Rat | 10 and 15 mg/kg | Not specified | Significantly inhibited methamphetamine-induced hyperlocomotion. | [8] |
| l-THP | Mouse | 6.25, 12.5, 18.75 mg/kg | Intragastric (i.g.) | Did not affect locomotor activity on its own but antagonized oxycodone-induced hyperactivity. | [7] |
| l-THP | Mouse | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Increased non-rapid eye movement sleep. | [1] |
| l-THP | Rat | 3.75, 7.5, and 15.0 mg/kg | Intraperitoneal (i.p.) | Reduced locomotor activity. | [9] |
| dl-THP | Mouse | 0.5-10 mg/kg | Oral | No alteration in the number of closed-arm entries in the elevated plus-maze, suggesting a lack of sedative effect at these doses. | [6] |
| dl-THP | Mouse | 50 mg/kg | Oral | Manifested sedation and myorelaxation. | [6] |
Experimental Protocols
Protocol 1: Assessment of Sedation Using an Open Field Test
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer D-THP or vehicle control at the desired dose and route.
-
Test Initiation: At the time of peak drug effect (determined from pharmacokinetic studies or pilot experiments), place the animal in the center of the open field arena (e.g., a 40x40 cm box).
-
Data Collection: Record the animal's activity for a predefined period (e.g., 15-30 minutes) using an automated tracking system. Key parameters to measure include:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (vertical activity)
-
-
Analysis: Compare the activity parameters between the D-THP treated groups and the vehicle control group using appropriate statistical tests. A significant decrease in these parameters is indicative of sedation.
Protocol 2: Proposed Experimental Design for Mitigating Sedation with a Co-administered Stimulant
-
Objective: To determine if a CNS stimulant can reverse D-THP-induced sedation without compromising its therapeutic efficacy.
-
Animal Model: Use an established animal model relevant to the therapeutic indication of D-THP (e.g., a model of addiction or pain).
-
Groups:
-
Group 1: Vehicle (for D-THP) + Vehicle (for stimulant)
-
Group 2: Therapeutic dose of D-THP + Vehicle (for stimulant)
-
Group 3: Vehicle (for D-THP) + Dose range of stimulant
-
Group 4: Therapeutic dose of D-THP + Dose range of stimulant
-
-
Procedure:
-
Administer the stimulant at an appropriate time point before D-THP administration to ensure overlapping peak effects.
-
Conduct the primary therapeutic efficacy test (e.g., drug self-administration, pain threshold assessment).
-
Immediately following the efficacy test, assess sedation using the Open Field Test (Protocol 1).
-
-
Outcome Measures:
-
Efficacy: Measure the primary outcome of the therapeutic model.
-
Sedation: Measure locomotor activity and other signs of sedation.
-
-
Analysis: Analyze the data using a two-way ANOVA to assess the main effects of D-THP and the stimulant, as well as their interaction. The desired outcome is a significant therapeutic effect of D-THP with no significant difference in locomotor activity between the co-administration group and the vehicle control group.
Visualizations
Caption: Signaling pathway of D-THP-induced sedation.
Caption: Experimental workflow for managing D-THP-induced sedation.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor intestinal absorption of D-Tetrahydropalmatine in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor intestinal absorption of D-Tetrahydropalmatine (D-THP) in pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of D-THP in Pre-clinical Animal Models
Symptoms:
-
Consistently low plasma concentrations of D-THP following oral administration.
-
Area under the curve (AUC) and maximum concentration (Cmax) values are significantly lower than those observed after intravenous administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes:
-
Poor Intestinal Permeability: D-THP is known to be inadequately absorbed through the intestinal wall.[1][2]
-
P-glycoprotein (P-gp) Efflux: D-THP is a substrate of the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, limiting its absorption.[3] This effect is stereoselective, potentially affecting d-THP more than l-THP.[3]
-
Rapid Metabolism: First-pass metabolism in the gut and liver can significantly reduce the amount of D-THP reaching systemic circulation.
-
Poor Aqueous Solubility: The inherent solubility of D-THP may limit its dissolution in the gastrointestinal fluids.
Suggested Solutions:
-
Co-administration with a P-gp Inhibitor:
-
Rationale: To investigate the impact of P-gp mediated efflux on D-THP absorption.
-
Experimental Protocol: Co-administer D-THP with a known P-gp inhibitor, such as verapamil (B1683045). In an in-situ single-pass intestinal perfusion model in rats, the co-perfusion of THP with verapamil resulted in a significant increase in its absorption rate constant (ka) and effective permeability (Peff).[3]
-
-
Advanced Formulation Strategies:
-
Rationale: To enhance the solubility, dissolution rate, and intestinal uptake of D-THP.
-
Recommended Formulations:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the oral bioavailability of D-THP by forming fine oil-in-water microemulsions in the gastrointestinal tract, which enhances absorption.[1][4] Studies have shown that SMEDDS can increase the relative bioavailability of l-THP by over 3-fold compared to a suspension.[4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate D-THP, protecting it from degradation and enhancing its absorption.
-
Amorphous Solid Dispersions: This technique can improve the dissolution rate and oral bioavailability of poorly soluble compounds. A binary amorphous solid dispersion of THP has been shown to significantly increase its bioavailability.[1]
-
Hydrochloride Freeze-Dried Powder: This formulation has been reported to significantly elevate Cmax, AUC, and overall bioavailability.[1]
-
-
Issue 2: High Variability in Pharmacokinetic Parameters Between Subjects
Symptoms:
-
Large standard deviations in Cmax and AUC values across a cohort of animals.
-
Difficulty in establishing a clear dose-response relationship.
Possible Causes:
-
Genetic Polymorphisms: Variations in the expression and activity of P-gp and metabolizing enzymes (e.g., Cytochrome P450s) among animals can lead to significant differences in D-THP absorption and metabolism.
-
Differences in Gastrointestinal Physiology: Factors such as gastric emptying time, intestinal motility, and gut microbiome composition can vary between animals and influence drug absorption.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can alter the absorption of D-THP.
Suggested Solutions:
-
Use of Homogenous Animal Strains: Employing well-characterized, inbred animal strains can help minimize genetic variability.
-
Controlled Feeding Conditions: Standardize the feeding schedule of the animals before and during the pharmacokinetic study to minimize food-related effects on absorption.
-
Increased Sample Size: A larger number of animals per group can help to improve the statistical power of the study and provide a more accurate representation of the pharmacokinetic profile.
-
Consideration of Co-formulated Herbal Extracts: Some studies suggest that the presence of other compounds in herbal extracts can alter the pharmacokinetics of D-THP. For example, co-administration with components of Angelica dahurica has been shown to increase D-THP levels in the blood and brain.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral absorption of this compound?
A1: The poor oral absorption of D-THP is multifactorial, but a key contributor is its susceptibility to efflux by the P-glycoprotein (P-gp) transporter in the intestinal wall.[3] This transporter actively pumps D-THP back into the intestinal lumen, thereby reducing its net absorption into the bloodstream. Additionally, its inherent physicochemical properties may also contribute to poor permeability and solubility.[1][2]
Q2: How can I improve the bioavailability of D-THP in my pharmacokinetic studies?
A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of D-THP. Self-microemulsifying drug delivery systems (SMEDDS) have demonstrated a significant increase in bioavailability, in some cases by over 200% in animal models compared to a standard suspension.[1] Other successful approaches include the use of hydrochloride freeze-dried powders and binary amorphous solid dispersions.[1]
Q3: Is there a difference in the intestinal absorption of the different enantiomers of Tetrahydropalmatine (B600727)?
A3: Yes, there is evidence of stereoselective absorption. Studies have shown a significant difference in the absorption of l-THP and dl-THP (the racemic mixture) in the jejunum of rats.[3] This difference is likely due to the stereoselective interaction with P-glycoprotein, with d-THP being a more avid substrate for P-gp mediated efflux.[3] Consequently, the l-enantiomer (B50610) generally exhibits higher plasma concentrations and a larger AUC compared to the d-enantiomer after oral administration of the racemate.[5]
Q4: What are the expected pharmacokinetic parameters for D-THP in rats?
A4: The pharmacokinetic parameters of D-THP can vary significantly depending on the formulation used. Below is a summary of reported data from studies in rats.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tetrahydropalmatine (THP) Enantiomers in Rats after Oral Administration of rac-THP
| Enantiomer | Cmax (µg/mL) | AUC (0-∞) (µg·h/mL) |
| (-)-THP | 1.93 ± 0.36 | 6.65 ± 2.34 |
| (+)-THP | 1.11 ± 0.25 | 2.03 ± 0.45 |
| Data from a study where rats were orally administered racemic-THP.[5] |
Table 2: Relative Bioavailability of l-THP in Different Formulations in Rat Brain
| Formulation | Relative Bioavailability (%) |
| l-THP Suspension | 100 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 325 |
| This table shows a 3.25-fold increase in the relative bioavailability of l-THP with the SMEDDS formulation compared to the suspension.[4] |
Table 3: Improvement in Oral Bioavailability of l-THP with SMEDDS in Rabbits
| Formulation | Improvement in Oral Bioavailability (%) |
| l-THP Suspension | 100 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 198.63 |
| This study in a rabbit model demonstrated a nearly 2-fold increase in the oral bioavailability of l-THP with SMEDDS.[6] |
Experimental Protocols
Protocol 1: In-situ Single Pass Intestinal Perfusion in Rats
This protocol is adapted from studies investigating the intestinal absorption mechanism of D-THP.[3]
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The rats are anesthetized, and the abdomen is opened with a midline incision.
-
Intestinal Segment Isolation: A segment of the small intestine (e.g., jejunum) is carefully isolated.
-
Cannulation: The inlet and outlet cannulas are inserted into the proximal and distal ends of the isolated intestinal segment, respectively. The segment is then rinsed with saline solution pre-warmed to 37°C.
-
Perfusion: The D-THP solution (at various concentrations, with or without a P-gp inhibitor like verapamil) is perfused through the intestinal segment at a constant flow rate.
-
Sample Collection: The perfusate is collected at specific time intervals from the outlet cannula.
-
Analysis: The concentration of D-THP in the collected perfusate is determined by a validated analytical method, such as HPLC.
-
Calculation of Absorption Parameters: The absorption rate constant (ka) and effective permeability (Peff) are calculated based on the difference in D-THP concentration between the initial and collected perfusate.
Visualizations
Caption: Workflow for a typical in-vivo pharmacokinetic study of D-THP.
Caption: P-glycoprotein mediated efflux of D-THP in an intestinal enterocyte.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. [Difference absorption of l-tetrahydropalmatine and dl-tetrahydropalmatine in intestine of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of solidified self-microemulsifying drug delivery systems containing l-tetrahydropalmatine: Design of experiment approach and bioavailability comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential cardiac and neurological toxicity of D-Tetrahydropalmatine at high doses
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential cardiac and neurological toxicity of D-Tetrahydropalmatine (D-THP) at high doses.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with D-THP.
Q1: We are observing unexpected cytotoxicity in our cell-based assays at concentrations we predicted to be non-toxic. What are the potential causes?
A1: Several factors could contribute to this discrepancy:
-
Compound Purity and Stability: Verify the purity of your D-THP sample. Impurities from synthesis or degradation products could be more toxic than the compound itself. Ensure proper storage conditions to prevent degradation.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using might be particularly sensitive to D-THP's effects. It's advisable to test a panel of cell lines if possible.
-
Assay Interference: D-THP, being a colored compound, might interfere with colorimetric or fluorometric assays (e.g., MTT, neutral red). Include a "compound-only" control (D-THP in media without cells) to correct for any background signal.[1]
-
High Cell Density: Excessively high cell density can lead to nutrient depletion and accumulation of waste products, which can exacerbate cytotoxicity. Optimize your cell seeding density for the duration of your assay.[2]
Q2: Our in-vitro cardiotoxicity results for D-THP are inconsistent. Sometimes we observe a protective effect, and other times we see signs of toxicity. How can we interpret this?
A2: This is likely due to the dose-dependent and context-dependent effects of D-THP.
-
Biphasic Dose-Response: Like many compounds, D-THP might have a biphasic or hormetic effect. At lower concentrations, it may exhibit protective effects, as seen in some studies on myocardial ischemia-reperfusion injury.[3][4] At higher concentrations, these effects may be lost or overt toxicity may manifest. A comprehensive dose-response curve with a wide range of concentrations is crucial.
-
Experimental Model: The choice of your in-vitro model is critical.
-
Endpoint Measurement: The specific endpoint you are measuring will influence the results. For example, an assay measuring apoptosis might show protection at a dose that an electrophysiology assay (like a hERG assay) shows ion channel blockade.
Q3: We are planning an in-vivo neurotoxicity study for high-dose D-THP. What are appropriate positive controls to include?
A3: The selection of a positive control should be based on the expected mechanism of neurotoxicity. Since D-THP is a dopamine (B1211576) receptor antagonist, a good positive control would be a compound with a well-characterized neurotoxic profile related to the dopaminergic system.
-
Haloperidol: A potent D2 receptor antagonist, which at high doses can induce extrapyramidal side effects and has a well-documented neurochemical profile.[6]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A classic neurotoxin used to create animal models of Parkinson's disease by destroying dopaminergic neurons. This would be a strong positive control for neuronal death in relevant brain regions.
-
Amphetamine: While it has a different mechanism (dopamine releaser), at high doses, it can be neurotoxic to dopamine neurons and could serve as a positive control for behavioral and neurochemical changes.
It is crucial for a laboratory to have historical data on its positive controls to demonstrate the sensitivity and reliability of the chosen assays.[7][8][9]
Q4: Our hERG assay is showing a positive signal for D-THP. Does this automatically mean it's cardiotoxic?
A4: Not necessarily, but it is a significant finding that requires further investigation.
-
hERG Channel Blockade: A positive signal in a hERG assay indicates that D-THP blocks the hERG potassium channel.[10][11] This can delay cardiac repolarization, leading to a prolonged QT interval, which is a risk factor for a serious arrhythmia called Torsades de Pointes.[11]
-
Integrated Risk Assessment: hERG blockade is a critical indicator, but it doesn't tell the whole story. Some drugs that block hERG channels also affect other ion channels (e.g., calcium or sodium channels) in a way that mitigates the arrhythmia risk. A comprehensive in-vitro proarrhythmia assay (CiPA) approach, which evaluates effects on multiple ion channels, is recommended.[12]
-
In-vivo Correlation: The ultimate confirmation of cardiotoxicity requires in-vivo studies in animal models to assess for actual ECG changes (QT prolongation) at relevant exposures.
Quantitative Data
The following tables summarize quantitative data from preclinical studies on l-Tetrahydropalmatine (the more active enantiomer). Data on high-dose toxicity of D-THP is limited in publicly available literature.
Table 1: In-vivo Effects of l-Tetrahydropalmatine in Rodent Models
| Species | Model | Dose Range | Route | Observed Effect | Reference |
| Rat | Myocardial Ischemia-Reperfusion | 10-40 mg/kg | i.v. | Dose-dependent decrease in infarct size and plasma creatine (B1669601) kinase. | [3] |
| Rat | General Anesthesia | 1-10 mg/kg | i.v. | Hypotension and bradycardia. | [6][13] |
| Mouse | Neuropathic Pain | 1-4 mg/kg | i.p. | Dose-dependent antihyperalgesic effect. | |
| Rat | Single Prolonged Stress | 10-50 mg/kg | i.p. | Anxiolytic and antidepressant-like effects at 50 mg/kg. | [14] |
| Rat | Cocaine Self-Administration | 1.25-5.0 mg/kg | i.p. | Reduction in methamphetamine self-administration. |
Table 2: Human Overdose Case Reports of Tetrahydropalmatine
| Number of Cases | Compound | Serum Concentration | Clinical Manifestation | Outcome | Reference |
| 9 adults | Tetrahydropalmatine | <0.1-1.2 mg/L (<0.3-3.4 µmol/L) | Mild neurological disturbance | Quick recovery | [15] |
Experimental Protocols
1. In-vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
-
Objective: To assess the potential of D-THP to induce functional cardiotoxicity and cytotoxicity in a human-relevant model.
-
Methodology:
-
Cell Culture: Culture hiPSC-CMs as a spontaneously beating monolayer on microelectrode array (MEA) plates or 96-well plates suitable for calcium imaging.
-
Compound Preparation: Prepare a stock solution of D-THP in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the final desired concentrations in the culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%.
-
Functional Assessment (MEA):
-
Record baseline electrophysiological parameters (field potential duration, beat rate, arrhythmia).
-
Add D-THP at various concentrations and record the changes in these parameters over time (e.g., 30 minutes to 24 hours).
-
-
Functional Assessment (Calcium Flux):
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Record baseline calcium transients (amplitude, duration, decay rate).
-
Add D-THP and record changes in calcium cycling.[16]
-
-
Cytotoxicity Assessment:
-
After the desired incubation period with D-THP, perform a cytotoxicity assay.
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
ATP Assay: Measure intracellular ATP levels as an indicator of cell viability and metabolic activity.[17]
-
High-Content Imaging: Use fluorescent dyes to assess cell viability (e.g., Calcein AM for live cells, Propidium Iodide for dead cells) and mitochondrial membrane potential (e.g., JC-10).[16]
-
-
-
Controls:
-
Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells.
-
Positive Controls: Known cardiotoxic compounds such as doxorubicin (B1662922) (for cytotoxicity), E-4031 (for hERG blockade and field potential prolongation), and isoproterenol (B85558) (for effects on beat rate).
-
2. In-vivo Neurotoxicity Assessment in Rodents
-
Objective: To evaluate the potential for high-dose D-THP to induce neurological deficits.
-
Methodology:
-
Animals: Use adult male and female rats or mice.
-
Dosing: Administer D-THP via a relevant route (e.g., intraperitoneal or oral gavage) at a range of doses, including a high dose expected to produce adverse effects. A dose-escalation study may be necessary to determine the maximum tolerated dose.
-
Behavioral Assessments:
-
Functional Observational Battery (FOB): A systematic observation of autonomic function, neuromuscular function, and sensorimotor responses.
-
Motor Activity: Assess spontaneous locomotor activity in an open field.
-
Motor Coordination: Use a rotarod test to evaluate balance and coordination.
-
Cognitive Function: Employ tests like the Morris water maze or passive avoidance to assess learning and memory.
-
-
Neurochemical Analysis: Following the behavioral assessments, collect brain tissue (e.g., striatum, prefrontal cortex) to measure levels of dopamine and its metabolites using techniques like HPLC.
-
Histopathology: Perfuse the animals and prepare brain sections for histological analysis to look for signs of neuronal damage or neuroinflammation (e.g., using markers like Fluoro-Jade for degenerating neurons or Iba1 for microglia activation).
-
-
Controls:
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats | PLOS One [journals.plos.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Cardioprotective Effects of Tetrahydropalmatine on Acute Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Undertaking positive control studies as part of developmental neurotoxicity testing: a report from the ILSI Research Foundation/Risk Science Institute expert working group on neurodevelopmental endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A qualitative retrospective analysis of positive control data in developmental neurotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redbook 2000: IV.C.10. Neurotoxicity Studies | FDA [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. hERG Assay | PPTX [slideshare.net]
- 12. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Antihypertensive effects of DL-tetrahydropalmatine: an active principle isolated from Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydropalmatine poisoning: diagnoses of nine adult overdoses based on toxicology screens by HPLC with diode-array detection and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
Technical Support Center: Enantioselective Separation of Tetrahydropalmatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of D-Tetrahydropalmatine (D-THP) and L-Tetrahydropalmatine (L-THP).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of D-THP and L-THP enantiomers important?
A1: The separation of D-THP and L-THP is crucial because the two enantiomers exhibit different pharmacological activities. L-Tetrahydropalmatine is the more potent enantiomer, known for its analgesic and sedative effects, and is the active component in many pharmaceutical applications.[1][2] It primarily acts as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][3] D-THP has different pharmacological properties and may contribute to side effects. Therefore, to ensure the therapeutic efficacy and safety of drugs containing Tetrahydropalmatine, it is essential to isolate the L-enantiomer.
Q2: What are the primary methods for separating D-THP and L-THP?
A2: The most common and effective methods for the enantioselective separation of D- and L-Tetrahydropalmatine are chromatographic techniques. These include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][5]
-
Molecularly Imprinted Polymers (MIPs): This technique involves creating a polymer with specific recognition sites for one of the enantiomers. MIPs can be used as a solid-phase extraction (SPE) material for selective enrichment or as a stationary phase in HPLC.[3][6][7]
Q3: What is the mechanism of action of L-Tetrahydropalmatine that necessitates its purification?
A3: L-Tetrahydropalmatine is a dopamine receptor antagonist, primarily targeting D1 and D2 receptors.[1][3] By blocking these receptors, it modulates downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA pathway, which is involved in various neurological processes. This antagonism is believed to be the basis for its therapeutic effects, such as analgesia and its potential in treating addiction. The precise control of dosage and enantiomeric purity is vital to achieve the desired pharmacological response.
Troubleshooting Guides for Chiral HPLC Separation
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the enantiomers.
-
The two enantiomeric peaks are heavily overlapped, with a resolution factor (Rs) significantly less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. Not all chiral columns can resolve all enantiomers. Action: Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H; or protein-based). Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[4] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly influences enantioselectivity. The type of organic modifier (e.g., isopropanol (B130326), ethanol), its concentration, and the presence of additives are key factors. Action: Systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier. For reversed-phase, modify the organic-aqueous ratio and the pH. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can dramatically improve resolution. |
| Incorrect Flow Rate | Chiral separations are often more sensitive to flow rate than achiral separations. Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Lower flow rates can increase the interaction time with the CSP and improve resolution, though it will increase the analysis time. |
| Inappropriate Column Temperature | Temperature affects the thermodynamics of the chiral recognition process. Action: Experiment with different column temperatures. Both increasing and decreasing the temperature can improve resolution, so it's a valuable parameter to screen. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetric peaks with a drawn-out tail on the right side.
-
Tailing factor (Tf) greater than 1.2.[8]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can interact with basic analytes like THP, causing tailing. Action: Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to mask the silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Action: Reduce the sample concentration or injection volume. |
| Matrix Effects | Components from the sample matrix (e.g., extracts from plant material) can interfere with the chromatography. Action: Improve the sample preparation procedure. Include a solid-phase extraction (SPE) step, potentially using a molecularly imprinted polymer (MIP) selective for THP, to clean up the sample before injection.[6] |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Dissolve the sample in the mobile phase or a solvent with a similar or weaker eluotropic strength. |
Data Presentation
Table 1: Comparison of Chiral Separation Methods for Tetrahydropalmatine Enantiomers
| Method | Chiral Selector/Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Key Advantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | n-Hexane/Isopropanol with additives | > 1.5 (achievable) | Varies | Broad applicability, well-established methods.[4] |
| Molecularly Imprinted Polymer (MIP) - HPLC | L-THP imprinted monolithic column | Acetonitrile/Water | Baseline separation | > 1.5 | High selectivity, potential for online sample enrichment.[6][9] |
| Molecularly Imprinted Polymer - SPE | THP-imprinted polymer | - | N/A | High | Selective extraction and purification from complex matrices.[3][7] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of D/L-Tetrahydropalmatine
This protocol is a general guideline and should be optimized for your specific instrument and sample.
-
Sample Preparation (from Corydalis extract):
-
Extract the powdered plant material with methanol (B129727) or ethanol.
-
Evaporate the solvent to obtain a crude extract.
-
Perform an acid-base extraction to isolate the alkaloid fraction.
-
Further purify the alkaloid fraction using solid-phase extraction (SPE). A C18 cartridge can be used for initial cleanup, followed by a more selective MIP-SPE if available.
-
Dissolve the final extract in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or a similar polysaccharide-based CSP).
-
Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The ratio of hexane (B92381) to isopropanol and the concentration of DEA may need optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C (can be varied for optimization).
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for D-THP and L-THP based on a reference standard.
-
Calculate the resolution (Rs), selectivity (α), and tailing factor (Tf) to assess the quality of the separation.
-
Quantify the enantiomeric excess (ee%) if required.
-
Protocol 2: Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE) for L-THP Enrichment
-
MIP Cartridge Conditioning:
-
Wash the MIP cartridge with a suitable solvent (e.g., methanol/acetic acid) to remove any template molecules.
-
Equilibrate the cartridge with the loading solvent.
-
-
Sample Loading:
-
Dissolve the crude extract in the loading solvent.
-
Pass the sample through the MIP cartridge at a slow flow rate to allow for binding of L-THP.
-
-
Washing:
-
Wash the cartridge with a solvent that removes interfering compounds but does not elute the bound L-THP.
-
-
Elution:
-
Elute the L-THP from the cartridge using a strong solvent mixture (e.g., methanol with a small percentage of acetic acid).
-
-
Analysis:
-
Analyze the eluted fraction by achiral or chiral HPLC to determine the purity and recovery of L-THP.
-
Visualizations
L-Tetrahydropalmatine Signaling Pathway
Caption: L-THP's antagonistic action on dopamine D1 and D2 receptors.
Experimental Workflow for Chiral Separation
Caption: A typical workflow for the chiral separation of THP from plant material.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Determination of DL-tetrahydropalmatine in Corydalis yanhusuo by L-tetrahydropalmatine imprinted monolithic column coupling with reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecularly Imprinted Polymers for the Identification and Separation of Chiral Drugs and Biomolecules [ouci.dntb.gov.ua]
- 8. uhplcs.com [uhplcs.com]
- 9. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
Technical Support Center: Method Refinement for Baseline Separation of THP Enantiomers via HPLC
Welcome to the technical support center for the chiral separation of Tetrahydropalmatine (THP) enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to achieve robust, baseline separation of THP enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving baseline separation of THP enantiomers?
A1: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for the enantioseparation of a wide range of chiral compounds, including alkaloids like THP.[1] For THP, columns such as CHIRALPAK® AD-H and CHIRALCEL® OJ-H have been shown to be effective.
Q2: I am not seeing any separation between the THP enantiomers. What should I do first?
A2: First, confirm that your chosen CSP is suitable for THP. If it is, the next step is to optimize the mobile phase. In normal-phase chromatography, the ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a key parameter influencing selectivity. Systematically varying this ratio is a crucial first step in method development.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like THP is often due to secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. Adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak symmetry by minimizing these interactions.[1]
Q4: My retention times are drifting. What are the likely causes and solutions?
A4: Retention time drift can be caused by several factors. A primary cause in chiral separations is insufficient column equilibration. Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, so ensure you flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.[1] Other causes include inconsistent mobile phase preparation and temperature fluctuations. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[1]
Q5: Can I switch the elution order of the THP enantiomers?
A5: While not always predictable, the elution order of enantiomers can sometimes be reversed by changing the chiral stationary phase (e.g., from an amylose-based to a cellulose-based column), altering the alcohol modifier in the mobile phase (e.g., switching from isopropanol to ethanol), or changing the column temperature.[2]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:
References
Technical Support Center: Mitigating D-Tetrahydropalmatine Interference in Neurochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by D-Tetrahydropalmatine (D-THP) interference in neurochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-THP) and why does it interfere with neurochemical assays?
A1: this compound (also known as l-Tetrahydropalmatine or Rotundine) is a bioactive isoquinoline (B145761) alkaloid found in several herbal preparations.[1][2] It functions as a potent antagonist at dopamine (B1211576) D1, D2, and D3 receptors.[3][4] Its interference in neurochemical assays stems from its ability to bind to these and other neuroreceptors, as well as its intrinsic physicochemical properties that can affect analytical measurements.
Q2: Which neurochemical assays are most susceptible to D-THP interference?
A2: Assays that are highly susceptible to D-THP interference include:
-
Radioligand Binding Assays: Specifically for dopamine, serotonin (B10506), and adrenergic receptors, due to D-THP's direct competition with radioligands for receptor binding sites.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): Used for quantifying dopamine, serotonin, and their metabolites. D-THP may co-elute with these neurotransmitters or have electrochemical properties that interfere with their detection.[5]
-
Spectrophotometric and Fluorometric Assays: D-THP has a maximum UV absorbance at approximately 282 nm, which could interfere with assays that use this wavelength range for detection.
Q3: What are the known binding affinities of D-THP for various neuroreceptors?
A3: D-THP is known to bind to a range of dopamine, serotonin, and adrenergic receptors. The binding affinities (Ki) for some of these receptors are summarized in the table below. This broad receptor-binding profile highlights the potential for widespread interference in assays targeting these systems.[4][6]
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) |
| Dopamine | D1 | ~124 nM |
| D2 | ~388 nM | |
| D3 | Significant Affinity (Qualitative)[4] | |
| Serotonin | 5-HT1A | ~340 nM[6] |
| 5-HT1D | Significant Affinity (Qualitative)[4] | |
| 5-HT7 | Significant Affinity (Qualitative)[4] | |
| Adrenergic | α1A | Significant Affinity (Qualitative)[4] |
| α2A | Significant Affinity (Qualitative)[4] |
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when D-THP is present in experimental samples.
Issue 1: Inaccurate quantification of dopamine and serotonin using HPLC-ECD.
Possible Cause: Co-elution of D-THP with the analytes of interest or interference from D-THP at the electrode surface.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Mobile Phase Adjustment: Modify the pH or the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase to alter the retention times of D-THP and the neurotransmitters. A gradient elution may be necessary to achieve baseline separation.
-
Column Selection: Consider using a different type of HPLC column. A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity to resolve D-THP from dopamine and serotonin.
-
-
Sample Preparation and Cleanup:
-
Solid-Phase Extraction (SPE): Develop an SPE protocol to selectively remove D-THP from the sample before injection. This could involve using a sorbent that has a high affinity for D-THP but not for the neurotransmitters of interest.
-
Liquid-Liquid Extraction (LLE): Utilize the differential solubility of D-THP and the neurotransmitters in immiscible solvents to perform a liquid-liquid extraction.
-
-
Electrochemical Detector Optimization:
-
Adjust the potential of the working electrode to a voltage that maximizes the signal for the neurotransmitters while minimizing the signal from D-THP.
-
Issue 2: Unexpectedly low specific binding in a dopamine D2 receptor radioligand binding assay.
Possible Cause: D-THP in the sample is competing with the radioligand for binding to the D2 receptors, leading to an underestimation of the specific binding.
Troubleshooting Steps:
-
Account for the Presence of a Competing Ligand:
-
Modify the Assay Protocol:
-
Increase Radioligand Concentration: While keeping the radioligand concentration below its Kd is generally recommended, a slight increase might be necessary to overcome the competitive effects of D-THP. However, this may also increase non-specific binding.
-
Pre-incubation with a D-THP antagonist: If a specific antagonist for D-THP that does not bind to the receptor of interest is available, it could be used to neutralize the effect of D-THP. This approach is highly specific and requires careful validation.
-
-
Sample Purification:
-
Prior to conducting the binding assay, use techniques like SPE or LLE to remove D-THP from the sample.
-
Experimental Protocols
Protocol 1: HPLC-ECD for the Simultaneous Determination of Dopamine, Serotonin, and D-THP
This protocol provides a starting point for developing a method to separate and quantify dopamine, serotonin, and D-THP. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (Brain Tissue Homogenate):
- Immediately after dissection, homogenize the brain tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing 0.1 mM EDTA.
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC-ECD Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase: A filtered and degassed solution of 100 mM sodium phosphate, 0.5 mM EDTA, 1.0 mM sodium octyl sulfate, and 15% (v/v) methanol, adjusted to pH 3.5 with phosphoric acid.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 20 µL.
- Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode. Set the potential to +0.75 V.
3. Data Analysis:
- Create a standard curve for each analyte (dopamine, serotonin, and D-THP) by injecting known concentrations.
- Identify and quantify the peaks in the sample chromatograms based on their retention times and the standard curves.
Protocol 2: Dopamine D2 Receptor Radioligand Competition Binding Assay in the Presence of D-THP
This protocol describes how to perform a competition binding assay and account for the presence of D-THP.
1. Materials:
- Membrane preparation containing dopamine D2 receptors.
- Radioligand (e.g., [3H]-Spiperone).
- Unlabeled competitor (your test compound).
- D-THP standard.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
2. Assay Procedure:
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of your test compound at various concentrations, and 50 µL of the D-THP-containing sample (or a known concentration of D-THP standard for control experiments).
- Add 50 µL of the radioligand at a concentration close to its Kd.
- Initiate the binding reaction by adding 50 µL of the membrane preparation.
- Incubate at room temperature for 60 minutes.
- Terminate the assay by rapid filtration through a glass fiber filter, followed by three washes with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Generate a competition curve by plotting the percentage of specific binding against the log concentration of your test compound.
- Determine the IC50 value of your test compound.
- Calculate the Ki of your test compound using the Cheng-Prusoff equation, taking into account the concentration and Kd of the radioligand, and the concentration and Ki of D-THP for the D2 receptor.[7][8][9]
Visualizations
Caption: D-THP's interactions with multiple neuroreceptor systems.
Caption: Workflow for mitigating D-THP interference in HPLC-ECD.
Caption: Logical flow for a competitive binding assay with D-THP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. chem.uwec.edu [chem.uwec.edu]
Optimization of brain tissue extraction for D-Tetrahydropalmatine analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of D-Tetrahydropalmatine (D-THP) extraction from brain tissue for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-THP) and why is its analysis in brain tissue critical? A1: this compound (D-THP) is a bioactive isoquinoline (B145761) alkaloid found in several medicinal plants. Its analysis in brain tissue is crucial for neuroscience and pharmaceutical research due to its wide range of neuropharmacological effects, including analgesic, sedative, and anti-addictive properties.[1][2] Accurate quantification in the brain helps in understanding its pharmacokinetics, pharmacodynamics, and mechanism of action, particularly its interaction with neurotransmitter systems.[3][4]
Q2: What are the primary challenges when extracting D-THP from brain tissue? A2: The primary challenges stem from the complexity of the brain matrix. The brain is a lipid-rich organ, which can lead to significant matrix effects during analysis, such as ion suppression in mass spectrometry. Other challenges include achieving high and reproducible recovery, ensuring the stability of D-THP during the extraction process, and obtaining sufficient sensitivity to detect low concentrations of the analyte.[5][6] Additionally, D-THP has relatively low oral bioavailability, which can result in low concentrations in brain tissue, demanding highly efficient extraction and sensitive analytical methods.[1]
Q3: What is the principal mechanism of action for D-THP in the brain? A3: D-THP primarily acts as a dopamine (B1211576) receptor antagonist, with activity at both D1 and D2 receptors.[2][7][8] It has been shown to preferentially block D2 receptors in key brain regions like the striatum.[9] By antagonizing the inhibitory D2 autoreceptors, D-THP can lead to an increase in dopamine release and metabolism.[8] This antagonism also relieves the inhibition of adenylyl cyclase, leading to increased activity of Protein Kinase A (PKA) signaling pathways, which is linked to its effects on reducing ethanol (B145695) consumption.[10] D-THP also interacts with serotonergic and noradrenergic systems, contributing to its complex pharmacological profile.[1][9]
Q4: Which analytical technique is most suitable for D-THP quantification in brain samples? A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique for the quantification of D-THP in complex biological matrices like brain tissue.[11][12][13] LC-MS/MS offers high sensitivity, allowing for low limits of detection and quantification, and high selectivity, which helps to minimize interference from endogenous matrix components.[5][6]
Troubleshooting Guide
Problem: Low or inconsistent recovery of D-THP.
-
Possible Cause 1: Inefficient Tissue Homogenization. If the brain tissue is not completely homogenized, the extraction solvent cannot efficiently access the entire sample, leading to incomplete extraction.
-
Solution: Ensure the tissue is thoroughly minced or processed into a paste-like consistency before adding the lysis/extraction buffer.[14] Use a high-quality mechanical homogenizer (e.g., bead beater or ultrasonic probe) and keep the sample on ice to prevent degradation. Verify that the ratio of tissue weight to solvent volume is optimal.
-
-
Possible Cause 2: Suboptimal Extraction Solvent. The choice of solvent and its pH are critical for efficiently partitioning the analyte from the tissue matrix into the liquid phase.
-
Solution: D-THP is an alkaloid, so its solubility is pH-dependent. An acidified organic solvent, such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid, is often effective.[6][15] Test different solvent systems to find the one that provides the best recovery. A sequential extraction approach, starting with a polar buffer followed by a more nonpolar or acidic solvent, can also be effective for complex matrices.[16]
-
-
Possible Cause 3: Analyte Adsorption or Degradation. D-THP may adsorb to plasticware or be degraded by endogenous enzymes released during homogenization.
-
Solution: Use low-adhesion microcentrifuge tubes. Ensure all extraction steps are performed quickly and at low temperatures (e.g., 4°C) to minimize enzymatic activity.[15] The use of protease inhibitors, while common for protein extraction, may be considered if degradation is suspected, though solvent-based precipitation is often sufficient.
-
Problem: Significant matrix effects (ion suppression/enhancement) in LC-MS/MS analysis.
-
Possible Cause 1: Co-elution of Phospholipids. The brain's high lipid content is a major source of matrix effects. Phospholipids can co-elute with D-THP and suppress its ionization in the MS source.
-
Solution: Implement a more rigorous sample cleanup procedure. Protein precipitation alone may not be sufficient. Consider adding a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step after initial extraction.[12] SPE cartridges like reversed-phase (C18) or mixed-mode phases can effectively remove lipids.
-
-
Possible Cause 2: Insufficient Chromatographic Separation. If D-THP elutes very early or co-elutes with a large number of matrix components, ion suppression is more likely.
-
Solution: Optimize the HPLC/UPLC method. Use a column with a different selectivity (e.g., a Pentafluorophenyl (PFP) column for complex lipid-rich samples) or adjust the mobile phase gradient to better separate D-THP from the "matrix front".[5] Ensure a stable internal standard that co-elutes closely with the analyte is used to compensate for matrix effects.
-
Problem: Difficulty achieving the required Limit of Quantification (LOQ).
-
Possible Cause 1: Inefficient Sample Concentration. After extraction, the sample may be too dilute.
-
Solution: After the extraction and cleanup steps, include a solvent evaporation step (e.g., using a gentle stream of nitrogen or a vacuum concentrator) and reconstitute the sample in a smaller volume of mobile phase.[15] Be sure to validate that the analyte is not lost during evaporation.
-
-
Possible Cause 2: Suboptimal Mass Spectrometer Settings. The MS parameters may not be optimized for D-THP.
-
Solution: Perform a thorough optimization of MS parameters by infusing a pure standard of D-THP. Optimize the precursor-to-product ion transitions (MRM), collision energy, and source parameters (e.g., spray voltage, gas temperatures) to maximize the signal-to-noise ratio for the analyte.
-
Experimental Protocols & Workflows
Overall Experimental Workflow
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Brain pharmacokinetics and tissue distribution of tetrahydropalmatine enantiomers in rats after oral administration of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]
- 5. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Sensitive Liquid Chromatography/Tandem Mass Spectrometry Methods for Quantification of Bendamustine in Mouse Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tigecycline in rat brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanoporetech.com [nanoporetech.com]
- 15. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Controlling for D-Tetrahydropalmatine's Effects on Motor Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Tetrahydropalmatine (d-THP). The focus is to provide clear, actionable guidance on how to control for the compound's effects on motor function in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound (d-THP) on motor function?
A1: this compound (l-THP), the levorotatory isomer of tetrahydropalmatine, is known to have sedative properties and can produce dose-dependent reductions in locomotor activity.[1] As a dopamine (B1211576) receptor antagonist, it can interfere with motor control, which is a crucial consideration for researchers investigating its other therapeutic effects.[1][2] Some studies have reported that at specific low doses, d-THP may not significantly affect locomotor activity, suggesting a therapeutic window where other effects can be studied without confounding motor impairments.[3][4][5]
Q2: Why is it critical to control for the motor effects of d-THP in my experiments?
A2: Controlling for motor effects is essential for the valid interpretation of your experimental results. For instance, if you are studying the effects of d-THP on learning and memory using a maze-based task, a reduction in movement could be misinterpreted as a cognitive deficit rather than a motor side effect. By assessing and reporting motor function, you can dissociate the intended therapeutic effects from unintended motor consequences.
Q3: What is the general strategy for controlling for d-THP's motor effects?
A3: The general strategy involves a two-pronged approach:
-
Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose or a range of doses of d-THP that do not independently affect baseline motor function in your animal model.
-
Comprehensive Motor Function Assessment: Employ a battery of behavioral tests to evaluate different aspects of motor function, including locomotor activity, coordination, balance, and muscle strength. This provides a complete picture of any potential motor side effects.
Q4: Which behavioral tests are most recommended for assessing the motor effects of d-THP?
A4: A comprehensive assessment should include a combination of tests. The most commonly used and recommended tests are:
-
Open Field Test: To measure general locomotor activity and exploratory behavior.[6][7][8][9]
-
Rotarod Test: To assess motor coordination and balance.[10][11][12][13][14]
-
Grip Strength Test: To evaluate muscle strength.[10][15][16][17][18][19]
-
Beam Walking Test: For a more sensitive measure of balance and fine motor coordination.[10][20]
Troubleshooting Guides
Issue: Animals show reduced overall activity in the primary behavioral task after d-THP administration.
-
Possible Cause: The dose of d-THP used may be causing sedation or motor impairment.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of lower doses of d-THP in the Open Field Test to identify a dose that does not significantly reduce locomotor activity compared to a vehicle-treated control group.
-
Perform a Rotarod Test: Assess motor coordination at the problematic dose. A decreased latency to fall will confirm a motor coordination deficit.
-
Adjust Experimental Timing: If a slight sedative effect is unavoidable, consider adjusting the timing of your primary behavioral test relative to d-THP administration to a point where sedative effects may have subsided but the therapeutic effect of interest is still present. This requires a time-course study of the motor effects.
-
Issue: It is unclear if the observed effect in a cognitive task is due to cognitive enhancement/impairment or a change in motor function.
-
Possible Cause: The behavioral endpoint of the cognitive task might be sensitive to changes in motor activity.
-
Troubleshooting Steps:
-
Run a Comprehensive Motor Test Battery: In a separate cohort of animals, administer the same dose of d-THP and perform the Open Field, Rotarod, and Grip Strength tests.
-
Analyze Multiple Parameters: In the Open Field Test, analyze not just the total distance traveled, but also rearing frequency and time spent in the center versus the periphery.[9] These can provide insights into anxiety-like behavior versus general motor depression.
-
Covariate Analysis: If minor motor effects are observed, you may be able to use motor activity as a covariate in the statistical analysis of your cognitive data to determine if the cognitive effect is independent of the motor effect.
-
Experimental Protocols
Open Field Test Protocol
-
Purpose: To assess spontaneous locomotor activity and exploratory behavior.[6][8]
-
Methodology:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[6]
-
The open field apparatus is typically a square arena (e.g., 42 x 42 x 42 cm) with a floor marked into a grid.[8][9]
-
Administer d-THP or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the arena.[21]
-
Record the animal's activity for a set period, typically 5-10 minutes, using an automated video-tracking system.[21][22]
-
Clean the arena thoroughly with 70% ethanol (B145695) between animals to eliminate olfactory cues.[22]
-
Key Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Number of line crossings
-
Rearing frequency (vertical activity)
-
-
Rotarod Test Protocol
-
Purpose: To evaluate motor coordination, balance, and motor learning.[11][12][13]
-
Methodology:
-
Acclimate the animals to the testing room.
-
Training (optional but recommended): Familiarize the animals with the apparatus by placing them on the rod at a low, constant speed (e.g., 4 rpm) for a few minutes on the day before testing.[23]
-
Administer d-THP or vehicle.
-
Place the animal on the rotating rod.
-
The test can be run in two modes:
-
Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.[11]
-
Typically, three trials are conducted with an inter-trial interval of at least 15 minutes.[11][24]
-
Key Parameter to Measure:
-
Latency to fall (in seconds)
-
-
Grip Strength Test Protocol
-
Purpose: To measure forelimb and/or hindlimb muscle strength.[15][16][17][19]
-
Methodology:
-
A grip strength meter with a grid or bar is used.
-
Hold the mouse by the base of its tail and allow it to grasp the grid with its forepaws.
-
Gently and steadily pull the mouse horizontally away from the meter until its grip is broken.[16][17]
-
The meter records the peak force exerted.
-
Perform 3-5 consecutive trials for forelimbs and, if desired, another set of trials for all four limbs.[15][19]
-
Allow a brief rest period between trials.
-
Key Parameter to Measure:
-
Peak force (usually in grams or Newtons)
-
-
Data Presentation
Table 1: Example Dose-Response Data for d-THP on Motor Function
| d-THP Dose (mg/kg) | Open Field: Total Distance (cm) | Rotarod: Latency to Fall (s) | Grip Strength: Peak Force (g) |
| Vehicle | 5500 ± 450 | 250 ± 30 | 120 ± 10 |
| 1 | 5400 ± 500 | 245 ± 35 | 118 ± 12 |
| 3 | 4200 ± 600 | 180 ± 40 | 115 ± 11 |
| 10 | 2500 ± 550 | 90 ± 25 | 110 ± 13 |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. |
Table 2: Summary of Behavioral Tests for Motor Function Assessment
| Test | Primary Function Assessed | Key Parameters |
| Open Field Test | Locomotor Activity, Exploration, Anxiety-like behavior | Total Distance, Time in Center, Rearing |
| Rotarod Test | Motor Coordination, Balance, Motor Learning | Latency to Fall |
| Grip Strength Test | Muscle Strength | Peak Force |
| Beam Walking Test | Fine Motor Coordination, Balance | Number of Foot Slips, Traverse Time |
Visualizations
Experimental Workflow
Caption: Workflow for controlling for d-THP's motor effects.
Decision-Making Logic for Troubleshooting
Caption: Troubleshooting logic for reduced activity post d-THP.
Putative Signaling Pathway of d-THP's Motor Effects
Caption: Putative pathway of d-THP's effect on motor function.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Animal behavioural test - Sensori motor deficits - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 10. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. biospective.com [biospective.com]
- 15. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
- 17. mmpc.org [mmpc.org]
- 18. treat-nmd.org [treat-nmd.org]
- 19. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. anilocus.com [anilocus.com]
- 22. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 23. Rotarod-Test for Mice [protocols.io]
- 24. mmpc.org [mmpc.org]
Strategies to enhance the stability of D-Tetrahydropalmatine in biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to enhance the stability of D-Tetrahydropalmatine (D-THP) in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My D-THP concentrations are lower than expected in plasma samples after storage. What could be the cause?
A1: Lower than expected concentrations of D-THP often point to degradation. Several factors can contribute to this instability in biological matrices.[1][2] The primary culprits are typically:
-
Enzymatic Degradation: Plasma and liver microsomes contain various enzymes, such as cytochrome P450s (CYP450s), that can metabolize D-THP.[3] Key enzymes involved in the metabolism of the tetrahydropalmatine (B600727) (THP) enantiomers are CYP3A4/5 and CYP1A2 in human liver microsomes.[3][4]
-
pH-Dependent Hydrolysis: The stability of many drugs is pH-dependent.[5][6] Although specific data for D-THP is limited, significant pH shifts during sample processing or storage can potentially lead to hydrolytic degradation.
-
Oxidation: D-THP, like many organic molecules, can be susceptible to oxidation. The presence of oxidizing agents or exposure to air can contribute to degradation.
-
Temperature Fluctuations: Inadequate storage temperatures or repeated freeze-thaw cycles can accelerate degradation processes.[7] It is crucial to maintain consistent and appropriate storage conditions.
-
Light Exposure: Photodegradation can be a factor for some compounds. It is always a good practice to protect samples from light unless the compound is known to be photostable.
Troubleshooting Steps:
-
Review your sample handling and storage protocol: Ensure that samples are processed promptly and frozen at appropriate temperatures (e.g., -80°C for long-term storage).
-
Minimize freeze-thaw cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[8]
-
Consider the use of stabilizers: Incorporate enzyme inhibitors or antioxidants into your collection tubes.
-
Control pH: If feasible, ensure the pH of your sample matrix is maintained within a stable range for D-THP.
Q2: What are the recommended storage conditions for biological samples containing D-THP?
A2: Based on general guidelines for bioanalytical method validation and data from the more extensively studied L-THP, the following storage conditions are recommended:
-
Short-term storage: For temporary storage (e.g., on the benchtop during processing), samples should be kept on ice or at refrigerated temperatures (2-8°C). Stability for L-THP has been demonstrated at room temperature for at least 12 hours.
-
Long-term storage: For storage longer than 24 hours, samples should be stored frozen at -20°C or, preferably, -80°C.[1] L-THP has shown stability for at least two weeks at -80°C.
-
Freeze-thaw stability: It is recommended to limit the number of freeze-thaw cycles. L-THP has been shown to be stable for at least three freeze-thaw cycles when stored at -80°C.
Q3: How can I prevent enzymatic degradation of D-THP in my samples?
A3: Enzymatic degradation is a significant concern, especially in matrices like plasma and liver microsomes.[3][9][10] To mitigate this, consider the following strategies:
-
Immediate Cooling and Processing: Process samples on ice and freeze them as quickly as possible to reduce enzymatic activity.
-
Use of Enzyme Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your collection tubes.[11][12][13] For CYP450-mediated metabolism, specific inhibitors can be used in in vitro studies, though this is less common for routine sample stabilization. For instance, ketoconazole (B1673606) is an inhibitor of CYP3A4/5, and fluvoxamine (B1237835) inhibits CYP1A2.[4]
-
Protein Precipitation: Promptly after sample collection, perform protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). This will denature and remove most enzymes, effectively halting their activity.
Q4: Are there any recommended antioxidants to improve D-THP stability?
-
Ascorbic acid (Vitamin C): Often used to stabilize compounds prone to oxidation.[14][16][17]
-
Butylated hydroxytoluene (BHT): A common antioxidant used in sample stabilization.
-
Sodium metabisulfite: Another frequently used antioxidant.
The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with the analytical method.
Quantitative Data Summary
The following tables summarize the available stability data for L-Tetrahydropalmatine, which can be used as a proxy for D-THP in the absence of specific data for the D-enantiomer. It is important to validate these conditions for D-THP in your specific matrix.
Table 1: Stability of L-Tetrahydropalmatine in Rat Plasma
| Storage Condition | Duration | Analyte | Concentration (ng/mL) | Stability (%) |
| Room Temperature | 12 hours | L-THP | 8.00, 100, 2000 | 95.8 - 103.5 |
| L-ICP | 0.800, 10.0, 200 | 98.7 - 104.0 | ||
| L-CD | 2.00, 25.0, 500 | 99.4 - 105.7 | ||
| Freeze-Thaw (-80°C to RT) | 3 cycles | L-THP | 8.00, 100, 2000 | 92.1 - 101.8 |
| L-ICP | 0.800, 10.0, 200 | 94.9 - 102.5 | ||
| L-CD | 2.00, 25.0, 500 | 95.0 - 102.4 | ||
| Processed Samples (Autosampler at 4°C) | 12 hours | L-THP | 8.00, 100, 2000 | 96.3 - 104.2 |
| L-ICP | 0.800, 10.0, 200 | 97.5 - 107.7 | ||
| L-CD | 2.00, 25.0, 500 | 98.2 - 105.1 | ||
| Long-Term Storage (-80°C) | 2 weeks | L-THP | 8.00, 100, 2000 | 93.7 - 102.9 |
| L-ICP | 0.800, 10.0, 200 | 95.6 - 104.8 | ||
| L-CD | 2.00, 25.0, 500 | 96.4 - 103.9 |
*L-ICP (L-isocorypalmine) and L-CD (L-corydalmine) are metabolites of L-THP. Data is presented as the range of mean accuracy (%) from low, medium, and high QC samples.
Experimental Protocols
Below are detailed methodologies for key stability experiments based on regulatory guidelines from the FDA and EMA.[1][18][19][20]
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of D-THP in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
D-THP stock solution
-
Quality control (QC) samples: Low (LQC) and High (HQC) concentrations of D-THP in the matrix
-
Validated bioanalytical method (e.g., LC-MS/MS)
Procedure:
-
Prepare a set of LQC and HQC samples in the biological matrix.
-
Analyze one set of freshly prepared LQC and HQC samples (time zero).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the frozen QC samples completely at room temperature.
-
Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, analyze the QC samples using the validated bioanalytical method.
-
Calculate the concentration of D-THP in the tested samples and compare it to the nominal concentrations.
Acceptance Criteria (FDA guidelines): The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[2][18]
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of D-THP in a biological matrix under laboratory conditions, simulating the sample handling process.
Materials:
-
Blank biological matrix
-
D-THP stock solution
-
LQC and HQC samples
Procedure:
-
Prepare a set of LQC and HQC samples.
-
Analyze one set of freshly prepared LQC and HQC samples (time zero).
-
Place the remaining QC samples on the benchtop at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected duration of sample handling.
-
After the specified time, analyze the QC samples.
-
Calculate the concentrations and compare them to the nominal values.
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.[18]
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of D-THP in a biological matrix over an extended period under specified storage conditions.
Materials:
-
Blank biological matrix
-
D-THP stock solution
-
LQC and HQC samples
Procedure:
-
Prepare a sufficient number of LQC and HQC sample aliquots for all time points.
-
Analyze a set of freshly prepared LQC and HQC samples (time zero).
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of LQC and HQC samples.
-
Thaw the samples and analyze them using the validated bioanalytical method.
-
Calculate the concentrations and compare them to the initial (time zero) concentrations.
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.[8][18]
Visualizations
Metabolic Pathway of Tetrahydropalmatine
The following diagram illustrates the primary metabolic pathways of Tetrahydropalmatine (THP) in humans. The biotransformation mainly involves monohydroxylation, demethylation, and subsequent glucuronidation and sulfonation.[4]
Caption: Metabolic pathway of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting stability studies of D-THP in biological samples.
Caption: General workflow for D-THP stability assessment.
References
- 1. fda.gov [fda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective interaction between tetrahydropalmatine enantiomers and CYP enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. microchemlab.com [microchemlab.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 11. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of inhibitor binding on the structural stability and cooperativity of the HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of protease inhibitors on the quantitative and qualitative assessment of oral microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medical applications of stabilized ascorbic acid: a review of recent advances [jkslms.or.kr]
- 16. Stabilization of ascorbic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. stabilityhub.com [stabilityhub.com]
Validation & Comparative
A Comparative Analysis of D-Tetrahydropalmatine and L-Tetrahydropalmatine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological efficacy of the two main enantiomers of Tetrahydropalmatine (B600727) (THP): D-Tetrahydropalmatine (D-THP) and L-Tetrahydropalmatine (L-THP). Synthesizing available experimental data, this document outlines their distinct mechanisms of action and comparative potencies across several key therapeutic areas, including analgesia, sedation, and anxiolysis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
L-Tetrahydropalmatine (L-THP), also known as Rotundine, is the more pharmacologically active and studied enantiomer. It primarily functions as a dopamine (B1211576) D1 and D2 receptor antagonist, exhibiting significant analgesic, sedative, and anxiolytic properties. It has also shown potential in the treatment of drug addiction. In contrast, this compound (D-THP) displays distinct pharmacological actions, most notably the depletion of monoamines, and is generally considered less potent or inactive in the therapeutic applications associated with L-THP.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data comparing the efficacy of D-THP and L-THP in various experimental models.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Dopamine D1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Reference(s) |
| L-Tetrahydropalmatine (L-THP) | ~124 | ~388 | [1] |
Table 2: Comparative Behavioral Effects
| Test | Species | Compound | Dose Range | Observed Effect | Reference(s) |
| Anxiolytic & Antidepressant Effects | |||||
| Elevated Plus-Maze | Mouse | L-THP | 0.1-2.5 mg/kg (oral) | Increased time in open arms (anxiolytic) | [2] |
| DL-THP | 0.5-10 mg/kg (oral) | Increased time in open arms (anxiolytic) | [2] | ||
| D-THP | Up to 5.0 mg/kg (oral) | Inactive | [2] | ||
| Tail Suspension Test | Mouse | L-THP | 0.5-5.0 mg/kg (oral) | Decreased immobility time (antidepressant) | [2] |
| DL-THP | 2.0-5.0 mg/kg (oral) | Decreased immobility time (antidepressant) | [2] | ||
| D-THP | - | Inactive | [2] | ||
| Analgesic Effects | |||||
| Neuropathic Pain (Mechanical Allodynia) | Mouse | L-THP | 5 mg/kg (i.p.) | 134.4% increase in mechanical threshold | [3] |
| L-THP | 10 mg/kg (i.p.) | 174.8% increase in mechanical threshold | [3] | ||
| Neuropathic Pain (Thermal Hyperalgesia) | Mouse | L-THP | 5 mg/kg (i.p.) | 49.4% prolongation of thermal latency | [3] |
| L-THP | 10 mg/kg (i.p.) | 69.2% prolongation of thermal latency | [3] | ||
| Inflammatory Pain (Writhing Test) | Rat | DL-THP | 20, 40, 60 mg/kg (i.g.) | Dose-dependent reduction in writhes | [4] |
| Sedative & Hypnotic Effects | |||||
| Non-Rapid Eye Movement (NREM) Sleep | Mouse | L-THP | 5 mg/kg (i.p.) | 17.5% increase in NREM sleep | [3] |
| L-THP | 10 mg/kg (i.p.) | 29.6% increase in NREM sleep | [3] | ||
| Locomotor Activity | Rat | L-THP | 7-9 mg/kg | Significant reduction in responding rate | [5] |
| Addiction-Related Behaviors | |||||
| Nicotine-Induced Conditioned Place Preference (CPP) | Mouse | L-THP | 1-10 mg/kg (i.p.) | Dose-dependent attenuation of CPP | [6] |
| DL-THP | - | Similar inhibition to L-THP | [6] | ||
| D-THP | - | Inactive | [6] |
Mechanisms of Action
The two enantiomers of tetrahydropalmatine exert their effects through distinct molecular pathways.
L-Tetrahydropalmatine (L-THP): Dopamine Receptor Antagonism
L-THP's primary mechanism of action is the antagonism of dopamine D1 and D2 receptors.[1] Blockade of these receptors, particularly in the mesolimbic and nigrostriatal pathways, is believed to underlie its therapeutic effects.
-
Dopamine D2 Receptor (D2R) Antagonism and Sedative/Anti-addictive Effects: By blocking D2 receptors, which are coupled to Gi/o proteins, L-THP disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7] This signaling cascade in regions like the caudate-putamen is associated with a reduction in ethanol (B145695) consumption.[7] The antagonism of D2 receptors also contributes to the hypnotic effects of L-THP.[3]
-
Dopamine D1 Receptor (D1R) Agonism/Partial Agonism and Analgesic Effects: The analgesic effects of L-THP are mediated by a combination of D1 receptor agonism and D2 receptor antagonism.[3]
The following diagram illustrates the signaling pathway of L-THP at the dopamine D2 receptor.
This compound (D-THP): Monoamine Depletion
The primary pharmacological action of D-THP is the depletion of monoamines, including dopamine, norepinephrine, and serotonin. This is thought to occur through the inhibition of the vesicular monoamine transporter 2 (VMAT2).[8][9] VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for subsequent release.
By inhibiting VMAT2, D-THP prevents the loading of monoamines into vesicles, leaving them vulnerable to metabolism by monoamine oxidase (MAO) in the cytoplasm. This leads to a reduction in the overall levels of releasable monoamines in the synapse.
The following diagram illustrates the proposed mechanism of D-THP-induced monoamine depletion.
Experimental Protocols
Detailed methodologies for key behavioral assays cited in this guide are provided below.
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (D-THP, L-THP, or vehicle) via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate.
-
Start a stopwatch immediately upon placing the animal on the plate.
-
Observe the animal for signs of nociception, typically paw licking or jumping.
-
Record the latency (in seconds) for the first sign of nociception.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the latency is recorded as the cut-off time.
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain behavior.
Apparatus: An observation chamber.
Procedure:
-
Acclimatize the animals (typically mice) to the observation chamber.
-
Administer the test compound (D-THP, L-THP, or vehicle) via the desired route.
-
After a specified pretreatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, place the animal in the observation chamber.
-
After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a 10-minute period.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
Locomotor Activity Test for Sedation
Objective: To assess the sedative or stimulant effects of a compound by measuring spontaneous locomotor activity.
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room.
-
Administer the test compound (D-THP, L-THP, or vehicle).
-
Place the animal in the center of the open-field arena at a set time after drug administration.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30 or 60 minutes).
-
A decrease in locomotor activity compared to the vehicle group suggests a sedative effect.
The following diagram outlines the general workflow for these behavioral experiments.
Discussion and Conclusion
The available evidence strongly indicates that L-Tetrahydropalmatine is the more pharmacologically active enantiomer for producing analgesic, sedative, and anxiolytic effects. Its mechanism of action through dopamine receptor antagonism is well-documented and provides a clear rationale for its observed therapeutic properties. In direct comparative studies, this compound has been shown to be inactive for effects such as anxiolysis, antidepressant-like activity, and attenuation of nicotine-induced reward.[2][6]
The distinct mechanism of D-THP, involving monoamine depletion likely via VMAT2 inhibition, suggests it may have a different, and potentially less desirable, pharmacological profile for the therapeutic targets typically associated with tetrahydropalmatine. The sedative effects of L-THP are dose-dependent, and at lower, therapeutically relevant doses for anti-addiction studies, it may not produce significant motor impairment.[5]
For researchers and drug development professionals, the focus should remain on L-THP as the primary candidate for further investigation into its therapeutic potential. The racemic mixture, dl-THP, also shows efficacy, likely due to the presence of the L-enantiomer. However, the contribution and potential side effects of the D-enantiomer in the racemic mixture warrant consideration. Future research should aim to conduct more direct head-to-head comparisons of the enantiomers across a wider range of dosages and therapeutic models to fully elucidate their respective potencies and potential for clinical application.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychotropical.com [psychotropical.com]
- 9. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Tetrahydropalmatine and Haloperidol on Dopamine Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of D-Tetrahydropalmatine (d-THP) and the typical antipsychotic haloperidol (B65202) on dopamine (B1211576) receptor blockade. The information presented herein is compiled from a comprehensive review of preclinical and clinical research, offering a valuable resource for those involved in neuropharmacology and drug development.
Introduction
Haloperidol, a butyrophenone (B1668137) derivative, is a potent antagonist of the dopamine D2 receptor and has been a cornerstone in the treatment of psychosis for decades. Its therapeutic efficacy is intrinsically linked to its high-affinity blockade of D2 receptors. In contrast, this compound is one of the enantiomers of tetrahydropalmatine (B600727), an isoquinoline (B145761) alkaloid found in several herbal medicines. The pharmacological profile of tetrahydropalmatine is complex and exhibits significant enantioselectivity, with the levo-isomer (l-THP) being the more extensively studied and pharmacologically active enantiomer concerning dopamine receptors. This guide will focus on the available data for d-THP in comparison to the well-established profile of haloperidol.
In Vitro Dopamine Receptor Binding Affinity
The affinity of a compound for its receptor is a critical determinant of its potency and pharmacological effect. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.
Table 1: In Vitro Binding Affinity (Ki in nM) of Haloperidol and Tetrahydropalmatine Isomers for Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference |
| Haloperidol | 18-250 | 0.5-2.5 | 0.7-5 | [1] |
| l-Tetrahydropalmatine (l-THP) | Lower Affinity (Antagonist) | Moderate Affinity (Antagonist) | Low Affinity (Antagonist) | [2] |
| This compound (d-THP) | No significant affinity reported | No affinity | No significant affinity reported | [1] |
Note: The data for l-THP is included for comparative purposes due to the limited availability of specific binding data for d-THP. One study explicitly states that d-THP displays no affinity for the D2 receptor subtype, while its optical isomer, l-THP, is a dopamine receptor antagonist[1].
Mechanism of Action and Functional Activity
Haloperidol functions as a high-affinity competitive antagonist at dopamine D2 receptors. This blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects. However, its antagonism of D2 receptors in the nigrostriatal pathway is associated with a high incidence of extrapyramidal side effects (EPS).
The functional activity of d-THP at dopamine receptors is not well-characterized. In contrast, l-THP has been reported to act as a dopamine receptor antagonist, with some studies suggesting it has a preferential affinity for D1 over D2 receptors[1]. There is also evidence to suggest that l-THP may act as a partial agonist at D1 receptors while being an antagonist at D2 receptors[3][4]. This mixed agonist/antagonist profile could theoretically lead to a different side effect profile compared to a pure antagonist like haloperidol.
Signaling Pathways
Below are diagrams illustrating the general signaling pathways for D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors.
References
- 1. Effects of tetrahydroprotoberberines on dopamine receptor subtypes in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Analgesic Potential of D-Tetrahydropalmatine in Chronic Pain: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Tetrahydropalmatine's (D-THP) analgesic effects against other alternatives in established chronic pain models. This document synthesizes experimental data, details methodologies for key experiments, and visualizes the underlying signaling pathways.
This compound (D-THP), an active component isolated from the Corydalis yanhusuo plant, has garnered significant interest for its potential as a non-opioid analgesic for chronic pain. This guide delves into the preclinical evidence validating its efficacy in models of both neuropathic and inflammatory pain, offering a comparative perspective against established pain therapeutics.
Comparative Analgesic Efficacy of this compound
The analgesic effects of D-THP have been evaluated in various rodent models of chronic pain, primarily demonstrating its ability to alleviate mechanical allodynia and thermal hyperalgesia. The following tables summarize the quantitative data from key studies, comparing the efficacy of D-THP with standard-of-care analgesics like morphine and gabapentin (B195806).
Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Treatment Group | Dose | Route of Administration | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) | Reference |
| Vehicle (CFA) | - | i.p. | Baseline: ~50g; Post-CFA: ~5g | Baseline: ~10s; Post-CFA: ~4s | [1][2] |
| D-THP | 2.5 mg/kg | i.p. | Significant increase from vehicle | Significant increase from vehicle | [2] |
| D-THP | 5 mg/kg | i.p. | Significant increase from vehicle | Significant increase from vehicle | [2] |
| D-THP | 10 mg/kg | i.p. | Significant increase from vehicle | Significant increase from vehicle | [2] |
| L-THP | 1-4 mg/kg | i.p. | Dose-dependent antihyperalgesic effect | Not Reported | [1] |
| Morphine | 15 mg/kg | i.p. | Significant increase from vehicle | Not Reported | [3][4] |
Note: Data are synthesized from multiple sources and represent typical findings. Direct head-to-head comparative studies with detailed quantitative data are limited.
Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Treatment Group | Dose | Route of Administration | Mechanical Threshold (% Increase) | Thermal Latency (% Increase) | Reference |
| Vehicle (CCI) | - | i.p. | Baseline | Baseline | [5] |
| L-THP | 5 mg/kg | i.p. | 134.4% | 49.4% | [5] |
| L-THP | 10 mg/kg | i.p. | 174.8% | 69.2% | [5] |
| Gabapentin | 30-100 mg/kg | p.o. | Dose-dependent attenuation of allodynia | Not Reported | [6] |
Note: L-THP (levo-tetrahydropalmatine) is an enantiomer of D-THP and is often used in these studies. The data presented for gabapentin is from a different study and serves as a general reference for its efficacy in a similar model.
Mechanism of Action: A Dual-Pronged Approach
The analgesic properties of D-THP are primarily attributed to its interaction with the dopaminergic system and its ability to modulate glial cell activation.
Dopaminergic Pathway Modulation
D-THP acts as a partial agonist at dopamine (B1211576) D1 receptors and an antagonist at dopamine D2 receptors.[5] This dual action is believed to contribute to its analgesic and sedative effects. The antagonism of D2 receptors is particularly implicated in its hypnotic properties, which can be beneficial for chronic pain patients experiencing sleep disturbances.[5] The analgesic effect is mediated through both spinal and supraspinal mechanisms.[7][8]
Inhibition of Glial Cell Activation
In chronic pain states, glial cells such as microglia and astrocytes become activated in the central nervous system, releasing pro-inflammatory cytokines that contribute to neuronal sensitization and pain maintenance. D-THP has been shown to inhibit the activation of these glial cells.[2] This anti-inflammatory action at the cellular level is a key component of its analgesic effect, particularly in inflammatory pain conditions. The inhibition of glial activation leads to a reduction in the production of inflammatory mediators like TNF-α and IL-1β.[2]
Experimental Protocols
The validation of D-THP's analgesic effects relies on standardized and reproducible experimental models and behavioral assays.
Chronic Pain Models
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
-
Procedure: A subcutaneous injection of CFA into the plantar surface of a rodent's hind paw induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia.[2] This model is widely used to screen for anti-inflammatory and analgesic compounds.
-
Timeline: Pain behaviors typically develop within hours and can persist for several weeks.
-
-
Chronic Constriction Injury (CCI)-Induced Neuropathic Pain:
-
Procedure: This surgical model involves the loose ligation of the sciatic nerve in rodents.[5] The resulting nerve compression and damage lead to the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, mimicking human conditions like sciatica.
-
Timeline: Neuropathic pain behaviors usually manifest within a few days post-surgery and can last for several months.
-
Behavioral Assays
-
Von Frey Test (Mechanical Allodynia):
-
Principle: This test assesses the withdrawal threshold to a non-painful mechanical stimulus.
-
Methodology: Rodents are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The minimal force required to elicit a paw withdrawal reflex is recorded as the mechanical threshold.[9][10] A lower threshold in the injured paw compared to the contralateral or baseline indicates mechanical allodynia.
-
-
Hargreaves Test (Thermal Hyperalgesia):
-
Principle: This assay measures the latency of paw withdrawal from a radiant heat source.
-
Methodology: The animal is placed in a chamber with a glass floor. A focused beam of radiant heat is applied to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is automatically recorded. A shorter withdrawal latency in the injured paw signifies thermal hyperalgesia.
-
Conclusion
The preclinical data strongly support the analgesic efficacy of this compound in both inflammatory and neuropathic chronic pain models. Its unique mechanism of action, involving the modulation of the dopaminergic system and the inhibition of glial cell activation, distinguishes it from traditional analgesics. While direct, comprehensive comparative studies with a wide range of existing drugs are still needed, the available evidence positions D-THP as a promising candidate for further development as a novel, non-addictive treatment for chronic pain. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings.
References
- 1. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of morphine, pregabalin, gabapentin, and duloxetine on mechanical allodynia is different from that on neuroma pain in the rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. open.library.ubc.ca [open.library.ubc.ca]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Properties of D-THP and Other Corydalis Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Corydalis, a staple in traditional medicine, presents a rich source of isoquinoline (B145761) alkaloids with significant potential for modern pain management. Among these, d-tetrahydropalmatine (B131872) (D-THP) and its related compounds have garnered considerable interest for their analgesic effects. This guide provides an objective comparison of the pain-relieving performance of D-THP and other key Corydalis alkaloids, supported by experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.
Comparative Analgesic Efficacy and Receptor Binding
The primary analgesic action of many Corydalis alkaloids is mediated through their interaction with dopamine (B1211576) receptors, particularly the D1 and D2 subtypes. The levorotatory isomer of THP, l-tetrahydropalmatine (l-THP), is generally considered more potent than the dextrorotatory isomer (D-THP).[1] Another key analgesic alkaloid, dehydrocorybulbine (B1239679) (DHCB), also exerts its effects primarily through dopamine receptor antagonism.[2]
Quantitative data from various preclinical pain models and receptor binding assays are summarized below to facilitate a direct comparison of these key alkaloids.
Table 1: Comparative Analgesic Potency of Corydalis Alkaloids
| Alkaloid | Pain Model | Species | Efficacy/Potency (ED₅₀ or Effective Dose) | Reference |
| l-THP | Neuropathic Pain (Spinal Nerve Ligation) | Mouse | ~5-10 mg/kg (i.p.) significantly increases mechanical threshold and thermal latency. | [3][4] |
| l-THP | Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | 1-4 mg/kg (i.p.) produces a dose-dependent antihyperalgesic effect. | |
| DHCB | Acute Thermal Pain (Tail-Flick Assay) | Mouse | ED₅₀ = 18.8 mg/kg (i.p.) | [5] |
| DHCB | Inflammatory Pain (Formalin Test - Phase II) | Mouse | ~5-10 mg/kg (i.p.) significantly reduces licking time. | [2] |
| dl-THP | Inflammatory Pain (CFA-induced) | Rat | 10 mg/kg (i.p.) significantly alleviates inflammatory pain behaviors. | [1] |
Note: ED₅₀ is the dose of a drug that produces 50% of its maximum effect. Lower values indicate higher potency. i.p. = intraperitoneal injection.
Table 2: Comparative Dopamine Receptor Binding Affinities of Corydalis Alkaloids
| Alkaloid | Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |
| l-THP | Dopamine D1 | Kᵢ = 94 nM | [6] |
| l-THP | Dopamine D2 | Antagonist activity confirmed | [3] |
| dl-THP | Dopamine D1 | Kᵢ = 1.3 µM | [6] |
| DHCB | Dopamine D1 | Inhibits binding by >50% at 10 µM | [6] |
| DHCB | Dopamine D2 | Antagonist activity confirmed; primary mechanism for analgesia | [2] |
| Isocorypalmine | Dopamine D1 | Kᵢ = 83 nM | [6] |
| Corydaline | Dopamine D1 | Inhibits binding by >50% at 10 µM | [6] |
| Columbamine | Dopamine D1 | Inhibits binding by >50% at 10 µM | [6] |
Note: Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity. Lower values indicate stronger binding.
Mechanisms of Action & Signaling Pathways
The analgesic effects of D-THP, l-THP, and DHCB are primarily attributed to their antagonist activity at dopamine D2 receptors, with l-THP also demonstrating notable activity at D1 receptors.[2][3] The blockade of these G-protein coupled receptors in key pain-modulating regions of the central nervous system is believed to underlie their pain-relieving properties.
For instance, studies have shown that the antinociceptive effect of l-THP in neuropathic pain models is mediated by a combination of D1 receptor agonism and D2 receptor antagonism.[3] Similarly, the analgesic action of DHCB is strongly attenuated in D2 receptor knockout mice, confirming the critical role of this receptor.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Corydalis alkaloids.
Hot Plate Test for Thermal Pain
This method is used to assess the response to acute thermal pain and is effective for evaluating centrally acting analgesics.
-
Apparatus : A commercially available hot plate apparatus with a metal surface maintained at a constant temperature (typically 52-55°C) and an open-ended, transparent cylindrical restrainer.[7][8][9][10]
-
Acclimation : Mice are brought to the testing room at least 30-60 minutes prior to the experiment to acclimate to the environment.[7][8]
-
Procedure :
-
A baseline latency is established for each animal before drug administration.
-
The test alkaloid (e.g., DHCB, l-THP) or a vehicle control is administered, typically via intraperitoneal injection.
-
At a predetermined time post-injection (e.g., 30 minutes), the mouse is placed on the heated surface of the hot plate.[9]
-
A timer is started immediately upon placement.
-
The latency to the first nocifensive response (e.g., hind paw licking, shaking, or jumping) is recorded.[9][10]
-
A cut-off time (usually 30 seconds) is employed to prevent tissue damage.[11]
-
-
Data Analysis : The increase in paw withdrawal latency after drug administration compared to the baseline or vehicle control indicates an analgesic effect.
Formalin Test for Inflammatory Pain
This test is a widely used model of tonic, localized inflammatory pain and is sensitive to various classes of analgesics. It is characterized by a biphasic pain response.
-
Apparatus : A transparent observation chamber and a microsyringe for injection.
-
Procedure :
-
Animals (mice or rats) are acclimated to the observation chambers before the test.
-
The test alkaloid or vehicle is administered at a set time before the formalin injection.
-
A dilute formalin solution (e.g., 2.5-5% in saline, 25-50 µL) is injected subcutaneously into the dorsal or plantar surface of one hind paw.[2]
-
The animal is immediately returned to the observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded by an observer with a stopwatch.
-
Observations are typically recorded in 5-minute intervals for up to 60 minutes.
-
-
Data Analysis : The total licking/biting time is calculated for two distinct phases:
-
Phase I (Early Phase, 0-5 minutes): Represents acute, neurogenic pain resulting from direct C-fiber activation.
-
Phase II (Late Phase, 15-50 minutes): Represents inflammatory pain.
-
A reduction in licking time in either phase indicates an antinociceptive or anti-inflammatory effect, respectively.
-
Conclusion
The alkaloids derived from Corydalis, particularly l-tetrahydropalmatine and dehydrocorybulbine, demonstrate significant analgesic properties across various preclinical models of pain. Their primary mechanism of action through dopamine receptor antagonism distinguishes them from traditional opioid analgesics, suggesting a lower potential for tolerance and dependence. The quantitative data presented highlight the superior potency of the l-isomer of THP and establish DHCB as a potent analgesic for inflammatory and neuropathic pain. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of these promising natural compounds as next-generation analgesics.
References
- 1. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel analgesic Isolated from a Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. jcdr.net [jcdr.net]
A Comparative Guide to Analytical Methods for the Quantification of D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of D-Tetrahydropalmatine (D-THP), a bioactive alkaloid with significant pharmacological interest. The selection of a robust and reliable analytical method is paramount for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data from various studies.
Comparative Overview of Analytical Methods
The choice of an analytical method for D-THP quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. While HPLC with UV detection offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and specificity, making it ideal for bioanalytical applications. HPTLC presents a high-throughput and economical alternative, particularly for the analysis of raw materials and herbal extracts.
Quantitative Performance Data
The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound, collated from various validated studies.
| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| HPLC-UV | 1 - 10,000 ng/mL[1][2] | > 0.999[1] | 91.2 - 108%[2] | < 8.92%[2] | Not Reported | 1 ng/mL[1] | Not Reported |
| LC-MS/MS | 1 - 1,000 ng/mL[3][4] | > 0.99[3] | Within ±15% of nominal[3] | < 15%[3] | Not Reported | 1 ng/mL[3][4] | 71.71 - 91.59%[3][4] |
| UHPLC-MS/MS | 4 - 2,500 ng/mL[5] | > 0.99[5] | Within ±15% of nominal[5] | < 15%[5] | Not Reported | 4 ng/mL[5] | > 70%[5] |
| HPTLC | Not Reported | Not Reported | ~100%[6] | < 2%[6] | 20 ng/spot[6] | Not Reported | ~100%[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of D-THP.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : Symmetry® C18 column (4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase : An isocratic mobile phase consisting of acetonitrile (B52724), methanol, and 10 mM ammonium (B1175870) phosphate (B84403) buffer (pH 3) in a ratio of 10:30:60 (v/v/v).[1]
-
Flow Rate : 0.8 mL/min.[1]
-
Detection : UV absorbance at 280 nm.[3]
-
Sample Preparation : Samples are typically extracted using liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of D-THP in complex biological matrices like plasma.
-
LC System : A UPLC or HPLC system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Column : A reversed-phase C18 column (e.g., SB-C18, 2.1 x 100 mm, 2.7 µm).[3][5]
-
Mobile Phase : Gradient elution with acetonitrile and water containing 0.1% formic acid or ammonium acetate.[3][5]
-
Flow Rate : A flow rate of 0.2 - 0.8 mL/min is typical.[3][5]
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
MRM Transitions : For this compound, the transition m/z 356.2 → m/z 191.9 is commonly monitored.[3][4]
-
Sample Preparation : Protein precipitation with acetone (B3395972) or acetonitrile is a common and simple sample preparation technique for plasma samples.[3][4] Liquid-liquid extraction can also be employed for cleaner extracts.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a high-throughput and cost-effective method for the quantification of D-THP, particularly in herbal materials.
-
Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application : Apply samples as bands using an automated applicator.
-
Mobile Phase : A mixture of chloroform (B151607) and ammonium acetate buffer (pH 6.5) in a 9.5:0.5 (v/v) ratio has been used.[6]
-
Development : Develop the plate in a saturated twin-trough chamber.
-
Detection : Densitometric scanning in absorbance or fluorescence mode. For D-THP, a detection wavelength of 220 nm has been reported.[6]
-
Sample Preparation : Extraction of the powdered plant material with a suitable solvent like methanol, followed by filtration.
Visualizing the Cross-Validation Process
To better understand the workflow and the relationships between different validation parameters, the following diagrams are provided.
Conclusion
The cross-validation of analytical methods for this compound quantification reveals that HPLC, LC-MS/MS, and HPTLC each offer distinct advantages. The highly sensitive and specific nature of LC-MS/MS makes it the method of choice for pharmacokinetic studies and the analysis of low-concentration samples in complex biological matrices.[3][4][5] HPLC with UV detection provides a reliable and cost-effective workhorse for routine quality control of raw materials and finished products where high sensitivity is not the primary requirement.[1][2] HPTLC emerges as a valuable tool for high-throughput screening and quality assessment of herbal extracts, offering speed and efficiency.[6] The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the nature of the sample matrix. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of this compound.
References
- 1. Development and validation of a high performance liquid chromatography quantification method of levo-tetrahydropalmatine and its metabolites in plasma and brain tissues: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Simultaneous determination of eight bioactive alkaloids in Corydalis saxicola by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method’s Greenness and Blueness [mdpi.com]
A Comparative Guide to D-Tetrahydropalmatine and Other D1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-Tetrahydropalmatine (d-THP) with other well-characterized D1 receptor antagonists, namely SCH-23390 and ecopipam. The information presented is based on available experimental data to facilitate an objective evaluation of their pharmacological properties.
Introduction to D1 Receptor Antagonism
The dopamine (B1211576) D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition.[1] Antagonists of the D1 receptor are valuable research tools and hold therapeutic potential for several neurological and psychiatric disorders. This guide focuses on comparing the performance of this compound, a naturally occurring isoquinoline (B145761) alkaloid, with the established selective D1 antagonists SCH-23390 and ecopipam.
Comparative Analysis of Performance
The following tables summarize the quantitative data on the binding affinity, selectivity, and functional antagonism of d-THP, SCH-23390, and ecopipam. It is important to note that while extensive data is available for SCH-23390 and ecopipam, direct quantitative binding and functional data for the dextrorotatory isomer of Tetrahydropalmatine (d-THP) at the D1 receptor are limited in the reviewed literature. Data for the levorotatory isomer (l-THP) is often reported and is included for context, as d-THP is described as a D1-selective antagonist with negligible D2 affinity, unlike its l-isomer.[1]
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D5 Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| This compound (d-THP) | Data not available | No affinity[1] | Data not available | Data not available | Data not available | Data not available |
| l-Tetrahydropalmatine (l-THP) | ~124[2] | ~388[2] | High Affinity[3] | Data not available | Data not available | Data not available |
| SCH-23390 | 0.2 - 0.76[4][5] | > 2500 | Data not available | 0.3[4] | High Affinity | 9.3[5] |
| Ecopipam (SCH-39166) | ~1.2 | ~1240 | Data not available | ~2.0 | Negligible affinity[6] | Data not available |
Table 2: Functional Antagonism (IC50 in nM)
| Compound | D1-mediated cAMP Inhibition |
| This compound (d-THP) | Data not available |
| l-Tetrahydropalmatine (l-THP) | 166 (D1)[2] |
| SCH-23390 | Data not available in direct comparison |
| Ecopipam (SCH-39166) | Data not available in direct comparison |
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental protocols: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay Protocol
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for the D1 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human D1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high D1 receptor density (e.g., striatum).
-
Incubation: The membranes are incubated with a specific D1 receptor radioligand, most commonly [3H]-SCH23390, and varying concentrations of the unlabeled competitor drug (e.g., d-THP, SCH-23390, or ecopipam).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This assay is used to determine the functional potency of an antagonist in inhibiting the agonist-induced signaling of the D1 receptor.
Objective: To measure the concentration of an antagonist required to inhibit 50% of the maximal dopamine-stimulated cAMP production (IC50).
General Procedure:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human D1 receptor (CHO-D1R) are cultured to an appropriate density.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (d-THP, SCH-23390, or ecopipam) for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of dopamine (typically at its EC80 or EC90 for cAMP production) in the continued presence of the antagonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or commercially available kits.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the dopamine-stimulated cAMP response is determined as the IC50 value.
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway
Activation of the D1 receptor by dopamine initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream signaling events, including the phosphorylation of various substrates and modulation of gene expression.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Frontiers | Voltage-Dependent Dopamine Potency at D1-Like Dopamine Receptors [frontiersin.org]
- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating D-Tetrahydropalmatine's Anti-Addictive Potential: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of D-Tetrahydropalmatine (d-THP), also known as levo-tetrahydropalmatine (l-THP), with other pharmacological alternatives in the context of its anti-addictive properties. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings. This document synthesizes preclinical and clinical data, details experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of d-THP's mechanism of action and therapeutic potential.
Executive Summary
This compound, an alkaloid isolated from the Corydalis and Stephania genera of plants, has demonstrated promising anti-addictive properties in numerous studies. Its primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D1, D2, and D3 receptors.[1][2][3] This guide presents a comparative analysis of d-THP's efficacy in preclinical models of addiction, primarily focusing on cocaine, alongside data for the opioid antagonist naltrexone (B1662487). Detailed experimental methodologies for key behavioral paradigms are provided to aid in the replication of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the pharmacological profile and preclinical efficacy of d-THP in attenuating drug-seeking behaviors. For comparison, data for naltrexone, an FDA-approved medication for opioid and alcohol use disorders, is included where available in similar preclinical models.
Table 1: Receptor Binding Affinities (Ki) and Functional Antagonism (IC50)
| Compound | Receptor | Ki (nM) | IC50 (nM) | Species | Reference |
| d-THP | Dopamine D1 | ~124 | ~166 | Rat | [2] |
| Dopamine D2 | ~388 | ~1400 | Rat | [2] | |
| Dopamine D3 | ~1400 | ~3300 | Rat | [2] | |
| Naltrexone | Mu-Opioid | - | - | - | [4] |
| Kappa-Opioid | - | - | - | [4] | |
| Delta-Opioid | - | - | - | [4] |
Note: Naltrexone's primary mechanism is as an opioid receptor antagonist. Direct comparable binding affinity data for dopamine receptors is not its primary mode of action in addiction.
Table 2: Preclinical Efficacy in Cocaine Self-Administration and Reinstatement Models
| Compound | Animal Model | Experiment | Dosing | Key Findings | Reference |
| d-THP | Rat | Cocaine Self-Administration (FR2) | 1, 3, 10 mg/kg (i.p.) | Increased cocaine intake (compensatory) | [5] |
| 20 mg/kg (i.p.) | Decreased cocaine intake | [5] | |||
| Rat | Cocaine Self-Administration (PR) | 1.875, 3.75, 7.5 mg/kg (i.p.) | Dose-dependently reduced breaking points | [6] | |
| Rat | Cocaine-Induced Reinstatement | 3, 10 mg/kg (p.o.) | Significantly attenuated reinstatement | [7] | |
| Naltrexone | Rat | Cue-Induced Cocaine Seeking | 0.25, 1, 2.5 mg/kg (s.c.) | Dose-dependently prevented cocaine-seeking | [4] |
| Rat | Cocaine Self-Administration | Local administration into VTA | Attenuated cocaine self-administration | [8] |
Experimental Protocols
To ensure the replicability of the cited findings, detailed methodologies for two key preclinical experiments are provided below.
Intravenous Self-Administration (IVSA)
Objective: To assess the reinforcing effects of a drug and the ability of a test compound (e.g., d-THP) to modulate these effects.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a syringe pump for intravenous infusions.
-
A surgically implanted intravenous catheter in the jugular vein of the subject animal (typically a rat).
Procedure:
-
Surgery and Recovery: Rats are anesthetized and a chronic indwelling catheter is surgically implanted into the right jugular vein. Animals are allowed a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing the "active" lever results in an intravenous infusion of the drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) and the activation of a cue light.
-
Pressing the "inactive" lever has no programmed consequences.
-
Acquisition is typically achieved when a stable pattern of responding is established.
-
-
Treatment and Testing:
-
Once a stable baseline of self-administration is achieved, animals are pre-treated with various doses of the test compound (e.g., d-THP; 1, 3, 10, 20 mg/kg, i.p.) or vehicle prior to the self-administration session.
-
The number of infusions earned is recorded and analyzed.
-
-
Data Analysis: The primary dependent variable is the number of drug infusions self-administered. Dose-response curves are generated to assess the effect of the test compound on drug taking behavior. A downward shift in the dose-response curve is indicative of a decrease in the reinforcing efficacy of the drug.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.
Apparatus:
-
A three-chambered apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).
-
The time spent in each of the two larger chambers is recorded to establish any baseline preference. An unbiased design is often preferred where animals do not show a significant preference for either chamber.
-
-
Conditioning:
-
This phase typically occurs over several days (e.g., 4-8 days).
-
On drug conditioning days, animals receive an injection of the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite chamber. The order of drug and vehicle conditioning is counterbalanced across animals.
-
-
Post-Conditioning (Test):
-
On the test day, animals are drug-free and are placed in the central chamber with free access to all chambers for a set period (e.g., 15 minutes).
-
The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. The effect of a test compound like d-THP can be assessed by administering it before the drug during the conditioning phase or before the test phase.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of d-THP's antagonism at D1 and D2 dopamine receptors.
Caption: A typical experimental workflow for a preclinical study on d-THP's anti-addictive properties.
Caption: A logical comparison of the proposed primary mechanisms of action for d-THP and naltrexone.
Conclusion
The available evidence strongly suggests that this compound warrants further investigation as a potential pharmacotherapy for substance use disorders. Its unique profile as a dopamine receptor antagonist distinguishes it from existing medications. This guide provides a foundational resource for researchers aiming to replicate and build upon the promising preclinical findings. The provided data, protocols, and visualizations are intended to streamline future research efforts and contribute to a more thorough understanding of d-THP's therapeutic potential. It is important to note that while preclinical results are encouraging, further rigorous clinical trials are necessary to establish the safety and efficacy of d-THP in human populations.
References
- 1. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naltrexone on cocaine- and sucrose-seeking behaviour in response to associated stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of levo-tetrahydropalmatine attenuates reinstatement of extinguished cocaine seeking by cocaine, stress or drug-associated cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naltrexone affects cocaine self-administration in naïve rats through the ventral tegmental area rather than dopaminergic target regions - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tetrahydropalmatine vs. L-Tetrahydropalmatine: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Tetrahydropalmatine (B600727) (THP) is a chiral isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis and other plants used in traditional Chinese medicine. Its two enantiomers, D-Tetrahydropalmatine (d-THP) and L-Tetrahydropalmatine (l-THP), exhibit distinct pharmacological profiles, largely attributable to their differential binding affinities for various neurotransmitter receptors. This guide provides a comparative analysis of the receptor binding profiles of d-THP and l-THP, supported by available experimental data, to aid researchers in drug discovery and development.
Summary of Receptor Binding Affinities
The stereochemistry of tetrahydropalmatine plays a crucial role in its interaction with neurotransmitter receptors. Generally, l-THP demonstrates a broader and higher affinity for dopamine (B1211576), serotonin (B10506), and adrenergic receptors compared to d-THP.
| Receptor Subtype | L-Tetrahydropalmatine (l-THP) | This compound (d-THP) |
| Dopamine Receptors | ||
| D1 | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | Lower affinity than l-THP |
| D2 | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | No affinity observed[2] |
| D3 | Lower Affinity (Ki = 1.4 µM; IC50 ≈ 3.3 µM)[3] | Data not available |
| Serotonin Receptors | ||
| 5-HT1A | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | Data not available |
| 5-HT1D | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | Data not available |
| 5-HT4 | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | Data not available |
| 5-HT7 | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | Data not available |
| Adrenergic Receptors | ||
| α1A | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | Data not available |
| α2A | Significant Binding Affinity (≥50% inhibition at 10 µM)[1] | Data not available |
Note: The term "Significant Binding Affinity" in this context refers to studies demonstrating ≥50% inhibition of radioligand binding at a 10 µM concentration of the compound, as detailed in the cited literature. Direct comparative studies providing Ki values for both enantiomers across all listed receptors are limited.
L-Tetrahydropalmatine is characterized as a non-selective antagonist at D1, D2, and D3 dopamine receptors, and it also interacts with various serotonin and adrenergic receptors.[1][4] In contrast, d-THP shows a markedly different profile, with at least one study reporting a lack of affinity for the D2 receptor subtype.[2] This stereoselectivity is a critical consideration for the development of THP-based therapeutics.
Experimental Protocols
The binding affinities of d-THP and l-THP to their respective receptors are typically determined using in vitro radioligand binding assays and functional assays such as cAMP accumulation assays.
Radioligand Binding Assay
This method directly measures the interaction of a compound with a receptor.
Objective: To determine the binding affinity (Ki) of d-THP and l-THP for specific dopamine, serotonin, and adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., striatum for dopamine receptors).
-
A specific radioligand for the receptor of interest (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).
-
Increasing concentrations of unlabeled d-THP or l-THP.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (d-THP or l-THP).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the second messenger signaling pathway of a G-protein coupled receptor.
Objective: To determine the functional activity (antagonist or agonist) of d-THP and l-THP at Gs- or Gi-coupled receptors (e.g., dopamine and serotonin receptors).
Materials:
-
Intact cells expressing the receptor of interest.
-
An agonist for the receptor.
-
Varying concentrations of the test compound (d-THP or l-THP).
-
A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Cells are cultured in appropriate multi-well plates.
-
Pre-incubation: Cells are pre-incubated with the test compound (d-THP or l-THP) for a specific period.
-
Stimulation: The cells are then stimulated with a known agonist of the receptor.
-
Lysis: After stimulation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the cAMP assay kit.
-
Data Analysis: The ability of the test compound to inhibit (antagonist) or mimic (agonist) the effect of the known agonist on cAMP levels is determined. For antagonists, an IC50 value is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for dopamine receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The available evidence clearly indicates a significant difference in the receptor binding profiles of this compound and L-Tetrahydropalmatine. L-THP exhibits a broader spectrum of activity, acting as an antagonist at multiple dopamine, serotonin, and adrenergic receptors. In contrast, d-THP appears to have a more limited and distinct pharmacological profile, notably with a lack of affinity for the dopamine D2 receptor. These differences underscore the importance of stereochemistry in the design and development of drugs targeting these receptor systems. Further research involving direct comparative binding studies with a comprehensive panel of receptors is warranted to fully elucidate the therapeutic potential and selectivity of each enantiomer.
References
- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of D-Tetrahydropalmatine and Morphine in the Management of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of D-Tetrahydropalmatine (D-THP) and morphine in preclinical models of inflammatory pain. The information presented is collated from various scientific studies to assist in the evaluation of their potential as analgesic agents.
Executive Summary
Inflammatory pain remains a significant clinical challenge, driving the search for novel analgesics with improved efficacy and safety profiles compared to traditional opioids like morphine. This compound (D-THP), an active component of Corydalis yanhusuo, has demonstrated notable anti-inflammatory and analgesic properties in preclinical studies. This guide compares the efficacy of D-THP and morphine in inflammatory pain models, presenting quantitative data, detailed experimental protocols, and an overview of their respective signaling pathways. While direct head-to-head comparative studies are limited, this analysis of available data suggests D-THP as a promising alternative or adjunct to traditional opioid therapy for inflammatory pain.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the analgesic efficacy of D-THP and morphine from various rodent models of inflammatory pain.
Table 1: Efficacy of this compound in a Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats.[1][2]
| Treatment Group | Dose (mg/kg, i.p.) | Assessment Method | Outcome Measure | Result |
| CFA + Vehicle | - | Mechanical Allodynia (von Frey) | Paw Withdrawal Threshold (g) | Significant decrease |
| CFA + D-THP | 2.5 | Mechanical Allodynia (von Frey) | Paw Withdrawal Threshold (g) | No significant effect |
| CFA + D-THP | 5 | Mechanical Allodynia (von Frey) | Paw Withdrawal Threshold (g) | Significant alleviation |
| CFA + D-THP | 10 | Mechanical Allodynia (von Frey) | Paw Withdrawal Threshold (g) | Significant alleviation |
| CFA + Vehicle | - | Thermal Hyperalgesia | Paw Withdrawal Latency (s) | Significant decrease |
| CFA + D-THP | 2.5 | Thermal Hyperalgesia | Paw Withdrawal Latency (s) | No significant effect |
| CFA + D-THP | 5 | Thermal Hyperalgesia | Paw Withdrawal Latency (s) | Significant alleviation |
| CFA + D-THP | 10 | Thermal Hyperalgesia | Paw Withdrawal Latency (s) | Significant alleviation |
Table 2: Efficacy of Morphine in Various Inflammatory Pain Models in Rats
| Pain Model | Dose (mg/kg) | Route of Administration | Assessment Method | Result | Reference |
| Formalin Test | 1-6 | Systemic | Behavioral Observation | Dose-dependent inhibition of nociceptive behaviors | [3] |
| CFA-Induced Hyperalgesia | 3.0 | s.c. | Mechanical Allodynia (von Frey) | Reversal of hyperalgesia | [4] |
| CFA-Induced Hyperalgesia | 6.0 | s.c. | Mechanical Allodynia (von Frey) | Reversal of hyperalgesia in less sensitive strains | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state mimicking chronic inflammatory pain conditions like arthritis.
-
Animals: Male Sprague-Dawley rats (180–220 g) are typically used.
-
Induction: A single subcutaneous injection of 100-150 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rat's hind paw.
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined by applying filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). A radiant heat source is applied to the plantar surface of the paw, and the paw withdrawal latency (PWL) in seconds is recorded. A cut-off time is set to prevent tissue damage.
-
-
Drug Administration: D-THP or morphine is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various time points post-CFA injection to evaluate their analgesic effects.
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and the efficacy of anti-inflammatory agents.
-
Animals: Male Wistar rats or ICR mice are commonly used.
-
Induction: A subcutaneous injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the sub-plantar region of the hind paw.
-
Assessment: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of paw edema is calculated by comparing the paw volume in the drug-treated group to the vehicle-treated control group.
-
Drug Administration: Test compounds are usually administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
Formalin Test
This model assesses nociceptive responses to a persistent chemical stimulus and can differentiate between acute phasic pain and more tonic, persistent pain.
-
Animals: Male Sprague-Dawley rats are often used.
-
Induction: A subcutaneous injection of 50 µL of a 2-5% formalin solution is administered into the dorsal or plantar surface of the hind paw.
-
Assessment: The behavioral response of the animal is observed and scored over a period of up to 60 minutes. The scoring is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociception, and the late phase (15-60 minutes post-injection) reflecting inflammatory pain. Behaviors scored include flinching, licking, and biting of the injected paw.
-
Drug Administration: The analgesic agent is administered prior to the formalin injection to assess its preventative effects.
Signaling Pathways and Mechanisms of Action
This compound (D-THP)
D-THP exhibits a multi-target mechanism of action contributing to its analgesic and anti-inflammatory effects. It is known to interact with the dopaminergic system, acting as an antagonist at dopamine (B1211576) D1 and D2 receptors.[1][5] This modulation of the dopaminergic system is thought to contribute to its analgesic properties. Furthermore, D-THP has been shown to inhibit the activation of glial cells (astrocytes and microglia) in the spinal cord, which are key players in the development and maintenance of central sensitization and chronic pain.[1][2] This is achieved, in part, by suppressing the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2]
D-THP Signaling Pathway in Inflammatory Pain.
Morphine
Morphine, a classic opioid analgesic, primarily exerts its effects by acting as an agonist at μ-opioid receptors (MOR) located in the central and peripheral nervous systems.[6] Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. A key pathway involves the activation of the PI3Kγ/AKT signaling cascade, which in turn stimulates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). NO can then activate potassium channels, leading to hyperpolarization of the neuronal membrane and a reduction in the transmission of pain signals.[1]
Morphine's Analgesic Signaling Pathway.
Experimental Workflow
A typical experimental workflow for comparing the efficacy of analgesic compounds in an inflammatory pain model is outlined below.
General Experimental Workflow for Analgesic Efficacy Testing.
Conclusion
The available preclinical data indicates that this compound possesses significant analgesic and anti-inflammatory properties in models of inflammatory pain. Its unique mechanism of action, involving the modulation of the dopaminergic system and inhibition of glial cell activation, distinguishes it from traditional opioids like morphine. While morphine remains a potent analgesic, its clinical utility can be limited by side effects and the development of tolerance.
The dose-dependent efficacy of D-THP in alleviating both mechanical allodynia and thermal hyperalgesia suggests its potential as a therapeutic agent for inflammatory pain. However, to definitively establish its comparative efficacy against morphine, further direct, head-to-head studies generating quantitative data such as ED50 values in standardized inflammatory pain models are warranted. Such studies will be crucial for guiding the future development and potential clinical application of D-THP in the management of inflammatory pain.
References
- 1. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. d-nb.info [d-nb.info]
- 5. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanism of D-Tetrahydropalmatine In-Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro neuroprotective properties of D-Tetrahydropalmatine (D-THP) against other notable neuroprotective agents. While direct comparative studies are limited, this document synthesizes available data to offer insights into the mechanisms and potential efficacy of D-THP. Experimental protocols for key assays are provided to support further research and validation.
This compound (D-THP): A Multi-Targeted Neuroprotective Agent
This compound, an isoquinoline (B145761) alkaloid, has demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities.[1] In-vitro studies and pre-clinical models suggest that its neuroprotective mechanisms are multifaceted, primarily centering on the modulation of inflammatory pathways and the reduction of oxidative stress.
Key Signaling Pathways
D-THP is understood to exert its neuroprotective effects through the modulation of several key signaling pathways. These include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the inhibition of pro-inflammatory pathways such as ERK/NF-κB and TLR4/NF-κB.[1] By targeting these pathways, D-THP can mitigate neuronal apoptosis and reduce the production of pro-inflammatory cytokines.
Comparative Analysis with Other Neuroprotective Agents
| Compound | In-Vitro Model | Key Findings | Reference |
| This compound (D-THP) | d-galactose-induced injury in rats (in-vivo, implies cellular mechanisms) | Decreased MDA and NO; Increased GSH, SOD, CAT, GPx; Decreased NF-κB | [2] |
| Ginsenoside Rg1 | H₂O₂-induced injury in PC12 cells | Reduced cytotoxicity; Suppressed NF-κB activation | [1] |
| Curcumin | MPP+-induced neurotoxicity in SH-SY5Y cells | Increased cell survival; Reversed apoptosis markers | [3] |
| Edaravone (B1671096) | Glutamate-induced neurotoxicity in primary neurons | Inhibited necrosis; Suppressed ROS production | [4] |
Experimental Protocols for In-Vitro Neuroprotective Assays
To facilitate further research and direct comparative studies, detailed protocols for key in-vitro assays are provided below.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the neuroprotective effects of a compound in-vitro.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Induce neurotoxicity and treat with various concentrations of the test compound.
-
After the desired incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
2. Lactate Dehydrogenase (LDH) Assay
This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.
-
Protocol:
-
Culture and treat cells as described for the MTT assay.
-
After incubation, carefully collect the cell culture supernatant.
-
Prepare a reaction mixture containing NADH and pyruvate.
-
Add the supernatant to the reaction mixture.
-
Measure the rate of NADH oxidation to NAD+ by monitoring the decrease in absorbance at 340 nm over time.[1][6]
-
Oxidative Stress Assays
1. Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Protocol:
-
Following treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFDA solution and incubate in the dark.
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[7]
-
2. Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation and can be measured using a thiobarbituric acid reactive substances (TBARS) assay.
-
Protocol:
-
Lyse the treated cells and collect the lysate.
-
Add thiobarbituric acid (TBA) to the lysate and heat the mixture.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at approximately 532 nm.[2]
-
Anti-Inflammatory Assay in Microglia
This assay evaluates the ability of a compound to suppress the inflammatory response in microglial cells.
-
Protocol:
-
Culture microglial cells (e.g., BV-2 or primary microglia).
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits.
-
Conclusion
This compound shows promise as a neuroprotective agent with a multi-target mechanism of action, primarily focused on anti-inflammatory and antioxidant effects. While direct comparative in-vitro data is currently lacking, the established protocols provided in this guide offer a framework for future studies to rigorously evaluate the efficacy of D-THP against other neuroprotective compounds. Such research is crucial for the continued development of novel therapeutics for neurodegenerative diseases.
References
- 1. Ginsenoside Rg1 protects against hydrogen peroxide-induced cell death in PC12 cells via inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg1 Protects against Oxidative Stress-induced Neuronal Apoptosis through Myosin IIA-actin Related Cytoskeletal Reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg1 attenuates dopamine-induced apoptosis in PC12 cells by suppressing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection, excitotoxicity and NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-Tetrahydropalmatine and Risperidone in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antipsychotic drug development, preclinical animal models are pivotal for elucidating efficacy, safety, and mechanisms of action. This guide provides a comparative analysis of D-Tetrahydropalmatine (D-THP), a naturally occurring compound, and risperidone (B510), a widely prescribed atypical antipsychotic. While direct head-to-head studies are limited, this guide synthesizes available data from various animal models to offer a comparative perspective on their pharmacological profiles.
Mechanism of Action: A Tale of Two Receptor Profiles
The therapeutic effects of both D-THP and risperidone are primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors, albeit with distinct affinity profiles. Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, with a particularly high affinity for the latter.[1][2] This dual antagonism is a hallmark of atypical antipsychotics, believed to contribute to their efficacy against both positive and negative symptoms of psychosis with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics.[1]
D-THP, also known as l-tetrahydropalmatine (l-THP), also exhibits antagonist activity at dopamine D1, D2, and D3 receptors.[3][4] Additionally, it interacts with various serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT7.[3] The broader receptor interaction profile of D-THP suggests a complex mechanism of action that may differ from that of risperidone.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data extracted from various preclinical studies, providing a basis for comparing the receptor binding affinities and behavioral effects of D-THP and risperidone.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | This compound (l-THP) | Risperidone |
| Dopamine D1 | ~124[5] | 240[1] |
| Dopamine D2 | ~388[5] | 3.13 - 3.2[1][2] |
| Dopamine D3 | Lower affinity than D1/D2[3] | - |
| Serotonin 5-HT1A | High Affinity (% inhibition >50)[3] | 420[1] |
| Serotonin 5-HT2A | - | 0.16 - 0.2[1][2] |
| Serotonin 5-HT7 | High Affinity (% inhibition >50)[3] | - |
| Alpha-1 Adrenergic | High Affinity (% inhibition >50)[3] | 0.8[2] |
| Alpha-2 Adrenergic | High Affinity (% inhibition >50)[3] | 7.54[2] |
| Histamine (B1213489) H1 | - | 2.23[2] |
Table 2: Efficacy in Amphetamine-Induced Hyperlocomotion Model
| Compound | Animal Model | Doses Tested | Outcome |
| This compound (l-THP) | Rats | 10 and 15 mg/kg | Significantly inhibited methamphetamine-induced hyperlocomotion.[6] |
| Risperidone | Rats | 20-60 mg/kg (long-acting) | Reduced amphetamine-induced hyperlocomotion 2-5 weeks after injection.[7] |
| Risperidone | Rats | 0.3, 1.0, 3.0 mg/kg (chronic early-life administration) | Enhanced locomotor responses to amphetamine in adulthood.[8] |
Table 3: Extrapyramidal Side Effect Liability (Catalepsy Models)
| Compound | Animal Model | Doses Tested | Outcome |
| This compound (l-THP) | Rats | - | Induces catalepsy, with serotonergic system involvement suggested.[9] |
| Risperidone | Mice | - | Dose-dependently induced catalepsy at low doses in the bar test.[10] |
| Risperidone | Rats | 1.3 mg/kg/day (chronic) | Induced a sensitized cataleptic response.[11] |
Table 4: Efficacy in Conditioned Avoidance Response (CAR) Model
| Compound | Animal Model | Doses Tested | Outcome |
| This compound (l-THP) | - | - | Data not readily available in direct psychosis models. |
| Risperidone | Mice | 0.1, 0.5, and 1 mg/kg | Decreased avoidance responses.[12] |
| Risperidone | Rats | 0.33 mg/kg | Disrupted avoidance responding.[13] |
| Risperidone | Rats | 1.3 mg/kg/day (chronic adolescent treatment) | Increased suppression of CAR when rechallenged in adulthood.[14][15] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the accurate interpretation of the comparative data.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential. The protocol generally involves:
-
Acclimatization: Rodents (typically rats) are habituated to the testing environment (e.g., open-field arena) for a set period.
-
Drug Administration: The test compound (D-THP or risperidone) or vehicle is administered at specified doses and routes (e.g., intraperitoneal, subcutaneous).
-
Amphetamine Challenge: After a predetermined pretreatment time, animals are challenged with a psychostimulant, such as d-amphetamine or methamphetamine, to induce hyperlocomotion.[16][17]
-
Behavioral Assessment: Locomotor activity is then recorded for a defined period using automated activity monitors that track parameters like distance traveled, rearing frequency, and stereotyped behaviors.[16]
Catalepsy Bar Test
This test is a common method for assessing the likelihood of a compound to induce extrapyramidal side effects. The procedure typically includes:
-
Drug Administration: The test compound or vehicle is administered to the animals (e.g., rats).
-
Testing Apparatus: A horizontal bar is placed at a specific height.[18][19][20]
-
Posture Imposition: The animal's forepaws are gently placed on the bar.[19][21]
-
Latency Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded as the cataleptic response time. A longer latency indicates a greater cataleptic effect.[19][22]
Conditioned Avoidance Response (CAR)
The CAR model assesses a drug's ability to interfere with a learned avoidance behavior, which is predictive of antipsychotic efficacy. A typical protocol involves:
-
Apparatus: A shuttle box with two compartments separated by a partition.[23]
-
Conditioning: An animal is trained to associate a neutral conditioned stimulus (CS), such as a light or tone, with an aversive unconditioned stimulus (US), typically a mild foot shock.[13][23]
-
Avoidance Learning: The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.[13]
-
Drug Testing: The effect of the test compound on the number of successful avoidance responses is measured. A decrease in avoidance without impairing the escape response (moving after the shock has started) is indicative of antipsychotic activity.[12][23]
Visualization of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified signaling pathways of Risperidone and this compound.
Caption: General experimental workflow for preclinical comparison of antipsychotics.
Conclusion
This comparative guide provides a snapshot of the current preclinical data for this compound and risperidone. Risperidone exhibits a well-defined profile as a potent D2/5-HT2A antagonist with established efficacy in various animal models predictive of antipsychotic activity, alongside a known liability for dose-dependent catalepsy. D-THP presents a more complex pharmacological profile with antagonist activity across multiple dopamine and serotonin receptors. While it shows promise in attenuating psychostimulant-induced behaviors, its efficacy in models like conditioned avoidance and a comprehensive assessment of its side-effect profile in direct comparison to established antipsychotics like risperidone require further investigation. The data presented herein should serve as a valuable resource for researchers designing future studies to directly compare these and other novel antipsychotic candidates.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early-life risperidone enhances locomotor responses to amphetamine during adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Serotoninergic implication l-tetrahydropalmatine-induced catalepsy in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. b-neuro.com [b-neuro.com]
- 17. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalepsy test in rats [protocols.io]
- 19. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
D-Tetrahydropalmatine versus its synthetic derivatives: a pharmacological comparison
For researchers, scientists, and professionals in drug development, understanding the nuanced pharmacological differences between a parent compound and its synthetic derivatives is crucial for advancing therapeutic innovation. This guide provides a detailed comparison of D-Tetrahydropalmatine (d-THP), a naturally occurring isoquinoline (B145761) alkaloid, and its synthetic analogs, with a focus on their interactions with dopamine (B1211576) receptors. Experimental data, detailed methodologies, and visual representations of key pathways are presented to facilitate a comprehensive understanding.
This compound (d-THP), the dextrorotatory isomer of tetrahydropalmatine (B600727), has garnered interest for its selective interaction with dopamine D1 receptors, distinguishing it from its more extensively studied levorotatory counterpart, L-Tetrahydropalmatine (l-THP), which exhibits broader activity across dopamine receptor subtypes. The unique pharmacological profile of d-THP as a dopamine D1 receptor antagonist with no significant affinity for the D2 receptor makes it and its derivatives intriguing candidates for the development of novel therapeutics for neurological and psychiatric disorders.
Comparative Pharmacological Data
The primary pharmacological distinction between d-THP and its levo-isomer, as well as other related alkaloids, lies in their affinity and selectivity for dopamine receptor subtypes. While specific data on a wide range of synthetic d-THP derivatives remains limited in publicly accessible literature, the existing information on the parent compound and its natural analogs provides a foundational comparison.
| Compound | Dopamine D1 Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Affinity (Ki, nM) | Dopamine D3 Receptor Affinity (Ki, nM) | Receptor Activity Profile |
| This compound (d-THP) | Preferential Affinity[1] | No Affinity | Not Reported | D1 Antagonist[1] |
| L-Tetrahydropalmatine (l-THP) | 124[2] | 388[2] | 1420[3] | D1/D2/D3 Antagonist[2] |
| L-Isocorypalmine (l-ICP) | 83[4] | 41.8[3] | 37.3[3] | D1 Partial Agonist / D2 Antagonist[3] |
Key Observations:
-
Stereoselectivity: The stereochemistry at the chiral center of the tetrahydropalmatine scaffold is a critical determinant of its dopamine receptor activity. The dextro-isomer (d-THP) displays a clear preference for the D1 receptor, while the levo-isomer (l-THP) interacts with multiple dopamine receptor subtypes (D1, D2, and D3).[1][3]
-
Naturally Occurring Analogs: L-Isocorypalmine, a naturally occurring analog of l-THP, demonstrates a significantly higher affinity for the D1 receptor compared to l-THP and also exhibits partial agonist activity at this receptor, in contrast to the antagonist profile of the THP isomers.[3][4] This highlights how subtle structural modifications can profoundly impact pharmacological function.
Signaling Pathways and Experimental Workflows
The interaction of d-THP and its derivatives with the dopamine D1 receptor modulates downstream signaling cascades, primarily the Gs protein/adenylyl cyclase pathway. Antagonism of the D1 receptor by d-THP is expected to inhibit the production of cyclic AMP (cAMP).
A typical experimental workflow to determine the pharmacological profile of a novel d-THP derivative involves synthesis followed by in vitro and in vivo characterization.
Experimental Protocols
A fundamental technique for characterizing the interaction of novel compounds with dopamine receptors is the radioligand binding assay. Below is a representative protocol for a dopamine D1 receptor binding assay.
Dopamine D1 Receptor Binding Assay using [3H]-SCH23390
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a d-THP derivative) for the dopamine D1 receptor.
Materials:
-
Radioligand: [3H]-SCH23390 (a selective D1 receptor antagonist).
-
Tissue Preparation: Rat striatal tissue homogenates or cell lines expressing the human dopamine D1 receptor.
-
Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl2, KCl, CaCl2, and NaCl, at a physiological pH (e.g., 7.4).
-
Non-specific Binding Determinand: A high concentration of a known D1 antagonist (e.g., unlabeled SCH23390 or cis-(Z)-flupenthixol).
-
Test Compounds: d-THP and its synthetic derivatives at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Tissue Preparation: The brain tissue is homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Incubation: The assay tubes are prepared containing the tissue preparation, [3H]-SCH23390 at a concentration near its Kd (e.g., 0.3-0.7 nM), and either buffer (for total binding), the non-specific binding determinand, or the test compound at varying concentrations.[5][6]
-
Incubation: The mixture is incubated, typically at 25-30°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[5]
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Structure-Activity Relationships and Future Directions
The development of synthetic derivatives of d-THP is guided by structure-activity relationship (SAR) studies. Key areas for chemical modification of the tetrahydropalmatine scaffold include:
-
Substituents on the Aromatic Rings: Altering the methoxy (B1213986) groups on the aromatic rings can influence receptor affinity and selectivity. For instance, the presence of hydroxyl groups in related tetrahydroprotoberberines has been shown to be important for dopamine receptor affinity.
-
Modifications at the Chiral Center: While preserving the dextrorotatory configuration is crucial for D1 selectivity, modifications to the surrounding structure could further enhance this selectivity and modulate functional activity.
-
N-alkylation: In other classes of dopamine receptor ligands, the nature of the nitrogen substituent can impact the affinity for D1 versus D2 receptors.[3]
The selective D1 antagonist profile of d-THP presents a promising starting point for the design of novel therapeutics. Future research into synthetic derivatives should focus on systematically exploring the SAR to optimize D1 receptor affinity, selectivity, and pharmacokinetic properties. Such efforts may lead to the development of new treatments for disorders where modulation of the dopaminergic system is beneficial, without the side effects associated with non-selective dopamine receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of D-Tetrahydropalmatine: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid, has garnered significant interest for its diverse pharmacological activities, including analgesic, sedative, and anti-addictive properties. The levorotatory enantiomer, l-Tetrahydropalmatine (l-THP), is considered the more pharmacologically active form. A critical aspect of its drug development pipeline is the precise identification and validation of its molecular targets. This guide provides a comparative analysis of experimental data, with a focus on studies utilizing knockout models and pharmacological blockade to confirm the molecular targets of d-THP, primarily its interaction with dopamine (B1211576) receptors.
Unveiling the Primary Targets: Dopamine D1 and D2 Receptors
In vitro and in vivo studies have consistently pointed towards the dopamine D1 receptor (D1R) and D2 receptor (D2R) as the primary molecular targets of l-THP. It is reported to act as a partial agonist at D1R and an antagonist at D2R.[1] This dual action on the dopaminergic system is believed to underpin many of its therapeutic effects.
Evidence from Pharmacological Blockade Studies
While direct studies on d-THP in knockout mice are limited in the public domain, compelling evidence for its engagement with dopamine receptors comes from pharmacological blockade experiments. In these studies, the effects of l-THP are assessed in the presence of specific receptor antagonists or agonists.
A key study demonstrated that the antinociceptive (analgesic) effect of l-THP in a mouse model of neuropathic pain was prevented by the D1R antagonist SCH23390. Conversely, the hypnotic (sedative) effect of l-THP was blocked by the D2R agonist quinpirole (B1680403), but not by the D1R antagonist.[1] These findings strongly suggest that the analgesic properties of l-THP are mediated through D1R agonism, while its sedative effects are a result of D2R antagonism.[1]
Another study investigating mechanical hyperalgesia in mouse models of chronic inflammatory and neuropathic pain found that the antihyperalgesic effects of l-THP were abolished by the D1R antagonist SCH23390.[2]
The tables below summarize the key quantitative findings from these pharmacological blockade studies.
Quantitative Data Summary
Table 1: Effect of D1R and D2R Blockade on l-THP-Induced Analgesia and Sedation
| Treatment Group | Mechanical Threshold (% increase) | Thermal Latency (% increase) | Non-REM Sleep (% increase) |
| l-THP (5 mg/kg) | 134.4% | 49.4% | 17.5% |
| l-THP (10 mg/kg) | 174.8% | 69.2% | 29.6% |
| l-THP + SCH23390 (D1R antagonist) | Effect Prevented | Effect Prevented | No significant change |
| l-THP + Quinpirole (D2R agonist) | Effect Prevented | Effect Prevented | Effect Blocked |
Data adapted from a study in a mouse model of neuropathic pain.[1]
Table 2: Effect of D1R Blockade on l-THP-Induced Antihyperalgesia
| Treatment Group | Paw Withdrawal Threshold (g) |
| Vehicle | Baseline |
| l-THP (1-4 mg/kg) | Dose-dependent increase |
| l-THP + SCH23390 (0.02 mg/kg) | Antihyperalgesic effect abolished |
Data adapted from a study in mouse models of chronic inflammatory and neuropathic pain.[2]
Insights from Knockout Models with a Related Compound
Further supporting the critical role of the D2R in the analgesic effects of related compounds, a study on dehydrocorybulbine (B1239679) (DHCB), another alkaloid from the Corydalis species, demonstrated that its antinociceptive effect was absent in D2R knockout mice.[3] This provides a strong rationale for the use of knockout models in definitively validating the targets of d-THP.
Experimental Protocols
Pharmacological Blockade of l-THP Effects in a Neuropathic Pain Model
Objective: To determine the role of D1 and D2 receptors in the analgesic and hypnotic effects of l-THP.
Animal Model: Male C57BL/6J mice with partial sciatic nerve ligation (PSNL) to induce neuropathic pain.
Drug Administration:
-
l-THP (5 and 10 mg/kg) was administered intraperitoneally (i.p.).
-
SCH23390 (a D1R antagonist) or quinpirole (a D2R agonist) was administered prior to l-THP.
Behavioral Assays:
-
Mechanical Allodynia: Paw withdrawal threshold was measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency was assessed using a radiant heat source.
-
Sleep Recording: Electroencephalogram (EEG) and electromyogram (EMG) were recorded to analyze sleep architecture.
Data Analysis: Statistical analysis was performed to compare the effects of l-THP alone and in combination with the receptor antagonist/agonist.[1]
Investigation of l-THP's Antihyperalgesic Mechanism
Objective: To investigate the receptor mechanism underlying the antihyperalgesic actions of l-THP in chronic pain models.
Animal Models:
-
Neuropathic Pain: Spinal nerve ligation model in mice.
-
Inflammatory Pain: Intraplantar injection of complete Freund's adjuvant (CFA) in mice.
Drug Administration:
-
l-THP (1-4 mg/kg, i.p.) was administered.
-
SCH23390 (0.02 mg/kg), a D1R antagonist, was administered to block the effects of l-THP.
Behavioral Assay:
-
Mechanical Hyperalgesia: Paw withdrawal threshold was measured in response to mechanical stimulation.
Motor Function Assessment:
-
Rotarod test was used to assess any motor impairment caused by l-THP.
Data Analysis: The dose-dependent effects of l-THP and the blocking effect of SCH23390 were statistically evaluated.[2]
Visualizing the Molecular Pathways and Experimental Design
To further clarify the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Proposed signaling pathway of l-THP at D1 and D2 dopamine receptors.
Caption: Workflow for validating l-THP's targets via pharmacological blockade.
Comparison with Alternative Dopamine Receptor Modulators
The unique dual action of l-THP as a D1R partial agonist and D2R antagonist distinguishes it from many other dopamine receptor modulators.
Table 3: Comparison of l-THP with Other Dopamine Receptor Modulators
| Compound | Primary Mechanism of Action | Key Therapeutic Applications |
| l-Tetrahydropalmatine | D1R Partial Agonist, D2R Antagonist | Analgesia, Sedation, Anti-addiction |
| Haloperidol | Potent D2R Antagonist | Antipsychotic |
| Aripiprazole | D2R Partial Agonist, 5-HT1A Partial Agonist | Antipsychotic, Antidepressant |
| SKF-81297 | D1R Agonist | Research tool for studying D1R function |
| Quinpirole | D2R/D3R Agonist | Research tool for studying D2R/D3R function |
Conclusion
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
A comparative review of D-Tetrahydropalmatine and other traditional analgesics
This guide provides an objective comparison of the analgesic properties of D-Tetrahydropalmatine (d-THP), a naturally derived compound, with traditional analgesics including the opioid morphine and the non-steroidal anti-inflammatory drugs (NSAIDs) aspirin (B1665792) and ibuprofen (B1674241). The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic pathways, analgesic efficacy, and safety profiles supported by experimental data.
Mechanisms of Action
The analgesic effects of these compounds are rooted in distinct molecular pathways. D-THP primarily modulates the dopaminergic system, morphine targets opioid receptors, and NSAIDs inhibit cyclooxygenase enzymes.
This compound (d-THP)
This compound and its more extensively studied levo-isomer (l-THP) are alkaloids derived from the Corydalis plant. Their primary mechanism involves the modulation of dopamine (B1211576) receptors. L-THP, often used in analgesic research, acts as a partial agonist of the dopamine D1 receptor and an antagonist of the D2 receptor.[1] This dual action is believed to underlie its analgesic and sedative properties.[1] The antagonism of dopamine receptors in brain regions like the striatum and hypothalamus can activate descending pain-inhibitory pathways.[2] Furthermore, THP has demonstrated anti-inflammatory effects by inhibiting the activation of glial cells and reducing the production of pro-inflammatory cytokines, suggesting a broader mechanism beyond dopamine receptor modulation.[3]
Morphine
Morphine is the archetypal opioid analgesic. Its effects are mediated primarily through the agonistic binding to mu (μ)-opioid receptors (MOR), which are G-protein coupled receptors located throughout the central nervous system.[4][5] Upon activation by morphine, the associated inhibitory G-protein (Gi) dissociates, leading to two main intracellular events: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[4] This includes opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels, which collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.[4]
Aspirin and Ibuprofen (NSAIDs)
Aspirin and ibuprofen belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[6][8] By blocking this conversion, NSAIDs reduce the levels of prostaglandins at the site of injury, thereby decreasing the sensitization of nociceptive nerve endings. A key difference is that aspirin irreversibly inhibits COX through acetylation, whereas ibuprofen is a reversible inhibitor.[9]
References
- 1. hmdb.ca [hmdb.ca]
- 2. Effect of ibuprofen on doxorubicin toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ams.usda.gov [ams.usda.gov]
- 6. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. tandfonline.com [tandfonline.com]
Independent Validation of D-Tetrahydropalmatine's Effects on Locomotor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of D-Tetrahydropalmatine (d-THP) and its related isomers on locomotor activity, supported by available experimental data. Due to a notable lack of direct independent validation studies specifically on the dextrorotatory enantiomer (d-THP), this comparison primarily relies on data from studies of the levorotatory enantiomer (l-THP) and the racemic mixture (dl-THP) to infer and contrast potential effects.
Executive Summary
L-Tetrahydropalmatine (l-THP) is consistently reported to decrease locomotor activity, particularly in models of hyperactivity induced by stimulants. This effect is largely attributed to its antagonist activity at dopamine (B1211576) D1, D2, and D3 receptors, as well as modulation of the serotonergic system. The racemic mixture, dl-THP, also demonstrates a dose-dependent reduction in locomotor activity, which is associated with a decrease in brain monoamine levels, including dopamine, norepinephrine, and serotonin (B10506).
Crucially, direct studies on the isolated effects of d-THP on locomotor activity are scarce in publicly available literature. However, research on other pharmacological endpoints, such as conditioned place preference, suggests that d-THP may not share the same inhibitory properties as l-THP, indicating a significant stereoselectivity in its biological effects. This guide aims to present the existing evidence and highlight the critical need for independent validation of d-THP's specific impact on locomotor function.
Data Presentation: Comparison of Tetrahydropalmatine (B600727) Isomers and Other Dopamine Antagonists on Locomotor Activity
The following table summarizes quantitative data from various studies. It is important to note the absence of direct data for d-THP's effect on spontaneous locomotor activity.
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity | Mechanism of Action | Reference |
| d-THP | - | - | Data not available in peer-reviewed literature | Presumed to differ from l-THP; may not significantly inhibit dopamine-mediated behaviors | Inferred from comparative studies on other endpoints |
| l-THP | Rats | 1.25 - 5.00 mg/kg, i.p. | No effect on basal locomotor activity at lower doses (1.25 and 2.50 mg/kg) | Dopamine D1, D2, and D3 receptor antagonist | [1] |
| Rats | 10 and 15 mg/kg | Significantly inhibited methamphetamine-induced hyperlocomotion | Regulation of 5-HT neuronal activity and dopamine D3 receptor expression | [2] | |
| Mice | 6.25, 12.5, and 18.75 mg/kg | No effect on basal locomotor activity, but antagonized oxycodone-induced hyperactivity | Attenuation of opioid-induced locomotor stimulation | [3] | |
| dl-THP | Rats | Not Specified | Significantly decreased spontaneous locomotor activity in a dose-dependent manner | Decreased concentrations of norepinephrine, dopamine, and serotonin in the cortex and brain stem | Effects of DL-Tetrahydropalmatine on Motor Activity and the Brain Monoamine Concentration in Rats |
| Haloperidol | Mice | 0.1 mg/kg, i.p. | Reduced ethanol-induced increases in locomotor activity | Dopamine D2 receptor antagonist | [4] |
| Rats | - | Chronic administration led to an emergence of NMDA-stimulated locomotor activity after withdrawal | Alteration of primary motor cortex efferents | [5] | |
| Clozapine | Mice | 3 and 5 mg/kg, i.p. | Significantly inhibits horizontal locomotor activity and stereotypy | 5-HT2A receptor-dependent mechanism | Clozapine-induced locomotor suppression occurs in the absence of βarrestin2 and with inhibition of Akt |
| Rats | 10 mg/kg | Significantly decreased locomotor activity in adolescent rats | Primarily 5-HT2A and dopamine D4 receptor antagonism | [6] |
Experimental Protocols
Open-Field Test for Locomotor Activity Assessment
This protocol is a standard method used to assess spontaneous locomotor activity and exploratory behavior in rodents.
Objective: To quantify the effect of a test compound (e.g., d-THP) on horizontal and vertical movements in a novel environment.
Apparatus:
-
An open-field arena, typically a square or circular enclosure with high walls to prevent escape. The floor is often divided into a grid of equal squares. Common dimensions for mice are at least 40 cm x 40 cm x 30 cm (h) and for rats 90 cm x 90 cm x 50 cm (h).[7]
-
A video camera mounted above the arena to record the animal's movement.
-
Automated tracking software to analyze the video recordings for parameters such as distance traveled, time spent in different zones (center vs. periphery), rearing frequency, and velocity.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress from handling and a novel environment.
-
Administration of Compound: The test compound (d-THP, vehicle control, or reference drug) is administered via the intended route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test.
-
Test Initiation: The animal is gently placed in the center of the open-field arena.
-
Recording: The animal's behavior is recorded for a specified duration, typically ranging from 5 to 60 minutes.
-
Data Analysis: The tracking software analyzes the video to extract key locomotor parameters. Statistical analysis is then performed to compare the effects of the test compound to the control group.
-
Cleaning: The arena is thoroughly cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.[8]
Signaling Pathways and Mechanisms of Action
The primary mechanism by which l-THP and dl-THP are thought to influence locomotor activity is through the modulation of monoaminergic systems, particularly the dopaminergic pathways.
L-THP: Dopamine Receptor Antagonism
L-THP acts as an antagonist at dopamine D1, D2, and D3 receptors.[1][9] By blocking these receptors, particularly in the mesolimbic pathway, l-THP can inhibit the downstream signaling cascades that promote locomotor activity.
Figure 1: Proposed mechanism of l-THP on dopamine signaling and locomotor output.
dl-THP: Monoamine Depletion
Studies on the racemic mixture suggest a broader mechanism involving the depletion of several key monoamines. This would lead to a more generalized reduction in neurotransmission in pathways controlling arousal and movement.
Figure 2: Hypothesized workflow of dl-THP leading to decreased locomotor activity.
Conclusion and Future Directions
The available evidence strongly indicates that l-THP and dl-THP reduce locomotor activity, primarily through dopamine receptor antagonism and broader monoamine depletion, respectively. However, the pharmacological profile of d-THP remains largely uncharacterized in the context of locomotor control. Given the stereoselective nature of many pharmacologically active compounds, it is imperative that future research focuses on the independent validation of d-THP's effects. Such studies are critical for a complete understanding of the pharmacology of tetrahydropalmatine and for the development of any potential therapeutic applications for its individual enantiomers. Direct, head-to-head comparative studies of d-THP, l-THP, and established dopamine antagonists are essential to elucidate their distinct mechanisms and behavioral effects.
References
- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol reduces ethanol-induced motor activity stimulation but not conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergence of oral and locomotor activity in chronic haloperidol-treated rats following cortical N-methyl-D-aspartate stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amuzainc.com [amuzainc.com]
- 8. anilocus.com [anilocus.com]
- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Tetrahydropalmatine: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of D-Tetrahydropalmatine (d-THP), an isoquinoline (B145761) alkaloid used in pharmacological research. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
After skin contact: Immediately wash the affected area with soap and plenty of water.
-
After eye contact: Rinse the eyes with pure water for at least 15 minutes.
-
After ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
Quantitative Data for Disposal Planning
The following table summarizes key information for the safe handling and disposal of this compound waste.
| Parameter | Guideline | Source |
| Hazard Classification | Harmful if swallowed (based on L-isomer data) | [1] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | General Laboratory Best Practices |
| Container Type | Clearly labeled, sealed, and non-reactive containers | General Laboratory Best Practices |
| Waste Segregation | Segregate from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed. | General Laboratory Best Practices |
| Environmental Hazard | Potentially hazardous to aquatic life. Do not allow large quantities to enter water sources. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance. The following protocol outlines the necessary steps from initial waste generation to final disposal.
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Place solid this compound waste in a dedicated, sealable, and appropriately labeled waste container.
-
Collect liquid waste containing this compound in a separate, leak-proof container. Ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with accurate information about the composition and quantity of the waste.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its disposal. Follow your institution's specific requirements for waste tracking.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and upholding their commitment to safety and compliance.
References
Personal protective equipment for handling D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling D-Tetrahydropalmatine (D-THP) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that D-THP is often dissolved in organic solvents like ethanol (B145695) or DMSO, glove material should be selected based on its resistance to the specific solvent being used. Nitrile gloves are a common choice, but compatibility should always be verified.[1] Dispose of gloves immediately if contamination is suspected.
-
Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against skin contact. In cases of potential significant exposure, chemical-resistant coveralls are recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All work with powders or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly sealed when not in use.
2. Preparation and Use:
-
All handling of D-THP powder should be performed in a chemical fume hood to prevent the generation of dust in the open lab.[3]
-
When preparing solutions, add the solvent to the D-THP slowly to avoid splashing.
-
Use appropriate lab equipment and glassware, ensuring it is clean and free from contaminants.
-
Clearly label all solutions with the chemical name, concentration, date, and hazard information.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[4]
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, use an appropriate absorbent material to contain and clean up the spill, while wearing the appropriate PPE.
-
For large spills, follow your institution's emergency response procedures.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All D-THP waste, including unused product, contaminated materials (e.g., gloves, absorbent pads, pipette tips), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix D-THP waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.
2. Waste Collection and Storage:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Disposal Method:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[5] Incineration at a permitted facility is a common disposal method for organic chemical waste.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, the available toxicity data underscores the need for cautious handling.
| Safety Parameter | Value | Species/Route | Reference |
| LD50 (Lethal Dose, 50%) | No specific data available for this compound. The toxicity of its enantiomer, L-Tetrahydropalmatine, has been studied more extensively. | - | - |
| Toxicity Overview | Potential for cardiac and neurological toxicity.[6] Considered hazardous until further information is available.[7] | - | [6][7] |
It is crucial to treat this compound as a substance with unknown long-term health effects and to handle it with the utmost care to minimize any potential exposure.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
